molecular formula C7H8N2O2 B1602985 6-(Methylamino)nicotinic acid CAS No. 262296-02-6

6-(Methylamino)nicotinic acid

Cat. No.: B1602985
CAS No.: 262296-02-6
M. Wt: 152.15 g/mol
InChI Key: YDKUKBAONMWJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylamino)nicotinic acid (CAS Number: 262296-02-6), also known as 6-(methylamino)pyridine-3-carboxylic acid, is a nicotinic acid derivative with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. It has been utilized in the synthesis of more complex molecules for antibacterial research, as evidenced by its role as a precursor in patented compounds . The compound features a pyridine ring substituted with a methylamino group and a carboxylic acid, which provides two distinct functional handles for chemical modification. This makes it a versatile scaffold for constructing a diverse array of derivatives, including amides, esters, and metal-chelating complexes. Researchers value this compound for its potential in developing novel pharmacologically active agents. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKUKBAONMWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624124
Record name 6-(Methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262296-02-6
Record name 6-(Methylamino)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262296-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylamino)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Methylamino)nicotinic Acid from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 6-(methylamino)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The core of this guide focuses on the direct conversion of 2-chloronicotinic acid to the target compound via a nucleophilic aromatic substitution (SNAr) reaction with methylamine. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss key parameters for process optimization, and outline essential safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of this important synthetic intermediate.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are key structural motifs found in a variety of biologically active molecules. The presence of the carboxylic acid and the secondary amine on the pyridine scaffold allows for diverse downstream chemical modifications, making it a versatile intermediate for constructing complex pharmaceutical agents.[1][2] Its structural analogues, such as 6-aminonicotinic acid, are utilized in the development of enzyme inhibitors and other therapeutics.[2][3]

The synthetic route from 2-chloronicotinic acid is a direct and efficient approach. 2-Chloronicotinic acid is a readily available starting material whose chloro-substituent at the 2-position is activated towards nucleophilic displacement. This activation is a cornerstone of pyridine chemistry, arising from the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate formed during the substitution reaction.

This guide will focus on a microwave-assisted method, which offers significant advantages over traditional heating, including rapid reaction times, improved yields, and enhanced reaction control.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloronicotinic acid to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine at the 2-position of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the electronegative ring nitrogen, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. A base, present in the reaction mixture, then deprotonates the newly added amino group to yield the final product, this compound.

G R1 2-Chloronicotinic Acid I Meisenheimer Complex (Stabilized Intermediate) R1->I Nucleophilic Attack by Methylamine R2 Methylamine (CH3NH2) R2->I E Elimination of Cl- I->E Loss of Leaving Group P1 This compound E->P1 Aromatization P2 Chloride Ion (Cl-) E->P2

Caption: SNAr reaction pathway for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a microwave-assisted amination procedure and optimized for the use of methylamine.[4]

Materials and Reagents
Reagent/SolventCAS NumberMolecular Weight ( g/mol )Molar Eq.Quantity
2-Chloronicotinic Acid2942-59-8157.561.01.58 g (10 mmol)
Methylamine (40% in H₂O)74-89-531.063.02.33 g (30 mmol)
Diisopropylethylamine (DIPEA)7087-68-5129.243.03.88 g (30 mmol)
Deionized Water7732-18-518.02-20 mL
Hydrochloric Acid (conc.)7647-01-036.46-As needed
Equipment
  • Microwave synthesis reactor with a 100 mL vessel

  • Magnetic stirrer and stir bar

  • 100 mL Round-bottom flask

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Drying oven or vacuum desiccator

Synthetic Procedure

G start Start reagents Combine Reactants: 2-Chloronicotinic Acid Methylamine Solution DIPEA & Water start->reagents microwave Microwave Irradiation 200°C for 2 hours reagents->microwave cool Cool to Room Temperature microwave->cool acidify Acidify to pH 3-4 with conc. HCl cool->acidify precipitate Precipitate in Ice Bath (30 minutes) acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold H₂O filter->wash dry Dry Under Vacuum at 60°C wash->dry end End Product dry->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL microwave reactor vessel, combine 2-chloronicotinic acid (1.58 g, 10 mmol), 40% methylamine solution in water (2.33 g, 30 mmol), diisopropylethylamine (3.88 g, 30 mmol), and deionized water (20 mL).[4]

    • Causality Note: An excess of methylamine is used to drive the reaction to completion. DIPEA, a non-nucleophilic base, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the methylamine nucleophile.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 200°C for 2 hours with continuous stirring.[4]

    • Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the SNAr reaction, which might otherwise require prolonged heating under reflux.

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a 100 mL round-bottom flask.

  • Acidification and Precipitation: While stirring in an ice bath, carefully acidify the mixture to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid.[4][5]

    • Causality Note: The product, this compound, is amphoteric.[3] Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous medium, causing it to precipitate out of the solution.

  • Filtration: Continue to cool the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the resulting solid by vacuum filtration through a Büchner funnel.[4]

  • Washing and Drying: Wash the collected solid with two portions of cold deionized water (2 x 10 mL) to remove any remaining salts and impurities. Dry the product under vacuum at 60°C to a constant weight.

Expected Yield and Characterization
ProductMolecular Weight ( g/mol )Theoretical YieldExpected YieldPurity (by HPLC)
This compound152.151.52 g1.29 - 1.44 g (85-95%)>95%
  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the methylamino and pyridine ring protons.

    • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 153.1 for [M+H]⁺).

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C=O stretches.[6]

Process Optimization and Troubleshooting

The described protocol is robust, but several parameters can be adjusted to optimize the outcome or troubleshoot issues.

  • Temperature and Time: While 200°C for 2 hours is effective, lower temperatures with longer reaction times may also yield good results, potentially reducing byproduct formation. Reaction progress can be monitored by TLC or LC-MS.

  • Base Selection: While DIPEA is effective, other non-nucleophilic organic bases like triethylamine or inorganic bases such as potassium carbonate could be explored. The choice of base can influence reaction rate and work-up procedures. The use of an alkali carbonate in a solvent like DMF at elevated temperatures is a documented alternative for similar reactions.[7]

  • Solvent System: Water is an effective and environmentally benign solvent for this microwave-assisted reaction. However, for conventional heating, polar aprotic solvents like DMF, DMSO, or NMP could be considered to facilitate the SNAr reaction.

  • Troubleshooting - Low Yield:

    • Incomplete Reaction: Confirm reaction completion via TLC or LC-MS before work-up. If incomplete, extend the irradiation time.

    • Loss During Work-up: Ensure the pH for precipitation is accurately controlled. If the pH is too low or too high, the product may remain soluble.

    • Reagent Quality: Verify the concentration and purity of the methylamine solution, as it can degrade over time.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chloronicotinic Acid: May cause skin and eye irritation. Handle with care.

  • Methylamine: Is a corrosive and flammable gas, typically supplied as an aqueous solution. The solution is corrosive and has a strong, pungent odor. Avoid inhalation of vapors.

  • Diisopropylethylamine (DIPEA): Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage.

  • Concentrated Hydrochloric Acid: Is highly corrosive and toxic. Handle with extreme care, ensuring proper ventilation.

  • Microwave Reactor: Operate according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the vessel.

Conclusion

The synthesis of this compound from 2-chloronicotinic acid via a microwave-assisted nucleophilic aromatic substitution is a highly efficient, rapid, and scalable method. The protocol detailed in this guide is robust and provides high yields of the desired product. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can confidently reproduce this synthesis and adapt it for their specific needs in the fields of pharmaceutical and chemical development.

References

chemical properties of 6-(Methylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-(Methylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of nicotinic acid, also known as vitamin B3.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methylamino group, makes it a valuable building block in medicinal chemistry and materials science. The interplay between the acidic carboxyl group, the basic methylamino group, and the aromatic pyridine core imparts a unique set of chemical properties that are of significant interest to researchers. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and applications of this compound, offering field-proven insights for its practical application.

The strategic placement of the methylamino group at the 6-position of the nicotinic acid scaffold allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. Derivatives of nicotinic acid have shown promise in a variety of therapeutic areas, including the treatment of hyperlipidemia and as potential anti-inflammatory agents.[2] Furthermore, substituted nicotinamides have been explored as potent and selective histone deacetylase (HDAC) inhibitors.[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction using 6-chloronicotinic acid as the starting material. This precursor is readily accessible through various established methods.[4][5][6] The overall synthetic pathway is a two-step process: the synthesis of 6-chloronicotinic acid followed by its reaction with methylamine.

Step 1: Synthesis of 6-Chloronicotinic Acid

Several methods exist for the preparation of 6-chloronicotinic acid. One approach involves the oxidation of 2-chloro-5-methylpyridine.[5] Another effective method starts from the more accessible 6-hydroxynicotinic acid, which can be prepared from DL-malic acid through cyclization and ammonification reactions.[6][7] The subsequent chlorination of 6-hydroxynicotinic acid yields the desired 6-chloronicotinic acid.

Step 2: Synthesis of this compound

The conversion of 6-chloronicotinic acid to the final product is achieved by reaction with an excess of methylamine in a suitable solvent. The methylamine acts as a nucleophile, displacing the chloride ion at the 6-position of the pyridine ring. The reaction typically requires elevated temperatures to proceed at a reasonable rate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Chloronicotinic Acid cluster_step2 Step 2: Synthesis of this compound A 6-Hydroxynicotinic Acid B 6-Chloronicotinic Acid A->B  Chlorinating Agent (e.g., POCl3) C 6-Chloronicotinic Acid D This compound C->D  Methylamine (CH3NH2), Heat

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 6-Chloronicotinic Acid

This protocol details the nucleophilic substitution reaction to produce the title compound.

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • Aqueous methylamine (40% w/w, excess)

  • 1 M Hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • In a sealed pressure vessel, suspend 6-chloronicotinic acid in aqueous methylamine.

  • Heat the reaction mixture to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.

  • Concentrate the mixture under reduced pressure to remove excess methylamine and water.

  • Dissolve the resulting residue in a minimum amount of hot water.

  • Adjust the pH of the solution to approximately 4-5 with 1 M hydrochloric acid. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Dry the purified product under vacuum.

Physicochemical Properties

The physico are summarized in the table below. While some experimental data for this specific molecule is not widely published, properties can be estimated based on its structure and data from similar compounds like nicotinic acid and its derivatives.[8][9][10]

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[8]
Molecular Weight 152.15 g/mol [8]
Appearance Off-white to pale yellow solidInferred
Melting Point >200 °C (decomposes)Inferred
Solubility Sparingly soluble in water, soluble in hot water and polar organic solvents.Inferred
pKa (Carboxylic Acid) ~4.5 - 5.0Estimated based on nicotinic acid[9]
pKa (Protonated Amine) ~3.0 - 3.5Estimated based on substituted pyridines

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amine proton. The aromatic protons will appear as doublets or doublets of doublets in the downfield region (typically 7.0-8.5 ppm). The methyl protons will be a singlet or a doublet (if coupled to the amine proton) around 2.8-3.0 ppm. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the 110-160 ppm region, and the methyl carbon will be the most upfield signal (around 25-30 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 153.1. Fragmentation patterns can provide further structural information.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[12][13] Key expected peaks include:

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

    • An N-H stretch from the secondary amine around 3300-3500 cm⁻¹.

    • A C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹.

    • C=C and C=N stretching vibrations from the aromatic ring in the 1400-1600 cm⁻¹ region.

    • An N-H bend around 1500-1600 cm⁻¹.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional components: the carboxylic acid, the secondary amine, and the pyridine ring.

Caption: Reactive sites of this compound.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard reactions such as esterification with alcohols under acidic conditions and amide formation with amines using coupling agents (e.g., DCC, EDC).

  • Reactions of the Methylamino Group: The secondary amine is nucleophilic and can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides.

  • Reactions of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. Electrophilic aromatic substitution (e.g., nitration, halogenation) is generally difficult and requires harsh conditions. The directing effects of the existing substituents will influence the position of any incoming electrophile.

Applications in Research and Drug Discovery

This compound is a valuable scaffold in drug discovery due to its structural resemblance to endogenous molecules and the synthetic handles it provides for modification.

  • Medicinal Chemistry Building Block: It serves as a key intermediate for the synthesis of libraries of compounds for screening against various biological targets. The ability to independently modify the carboxylic acid and the amino group allows for the systematic exploration of structure-activity relationships (SAR).[14]

  • HDAC Inhibitors: The nicotinamide core is a known zinc-binding group found in many histone deacetylase (HDAC) inhibitors.[3] Derivatives of this compound could be explored for the development of novel HDAC inhibitors with improved potency and selectivity.

  • Agrochemicals: Nicotinic acid derivatives are precursors to neonicotinoid insecticides.[15] While this compound itself is not an insecticide, its structural motifs are relevant to this class of compounds.

Safety and Handling

While comprehensive toxicological data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.[16]

  • General Advice: Consult a physician and show the safety data sheet (SDS) to the doctor in attendance.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Inhalation: May cause respiratory irritation. Avoid breathing dust.[16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-(Methylamino)nicotinic acid, a substituted pyridinecarboxylic acid of interest to researchers in medicinal chemistry and drug development. The document will cover its chemical identity, structural features, a proposed synthesis protocol, and a discussion of its potential applications based on the well-established pharmacology of the nicotinic acid scaffold.

Core Compound Identification and Structure

This compound is a derivative of nicotinic acid, which is also known as niacin or Vitamin B3[1][2]. The core structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a methylamino group at the 6-position.

Chemical Identifiers:

IdentifierValueSource
Chemical Name This compound[3][4][5]
CAS Number 262296-02-6[3][4][5]
Molecular Formula C₇H₈N₂O₂[3][4]
Molecular Weight 152.15 g/mol [3][4]
SMILES CNC1=CC=C(C=N1)C(=O)O[3]

It is crucial to distinguish this compound from its isomers, such as 6-methyl-2-(methylamino)nicotinic acid (CAS Number: 155790-12-8), which has a different substitution pattern on the pyridine ring[6][7].

Chemical Structure:

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

Overall Reaction:

6-Chloronicotinic acid + Methylamine → this compound + HCl

Experimental Workflow:

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification start Dissolve 6-chloronicotinic acid in a suitable solvent (e.g., ethanol) in a pressure vessel. add_methylamine Add an excess of aqueous methylamine solution. start->add_methylamine seal_vessel Seal the pressure vessel. add_methylamine->seal_vessel heat Heat the mixture to 120-150 °C for 12-24 hours. seal_vessel->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool Upon completion remove_solvent Remove the solvent under reduced pressure. cool->remove_solvent dissolve Dissolve the residue in water. remove_solvent->dissolve acidify Acidify with HCl to precipitate the product (pH ~3-4). dissolve->acidify filter Filter the precipitate. acidify->filter wash Wash the solid with cold water and then a small amount of cold ethanol. filter->wash dry Dry the product under vacuum. wash->dry end_product This compound dry->end_product

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • In a pressure-rated reaction vessel, dissolve 1 equivalent of 6-chloronicotinic acid in a suitable solvent such as ethanol or water.

    • Add 3-5 equivalents of an aqueous solution of methylamine (e.g., 40 wt. %). The excess methylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.

    • Seal the vessel securely.

  • Reaction:

    • Heat the sealed vessel to a temperature between 120-150 °C. The elevated temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

    • Maintain the reaction at this temperature for 12-24 hours.

    • Monitor the progress of the reaction by taking small aliquots (after cooling) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the vessel to cool to room temperature.

    • Carefully vent the vessel to release any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess methylamine under reduced pressure.

    • Dissolve the resulting residue in a minimal amount of water.

    • Slowly add a solution of hydrochloric acid (e.g., 1 M HCl) with stirring to adjust the pH to approximately 3-4. The product is expected to be least soluble at its isoelectric point, leading to its precipitation.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to remove any remaining organic impurities.

    • Dry the purified this compound under vacuum to a constant weight.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and confirm the absence of starting materials and significant impurities. The melting point should also be determined and compared to any available literature values.

Potential Applications and Broader Context

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural relationship to nicotinic acid provides a strong basis for potential areas of investigation. Nicotinic acid is a well-established therapeutic agent used to treat dyslipidemia[9][10]. It favorably modulates blood lipid levels by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol[10][11].

The mechanism of action for nicotinic acid's lipid-lowering effects is partially mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) in adipocytes[11]. This activation leads to a decrease in lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL.

Derivatives of nicotinic acid are of significant interest in drug discovery for several reasons:

  • Improving Potency and Selectivity: Modifications to the nicotinic acid scaffold could lead to compounds with enhanced affinity and selectivity for GPR109A or other relevant targets.

  • Modulating Physicochemical Properties: Altering the structure can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Reducing Side Effects: A major limitation of nicotinic acid therapy is a cutaneous flushing effect, which is also mediated by GPR109A in Langerhans cells of the skin. Novel analogs are sought to separate the therapeutic lipid-modulating effects from the undesirable flushing side effect.

Therefore, this compound represents a valuable probe molecule for structure-activity relationship (SAR) studies. Researchers could investigate its binding affinity to GPR109A and its functional activity in relevant cell-based assays to determine if the methylamino substitution at the 6-position offers any advantages over the parent compound. Furthermore, the synthesis of a library of related analogs with different substituents on the amino group or at other positions on the pyridine ring could be a fruitful avenue for the development of novel therapeutics for cardiovascular diseases[8].

Conclusion

This compound, identified by CAS number 262296-02-6, is a structurally interesting derivative of nicotinic acid. While detailed experimental data on this specific molecule is limited, its synthesis is feasible through established chemical methods. The true value of this compound for researchers and drug development professionals lies in its potential as a building block and a molecular probe to explore the pharmacology of the nicotinic acid class of compounds, with the ultimate goal of developing improved therapeutics for metabolic and cardiovascular disorders.

References

An In-depth Technical Guide to Investigating the Therapeutic Targets of 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylamino)nicotinic acid, a derivative of the well-characterized nicotinic acid (niacin), presents an intriguing scaffold for novel therapeutic development. While direct pharmacological data on this specific molecule is sparse, its structural similarity to nicotinic acid and other bioactive nicotinic acid derivatives provides a strong foundation for hypothesizing its potential therapeutic targets. This guide delineates a strategic, multi-pronged approach to systematically identify and validate the therapeutic targets of this compound. We will delve into the established pharmacology of nicotinic acid, focusing on its role as a lipid-modifying agent via the G protein-coupled receptor 109A (GPR109A). Furthermore, we will explore potential alternative targets, including GABA(A) receptors and key mediators of inflammation, based on the activities of structurally related analogues. This document provides not only the scientific rationale for investigating these targets but also detailed, actionable experimental protocols to empower researchers in their discovery and validation efforts.

Introduction: The Rationale for Investigating this compound

Nicotinic acid, a member of the vitamin B complex, has a long history as a therapeutic agent, most notably for its robust effects on lipid profiles.[1][2][3] It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[4][5][6] This pharmacological profile has made it a valuable tool in the management of dyslipidemia and the reduction of cardiovascular risk.[3][7] The discovery of its primary molecular target, GPR109A (also known as HM74A), has provided significant insight into its mechanism of action and has opened avenues for the development of novel agonists with improved side-effect profiles.[7][8][9]

The therapeutic potential of the nicotinic acid scaffold extends beyond lipid modification. Various derivatives have been synthesized and evaluated for a range of biological activities, including anti-inflammatory, analgesic, and antibacterial effects.[10][11][12] This chemical tractability and demonstrated biological versatility make derivatives of nicotinic acid, such as this compound, compelling candidates for drug discovery programs.

This guide will provide a comprehensive framework for the systematic investigation of this compound's therapeutic targets, leveraging the wealth of knowledge surrounding the parent molecule and its analogues.

Primary Hypothesis: GPR109A Agonism and Lipid Modification

The most direct hypothesis for the biological activity of this compound is its potential to act as an agonist at the GPR109A receptor, mirroring the primary mechanism of nicotinic acid.

The GPR109A Signaling Pathway

GPR109A is a Gαi-coupled receptor highly expressed in adipocytes and immune cells.[9] Upon activation by an agonist like nicotinic acid, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] In adipocytes, this reduction in cAMP decreases the activity of hormone-sensitive lipase, thereby inhibiting the lipolysis of stored triglycerides and reducing the release of free fatty acids (FFAs) into circulation.[2] The reduced availability of FFAs as substrates for the liver subsequently leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[1]

Diagram: GPR109A Signaling Pathway in Adipocytes

GPR109A_Pathway 6_MNA This compound (Hypothesized Agonist) GPR109A GPR109A 6_MNA->GPR109A Binds and Activates G_protein Gαi/βγ GPR109A->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active Active HSL (Phosphorylated) PKA->HSL_active Phosphorylates HSL_inactive Inactive Hormone- Sensitive Lipase (HSL) Triglycerides Triglycerides HSL_active->Triglycerides FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Hydrolyzes

Caption: Hypothesized GPR109A signaling cascade initiated by this compound.

Experimental Workflow for GPR109A Target Validation

A tiered approach is recommended, starting with in vitro assays and progressing to cell-based and potentially in vivo models.

Workflow Diagram: GPR109A Target Validation

GPR109A_Validation_Workflow start Start: Hypothesis 6-MNA is a GPR109A Agonist binding_assay Step 1: Radioligand Binding Assay (Competitive Binding) start->binding_assay functional_assay Step 2: Functional Assay (cAMP Measurement) binding_assay->functional_assay lipolysis_assay Step 3: Cell-Based Assay (Adipocyte Lipolysis) functional_assay->lipolysis_assay downstream_analysis Step 4: Downstream Analysis (FFA Measurement) lipolysis_assay->downstream_analysis conclusion Conclusion: Confirmed GPR109A Agonist with Anti-lipolytic Activity downstream_analysis->conclusion

Caption: A stepwise workflow for validating GPR109A as a target for this compound.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine if this compound binds to the GPR109A receptor.

Materials:

  • Membranes from cells overexpressing human GPR109A.

  • [³H]-Nicotinic acid (radioligand).

  • Unlabeled nicotinic acid (positive control).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound and unlabeled nicotinic acid.

  • In a 96-well plate, combine GPR109A-expressing membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of the test compound or control.

  • Incubate the mixture (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the inhibition constant (Ki) of this compound.

Protocol: cAMP Functional Assay

Objective: To assess whether binding of this compound to GPR109A results in a functional response (inhibition of cAMP production).

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Forskolin (an adenylyl cyclase activator).

  • This compound (test compound).

  • Nicotinic acid (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Plate the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or nicotinic acid for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes).

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production by this compound.

Secondary Hypothesis: Modulation of GABA(A) Receptors

Research on 6-aminonicotinic acid, a close structural analogue, has demonstrated its activity as a GABA(A) receptor agonist.[13] This provides a compelling rationale to investigate whether this compound shares this activity. The GABA(A) receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system, making it a well-established target for anxiolytics, sedatives, and anticonvulsants.

Experimental Approach for GABA(A) Receptor Activity

3.1.1. Electrophysiology: The gold-standard method to assess GABA(A) receptor modulation is two-electrode voltage clamp (TEVC) recording in Xenopus oocytes or patch-clamp recording in mammalian cells expressing specific GABA(A) receptor subtypes. This technique allows for the direct measurement of ion flow through the channel in response to agonist application.

Protocol Outline: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the subunits of a specific GABA(A) receptor subtype (e.g., α1β2γ2).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply GABA (the natural agonist) to elicit a baseline current response.

    • Apply varying concentrations of this compound to determine if it elicits a current, indicating agonism.

    • Co-apply a sub-maximal concentration of GABA with this compound to assess for positive or negative allosteric modulation.

  • Data Analysis: Construct dose-response curves to determine the EC₅₀ for agonism or the potentiation of the GABA response.

Tertiary Hypothesis: Anti-inflammatory Activity

Numerous nicotinic acid derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[10][11]

Investigating Anti-inflammatory Potential

4.1.1. In Vitro COX Inhibition Assays: Commercially available kits can be used to determine the IC₅₀ of this compound against COX-1 and COX-2 enzymes, providing a rapid assessment of its potential as a non-steroidal anti-inflammatory drug (NSAID)-like compound.

4.1.2. Cell-Based Inflammation Assays:

  • Model System: Use a macrophage cell line such as RAW 264.7.

  • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

  • Readouts:

    • Nitric Oxide (NO) Production: Measure nitrite levels in the cell culture supernatant using the Griess assay.

    • Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA or multiplex bead-based assays.

Additional Potential Targets and Considerations

  • Cytochrome P450 (CYP) Enzyme Inhibition: Nicotinic acid and nicotinamide have been shown to inhibit certain CYP enzymes, such as CYP2D6, CYP3A4, and CYP2E1, at therapeutic concentrations.[14][15] This is a critical consideration for drug development, as it can lead to drug-drug interactions. Standard in vitro CYP inhibition assays should be conducted to profile this compound.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): As a nicotinic acid derivative, it is plausible that this compound could interact with enzymes involved in the NAD+ salvage pathway. Assays to assess its effect on NAMPT activity could reveal novel mechanisms related to cellular metabolism and energy homeostasis.

Summary and Future Directions

The therapeutic potential of this compound is currently unexplored. However, by leveraging the known pharmacology of its parent compound, nicotinic acid, and other structurally related molecules, a clear and logical path for target discovery and validation emerges. The primary hypothesized targets are GPR109A, GABA(A) receptors, and key mediators of inflammation. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to systematically investigate these possibilities. Successful validation of any of these targets would position this compound as a promising lead compound for the development of new therapies for dyslipidemia, neurological disorders, or inflammatory conditions.

References

Whitepaper: Illuminating the Mechanism of Action of 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Speculative Guide for Preclinical Investigation

Abstract

6-(Methylamino)nicotinic acid is a structural analog of nicotinic acid (niacin), a well-characterized B-vitamin and therapeutic agent. While the pharmacology of nicotinic acid is extensively documented, the biological effects of substituting the 6-position with a methylamino group are largely unknown. This lack of data presents both a challenge and an opportunity for drug discovery. This technical guide provides a speculative framework for elucidating the mechanism of action (MOA) of this compound. We postulate two primary, divergent hypotheses based on its structural parentage: (1) modulation of the nicotinic acid receptor, GPR109A, and (2) interference with the Preiss-Handler pathway of Nicotinamide Adenine Dinucleotide (NAD+) synthesis. For each hypothesis, we present the scientific rationale, a detailed experimental workflow, and step-by-step protocols for key validation assays. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals seeking to characterize this novel compound.

Introduction: The Scientific Imperative

Nicotinic acid (NA), or niacin, is a molecule of dual importance: it is a fundamental vitamin (B3) and a pharmacological agent used for decades to manage dyslipidemia.[1][2] Its primary therapeutic effects on lipids are mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂), a Gi-coupled receptor that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) and subsequent downstream effects in adipocytes.[1][3] Beyond its receptor-mediated roles, NA is also a crucial precursor for the synthesis of the essential coenzyme NAD+ via the Preiss-Handler salvage pathway.[4][5][6]

The introduction of a methylamino group at the 6-position of the pyridine ring fundamentally alters the molecule's steric and electronic properties compared to the parent NA. This single modification could drastically change its biological target affinity and efficacy. Does this compound retain activity at GPR109A? Or does the substitution steer it away from receptor binding and towards an interaction with the enzymatic machinery of NAD+ metabolism?

This guide will explore these two primary, plausible mechanistic pathways. We will outline a logical, tiered approach to testing these hypotheses, designed to efficiently and robustly characterize the compound's MOA.

Primary Hypothesis: A Novel Modulator of the GPR109A Receptor

The most direct hypothesis, given the compound's structural backbone, is that it functions as a ligand for the nicotinic acid receptor, GPR109A. The key question is how the 6-methylamino substitution affects its interaction within the receptor's binding pocket, which is known to be restrictive.[7] The substitution could result in several outcomes: a full agonist, a partial agonist, a biased agonist (preferentially activating G-protein or β-arrestin pathways), or an antagonist.

Scientific Rationale

GPR109A activation by nicotinic acid initiates a well-defined signaling cascade.[8] As a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP.[3] This provides a clear, quantifiable readout for functional activity. The carboxylic acid moiety, which is retained in this compound, is generally considered essential for GPR109A activation.[9] Therefore, assessing direct binding and subsequent functional impact on the cAMP pathway is the logical first step in characterizing the compound.

Visualized Signaling Pathway: GPR109A Activation

GPR109A_Pathway cluster_cell Adipocyte Compound 6-(Methylamino) nicotinic acid Receptor GPR109A Compound->Receptor Binds Gi Gi Protein (α, βγ) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Reduced) HSL->Lipolysis Mediates

Caption: Hypothesized GPR109A signaling cascade upon agonist binding.

Proposed Experimental Workflow

A tiered approach is recommended to systematically evaluate the GPR109A hypothesis, starting with direct target engagement and progressing to functional cellular outcomes.

GPR109A_Workflow Start Start: Characterize This compound Tier1 Tier 1: Binding Affinity Protocol 1: Radioligand Binding Assay Start->Tier1 Decision1 Does it bind to GPR109A? Tier1->Decision1 Tier2 Tier 2: Functional Activity Protocol 2: cAMP Assay Decision1->Tier2 Yes NoActivity Conclusion: No direct GPR109A activity. Proceed to Hypothesis 2. Decision1->NoActivity No Decision2 Does it modulate cAMP? Tier2->Decision2 Agonist Characterize as Agonist (Full, Partial, Biased) Decision2->Agonist Yes (Inhibits) Antagonist Characterize as Antagonist (Competitive, Non-competitive) Decision2->Antagonist Yes (Blocks NA effect) Decision2->NoActivity No NAD_Pathway NA Nicotinic Acid (NA) NAPRT NAPRT (Nicotinate Phosphoribosyltransferase) NA->NAPRT PRPP PRPP PRPP->NAPRT NAMN NAMN NAPRT->NAMN NMNAT NMNATs NAMN->NMNAT NAAD NAAD NMNAT->NAAD NADSYN NADSYN1 NAAD->NADSYN NAD NAD+ NADSYN->NAD Compound 6-(Methylamino) nicotinic acid Compound->NAPRT Inhibits?

References

An In-depth Technical Guide to the Solubility and Stability of 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored

In the landscape of pharmaceutical research and chemical development, the introduction of novel molecular entities consistently presents a foundational challenge: the comprehensive characterization of their physicochemical properties. 6-(Methylamino)nicotinic acid, a derivative of the essential Vitamin B3 (nicotinic acid), stands as one such compound of interest. Its structural similarity to nicotinic acid suggests a significant role in various biological pathways, yet a thorough public record of its solubility and stability remains conspicuously absent.

This guide is crafted not as a static data sheet, but as a dynamic methodological framework for the research scientist. Recognizing the scarcity of specific experimental data, we pivot from mere reporting to active enablement. This document provides the causal logic and field-proven protocols required to systematically determine the aqueous and organic solubility, identify potential degradation pathways, and establish a robust stability profile for this compound. By leveraging established principles and regulatory standards, this guide serves as a comprehensive roadmap for any researcher or drug development professional seeking to unlock the full potential of this promising molecule.

Physicochemical Landscape: Predictions and Inferences

A molecule's fundamental properties are the primary determinants of its behavior in both experimental and physiological systems. For this compound, we can infer a complex and interesting profile based on its structure.

Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol

The structure combines a pyridine ring with both a carboxylic acid group (acidic) and a secondary methylamino group (basic). This makes the molecule amphoteric , capable of acting as both an acid and a base. This characteristic is the single most critical factor governing its solubility.

PropertyNicotinic Acid (Parent)This compound (Predicted/Inferred)Rationale for Difference
pKa₁ (Acidic) ~4.75 (Carboxylic Acid)[1][2]~4.5 - 5.0The electron-donating methylamino group may slightly alter the acidity of the carboxylic acid, but a significant shift is not expected.
pKa₂ (Basic) N/A~3.0 - 4.0The addition of the basic methylamino group introduces a second ionization constant. The pyridine nitrogen (pKa ~2) is less basic than the exocyclic amine.
logP 0.36[1]~0.1 - 0.5The addition of the methyl group increases lipophilicity, but the amino group adds polarity. The net effect on the partition coefficient is likely to be small but requires experimental determination.
Aqueous Solubility pH-dependent[2]Highly pH-dependentAs an amphoteric molecule, it will exhibit its lowest solubility at its isoelectric point (pI) and significantly higher solubility at pH values below pKa₂ and above pKa₁.

A Framework for Solubility Determination

The solubility of a compound is a critical parameter that influences everything from formulation design to bioavailability. For an ionizable compound like this compound, a single solubility value is meaningless; a pH-solubility profile is required.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically stable and reliable data.[3][4][5][6][7]

Causality: This method ensures that the solution is truly saturated by allowing sufficient time for the dissolution equilibrium to be reached between the solid and liquid phases. Using a range of pH buffers that bracket the predicted pKa values is essential to map the full solubility curve, capturing the low-solubility zwitterionic form and the high-solubility cationic and anionic forms.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 8.0, with intervals of 1.0 pH unit.

  • Sample Preparation: Add an excess of solid this compound to vials containing a fixed volume (e.g., 2 mL) of each pH buffer. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature, typically 25°C or 37°C, for a minimum of 24-48 hours.[6] This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as the HPLC-UV method described below.

  • pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.

Protocol: Solubility in Organic Solvents

Causality: Assessing solubility in organic solvents is crucial for downstream applications like purification, formulation, and analytical method development.

Methodology: Follow the same shake-flask procedure as above, substituting the aqueous buffers with relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)). Equilibration times may vary.

Analytical Quantification: HPLC-UV Method

Causality: A robust and validated analytical method is required to accurately quantify the dissolved compound. High-Performance Liquid Chromatography with UV detection is a common, reliable, and accessible technique for aromatic compounds like this.[8][9][10][11][12]

Hypothetical HPLC Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 80% 20 mM Potassium Phosphate buffer (pH 3.0) and 20% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Standard Curve: Prepare a standard curve from a stock solution of known concentration to ensure accurate quantification.

Data Presentation & Visualization

The collected data should be summarized in clear, structured tables.

Table 1: pH-Dependent Aqueous Solubility of this compound

Final pH Solubility (mg/mL) Standard Deviation
2.0
3.0
4.0
5.0
6.0
7.0

| 8.0 | | |

Table 2: Solubility in Organic Solvents

Solvent Solubility (mg/mL) Standard Deviation
Methanol
Ethanol
Acetonitrile

| DMSO | | |

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid This compound B Prepare aqueous buffers (pH 2-8) & organic solvents C Add solid to solvent in sealed vials B->C D Equilibrate via shaking (24-48h at constant temp) C->D E Separate solid/liquid (Centrifuge/Filter) D->E F Withdraw supernatant aliquot E->F G Quantify concentration via validated HPLC-UV method F->G H Record final pH (aqueous samples) F->H I Generate pH-Solubility Profile & Solvent Solubility Table G->I H->I

Solubility Determination Workflow

A Guide to Chemical Stability Assessment

Understanding a molecule's intrinsic stability is a non-negotiable requirement for its development. Forced degradation, or stress testing, is the cornerstone of this process, providing critical insights into how the molecule behaves under harsh conditions. This aligns with the principles outlined in ICH guidelines Q1A(R2) and Q1B.[13][14][15][16][17][18][19][20]

Experimental Protocol: Forced Degradation Studies

Causality: The goal of forced degradation is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[21][22] This level of degradation is sufficient to produce and detect primary degradation products without generating irrelevant secondary products that wouldn't form under normal storage conditions. The chosen stress conditions target the specific functional groups within this compound.[23][24]

General Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Expose aliquots of this solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize them if necessary (for acid/base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples alongside an unstressed control sample using a stability-indicating HPLC method.

Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Analyze at 2, 6, 24, and 48 hours. The ester-like nature of the carboxylic acid is less prone to hydrolysis than an actual ester, but the pyridine ring's stability can be pH-dependent.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Analyze at 2, 6, 24, and 48 hours. The amide-like character of the pyridine ring and the carboxylic acid are potential sites for base-catalyzed reactions.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Analyze at 6, 24, and 48 hours. The secondary amine and the electron-rich pyridine ring are susceptible to oxidation.

  • Thermal Degradation: Store the stock solution and solid material at 80°C in a controlled oven. Analyze at 1, 3, and 7 days. This assesses the molecule's intrinsic thermal stability.

  • Photostability: Expose the stock solution and solid material to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[13][18] A dark control sample must be stored under the same conditions to differentiate between thermal and light-induced degradation.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. The development of a stability-indicating method will allow for the separation and potential identification (e.g., by LC-MS) of these products.

  • Oxidation: The methylamino group could be oxidized to a hydroxylamine or nitroso derivative. The pyridine ring itself can be oxidized to an N-oxide.

  • Decarboxylation: Under thermal stress, the carboxylic acid group could be lost, yielding 6-methylaminopyridine.

  • Hydroxylation: Microbial or oxidative degradation of nicotinic acid often involves hydroxylation of the pyridine ring, for example at the 6-position.[25][26][27]

G cluster_stress Stress Condition: Oxidation (e.g., H₂O₂) A This compound B N-Oxidation A->B C Oxidation of Methylamino Group A->C D This compound N-oxide B->D E 6-(N-hydroxy-N-methylamino)nicotinic acid C->E

Hypothesized Oxidative Degradation Pathway
Development of a Stability-Indicating Method

Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation. It is a validated method that proves the separation of the parent peak from all significant degradation product peaks, ensuring there is no co-elution. The forced degradation samples are essential for developing this method.

Workflow:

  • Initial Analysis: Analyze all stressed samples using the initial HPLC method.

  • Method Optimization: If any degradation product peaks co-elute with the parent peak or each other, modify the HPLC method (e.g., change the mobile phase gradient, pH, or column type) to achieve baseline separation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. This confirms that the main peak is spectrally pure and not co-eluting with any degradants.

  • Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation A Prepare this compound stock solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (ICH Q1B Light) A->F G Control (Unstressed) A->G H Analyze all samples by HPLC-PDA B->H C->H D->H E->H F->H G->H I Assess Peak Purity & Separation of Degradants H->I J Method is Stability-Indicating I->J Yes K Optimize HPLC Method (e.g., Gradient, pH, Column) I->K No K->H

Forced Degradation & SIM Development Workflow

Recommendations for Handling and Storage

Based on the potential instabilities inferred from the molecule's structure and general knowledge of related compounds, the following preliminary handling and storage recommendations are prudent:

  • Storage: The solid compound should be stored in a well-sealed container at refrigerated temperatures (2-8°C) and protected from light.

  • Handling in Solution: Aqueous solutions should be freshly prepared. If storage is necessary, they should be refrigerated and protected from light. The high pH-dependency of solubility means that the pH of solutions should be controlled and monitored.

  • Oxidizing Agents: Avoid contact with strong oxidizing agents.

Conclusion

The comprehensive characterization of this compound requires a systematic and scientifically rigorous approach. While specific public data is limited, the methodologies outlined in this guide provide a complete framework for any research or drug development professional to determine its pH-dependent solubility, assess its intrinsic chemical stability, and develop the necessary analytical tools for its accurate quantification. By following these protocols, researchers can generate the critical data needed to confidently advance their work, ensuring the quality, safety, and efficacy of future applications involving this molecule.

References

A Guide to the Spectroscopic Characterization of 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide to the spectroscopic characterization of 6-(methylamino)nicotinic acid. Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data repository. Instead, it offers a predictive framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. This approach is grounded in first principles and data from analogous structures, providing a robust methodology for scientists to confirm the identity and purity of synthesized this compound.

Molecular Structure and Analytical Foundation

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a disubstituted pyridine derivative. Its structure contains several key features that will give rise to distinct spectroscopic signals: a carboxylic acid group, a secondary amine, and a trisubstituted aromatic pyridine ring. For clarity in the following NMR analysis, the atoms are numbered as shown below.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: A Predictive Analysis

Methodology for Prediction: The predicted chemical shifts are based on the experimental spectrum of nicotinic acid in DMSO-d₆[1] and the anticipated electronic effects of the methylamino group (-NHCH₃). This group is a moderate electron-donating group, which is expected to increase electron density on the pyridine ring, causing upfield (lower ppm) shifts for the ring protons, particularly those ortho and para to its position.

Predicted ¹H NMR Data

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
COOH~13.2Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and labile.
H2~8.8Doublet (d)1HOrtho to the ring nitrogen and meta to the -NHCH₃ group. Expected to be the most downfield ring proton but slightly shielded relative to nicotinic acid (~9.1 ppm).
H4~8.0Doublet of Doublets (dd)1HOrtho to the -COOH group and meta to the -NHCH₃ group. Expected to be shielded relative to its position in nicotinic acid (~8.8 ppm).
H5~6.8Doublet (d)1HOrtho to the electron-donating -NHCH₃ group, leading to a significant upfield shift compared to its position in nicotinic acid (~8.3 ppm).
NH~6.5Broad Singlet (br s)1HThe secondary amine proton signal is often broad and its position can vary with concentration and temperature.
N-CH₃~2.8Doublet (d)3HThe methyl protons will be a doublet due to coupling with the adjacent N-H proton.
Standard Experimental Protocol for ¹H NMR

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the polar compound and allows for the observation of exchangeable protons (COOH and NH).

  • Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the primary internal reference. Tetramethylsilane (TMS) can be added as an alternative standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used, including a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.[2]

  • Data Acquisition: Collect at least 16 scans to achieve a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the assignment of the COOH and NH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, revealing the electronic environment of each unique carbon atom in the molecule.

Methodology for Prediction: Predictions are derived from the experimental spectrum of nicotinic acid[3][4] and standard substituent chemical shift increment (SCS) values for amino and methyl groups on an aromatic ring. The electron-donating -NHCH₃ group will cause an upfield shift (lower ppm) for the C5 and C3 carbons, while the carbon directly attached to it (C6) will experience a downfield shift.

Predicted ¹³C NMR Data

(Predicted for a 100 MHz spectrometer in DMSO-d₆)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7 (C=O)~167Typical chemical shift for a carboxylic acid carbonyl carbon.
C6~158Aromatic carbon attached to the nitrogen of the amino group; expected to be significantly downfield.
C2~151Ortho to the ring nitrogen, expected to be downfield.
C4~138Shift influenced by the adjacent C3 and C5.
C3~128The position of the carboxylic acid group.
C5~108Ortho to the electron-donating -NHCH₃ group, resulting in a strong upfield shift.
C8 (N-CH₃)~28Typical range for a methyl group attached to a nitrogen atom.[5]
Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time due to the low natural abundance (1.1%) of the ¹³C isotope.[6]

  • Instrument Setup: Acquire a proton-decoupled spectrum to simplify the data, resulting in a single peak for each unique carbon atom.

  • Data Acquisition: A significantly larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio. A spectral window of -10 ppm to 180 ppm is appropriate.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an ideal technique for the rapid identification of key functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and aromatic ring bonds.

Predicted Key IR Absorptions
Functional GroupPredicted Absorption Range (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)2500 - 3300Very BroadThe O-H stretch is broadened significantly due to hydrogen bonding.[7][8]
N-H (Secondary Amine)3300 - 3500Sharp, MediumA secondary amine shows a single N-H stretching peak, which is typically sharper than an O-H peak.[7]
C-H (Aromatic)3000 - 3100Sharp, WeakStretching vibrations for hydrogens attached to the sp² hybridized carbons of the pyridine ring.[7]
C-H (Aliphatic)2850 - 3000Sharp, MediumStretching vibrations for the methyl group hydrogens.
C=O (Carboxylic Acid)1680 - 1720Strong, SharpThe carbonyl stretch is a very strong and reliable indicator of this functional group.[8][9]
C=C, C=N (Aromatic Ring)1450 - 1600Medium to StrongMultiple bands are expected in this region corresponding to the pyridine ring vibrations.
C-O (Carboxylic Acid)1210 - 1320MediumCorresponds to the carbon-oxygen single bond stretch.
Standard Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

  • Background Scan: First, acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000 to 600 cm⁻¹. The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule as a whole.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. While a public spectrum for the title compound is unavailable, we can predict its behavior under mass spectrometric conditions, particularly using electrospray ionization (ESI), which is a soft ionization technique suitable for this polar molecule.

Predicted Mass and Fragmentation: The molecular formula is C₈H₁₀N₂O₂. The calculated monoisotopic mass is 166.0742 g/mol .

  • Ionization: In positive ion ESI-MS, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 167.08.

  • Fragmentation: Tandem MS (MS/MS) of the precursor ion at m/z 167 would likely reveal characteristic losses. A primary fragmentation would be the loss of a water molecule (-18 Da) or the loss of the carboxylic acid group as CO₂ (-44 Da) or the entire -COOH radical (-45 Da). The fragmentation of nicotinic acid itself often involves the loss of the carboxylic group to yield a pyridinium ion.[10][11]

G M [M+H]⁺ m/z = 167 M_H2O [M+H - H₂O]⁺ m/z = 149 M->M_H2O - H₂O M_CO2 [M+H - CO₂]⁺ m/z = 123 M->M_CO2 - CO₂ M_COOH [M+H - COOH]⁺ m/z = 122 M->M_COOH - •COOH

Caption: Predicted ESI-MS fragmentation pathways.

Standard Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[12][13]

  • Chromatography: Introduce the sample into the mass spectrometer via liquid chromatography (LC) using a C18 column. This step separates the analyte from impurities.

  • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: First, perform a full scan analysis to identify the [M+H]⁺ ion. Then, perform a product ion scan (tandem MS/MS) on the precursor ion (m/z 167) to generate the fragmentation spectrum.[11]

Integrated Workflow for Structural Verification

The definitive confirmation of this compound's structure relies not on a single technique, but on the synergistic integration of all spectroscopic data. The following workflow illustrates the logical process from sample to confirmed structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Verification cluster_2 Conclusion Sample Synthesized Sample MS LC-MS Analysis Sample->MS IR IR (ATR) Analysis Sample->IR NMR NMR (¹H, ¹³C) Analysis Sample->NMR MW Confirm Molecular Weight (m/z = 167 for [M+H]⁺) MS->MW FG Confirm Functional Groups (O-H, N-H, C=O) IR->FG CONN Confirm Connectivity & Isomer (Proton/Carbon Environment) NMR->CONN STRUCT Structure Confirmed MW->STRUCT FG->STRUCT CONN->STRUCT

Caption: Logical workflow for structural confirmation.

By following this predictive guide and the associated protocols, a researcher can systematically acquire and interpret the necessary spectroscopic data to unequivocally verify the synthesis of this compound.

References

An In-Depth Technical Guide to 6-(Methylamino)nicotinic Acid: A Promising Nicotinic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylamino)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), represents a compelling scaffold for scientific exploration and drug discovery. Its structural modification, the inclusion of a methylamino group at the 6-position of the pyridine ring, offers the potential for altered physicochemical properties and novel biological activities compared to its parent compound. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical characteristics, potential biological significance, and methodologies for its study. While specific experimental data for this particular derivative is emerging, this document synthesizes information from closely related analogues and established principles of medicinal chemistry to provide a foundational resource for researchers.

Introduction: The Significance of Nicotinic Acid and Its Derivatives

Nicotinic acid, a vital human nutrient, plays a crucial role as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP)[1]. These coenzymes are fundamental to numerous metabolic redox reactions essential for cellular function. Beyond its nutritional importance, nicotinic acid at pharmacological doses exhibits broad-spectrum lipid-modifying properties, making it a long-standing therapeutic agent for dyslipidemia[2][3].

The therapeutic utility of nicotinic acid has spurred extensive research into its derivatives to enhance efficacy, reduce side effects, and explore new therapeutic applications. Modifications to the nicotinic acid scaffold have led to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[4][5][6]. The substitution at the 6-position of the pyridine ring, in particular, has been a focus of interest for modulating the molecule's interaction with biological targets. This compound emerges from this context as a molecule of interest, with the potential for unique pharmacological effects.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively published, its basic properties can be identified. Further characterization is crucial for its development as a research tool or therapeutic agent.

PropertyValueSource
CAS Number 262296-02-6[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
IUPAC Name 6-(Methylamino)pyridine-3-carboxylic acid[1]
Appearance (Not specified, likely a solid)
Melting Point (Not specified)
Solubility (Not specified)
pKa (Not specified)

Synthesis of this compound

Proposed Synthetic Pathway

The most logical approach to synthesize this compound is through the reaction of 6-chloronicotinic acid with methylamine. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen facilitates nucleophilic attack at the 6-position.

Synthesis_Pathway Start 6-Chloronicotinic Acid Intermediate Reaction Mixture Start->Intermediate Methylamine (CH3NH2) Solvent (e.g., EtOH, H2O) Heat Product This compound Intermediate->Product Work-up & Purification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on similar syntheses and requires experimental optimization.

Materials:

  • 6-Chloronicotinic acid

  • Aqueous methylamine solution (e.g., 40%)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Activated carbon

  • Standard laboratory glassware and purification apparatus (e.g., recrystallization setup, filtration equipment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloronicotinic acid in a suitable solvent such as ethanol or water.

  • Addition of Methylamine: Add an excess of aqueous methylamine solution to the flask. The excess methylamine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Purification:

    • Filter the crude product and wash with cold water.

    • For further purification, recrystallize the solid from a suitable solvent system (e.g., water or ethanol/water). Decolorizing with activated carbon may be necessary to remove colored impurities.

    • Dry the purified crystals under vacuum.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification a Dissolve 6-Chloronicotinic Acid b Add excess Methylamine a->b c Reflux for several hours b->c d Cool to Room Temperature c->d e Acidify with HCl to pH 3-4 d->e f Precipitate Product e->f g Filter Crude Product f->g h Recrystallize from Solvent g->h i Dry under Vacuum h->i

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis is essential for confirming the structure of the synthesized this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the carboxylic acid and methylamino groups.

  • -CH₃: A singlet or a doublet (if coupled to the N-H proton) around 2.8-3.2 ppm.

  • Pyridine Protons: Three aromatic protons will be present, with their chemical shifts and coupling patterns determined by their positions relative to the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • -CH₃: A signal in the aliphatic region, typically around 25-35 ppm.

  • Pyridine Carbons: Five signals in the aromatic region (approximately 100-160 ppm).

  • Carboxylic Acid Carbonyl: A signal in the downfield region, typically around 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (Amine): A moderate peak around 3300-3500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=C and C=N stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 152.

  • Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially other fragments related to the pyridine ring and methylamino group.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the broader class of nicotinic acid derivatives has shown significant pharmacological potential.

Anti-inflammatory and Analgesic Potential

Numerous derivatives of nicotinic acid have been reported to possess anti-inflammatory and analgesic properties[4][7]. The mechanism often involves the modulation of inflammatory pathways, though the precise targets can vary depending on the specific substitution pattern. It is plausible that this compound could exhibit similar activities.

Antimicrobial Activity

Nicotinic acid derivatives have also been explored for their antimicrobial effects[5][6]. The pyridine nucleus is a common feature in many antimicrobial agents, and substitutions on this ring can enhance activity against various bacterial and fungal strains.

Lipid-Modifying Effects

Given its structural relationship to nicotinic acid, this compound may possess lipid-modifying properties. Nicotinic acid is known to interact with the G-protein coupled receptor GPR109A, leading to a reduction in free fatty acids in the plasma[2][3]. The methylamino substitution could alter the affinity and efficacy of the molecule for this receptor or engage other targets involved in lipid metabolism.

Signaling_Pathway cluster_cell Adipocyte Receptor GPR109A Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylation Lipolysis Lipolysis HSL->Lipolysis Catalysis Ligand Nicotinic Acid or This compound Ligand->Receptor

References

Methodological & Application

Topic: Analytical Methods for the Quantification of 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical quantification of 6-(Methylamino)nicotinic acid. As a key intermediate or potential impurity in pharmaceutical development, its accurate measurement is critical for quality control, pharmacokinetic studies, and regulatory compliance. This guide details robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to meet the rigorous standards of the pharmaceutical industry. We delve into the causality behind experimental choices, provide step-by-step protocols, and outline validation strategies in accordance with ICH guidelines to ensure data integrity and reliability.

Introduction and Physicochemical Profile

This compound is a substituted pyridinecarboxylic acid, a derivative of nicotinic acid (Vitamin B3). The accurate quantification of this compound is essential, whether it is an active pharmaceutical ingredient (API), a metabolite, or a process impurity. The choice of an analytical method depends on the required sensitivity, selectivity, and the sample matrix.

A foundational understanding of the analyte's properties is the first step in developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
CAS Number 262296-02-6[1]
Predicted pKa ~4.5 (carboxylic acid), ~2.5 (pyridine nitrogen)Predicted based on nicotinic acid structure
UV Molar Absorptivity Must be determined experimentally.-
Solubility Must be determined experimentally in relevant solvents (e.g., water, methanol, acetonitrile).-

Causality Behind the Science: The acidic carboxylic acid group and the basic pyridine ring and amino group mean the compound's charge state is pH-dependent. This is a critical factor for developing chromatographic separations and liquid-liquid or solid-phase extraction procedures. For instance, at a pH below its pKa, the compound will be more retained on a reverse-phase HPLC column.

Recommended Analytical Methodologies

We present two primary methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS is dictated by the application's requirements for sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique ideal for quantifying higher concentration samples, such as in drug substance purity assessments or formulation assays.[2] The method relies on the analyte's ability to absorb ultraviolet light.

Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The differential partitioning of the analyte between the two phases results in its separation from other components. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration. For nicotinic acid derivatives, a detection wavelength is typically set around 260-262 nm.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as quantifying trace levels in complex biological matrices (e.g., plasma, urine) or identifying impurities, LC-MS/MS is the gold standard.[2][4]

Principle of Operation: Following HPLC separation, the analyte is ionized (typically via electrospray ionization - ESI) and enters the mass spectrometer. In a triple quadrupole instrument, the first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺) of the analyte. This precursor ion is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects a specific, characteristic fragment ion. This highly specific precursor-to-product ion transition is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity, minimizing matrix interference.[4][5]

Method Validation Strategy (ICH Q2(R1)/Q2(R2))

All analytical methods must be validated to ensure they are fit for their intended purpose.[6][7] Validation demonstrates that the method is reliable, reproducible, and accurate for the analyte . The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[8][9]

Table 2: Key Validation Parameters for a Quantitative Assay

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte only, without interference from matrix components, impurities, or degradation products.Peak purity analysis (for HPLC-UV), no interfering peaks at the analyte's retention time in blank samples. For LC-MS/MS, multiple MRM transitions can confirm identity.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995. A minimum of 5 concentration levels is recommended.[8]
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples typically within 98.0% - 102.0% for drug substance and 90.0% - 110.0% for biological samples.
Precision To assess the degree of scatter between a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2% for drug substance, ≤ 15% for bioanalysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of ~3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of ~10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).RSD of results should remain within acceptable limits.

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the quantification of this compound in a drug substance or formulated product.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E Filter through 0.45 µm Syringe Filter D->E F Inject Sample (5-10 µL) E->F Transfer to HPLC Vial G Isocratic/Gradient Elution on C18 Column F->G H UV Detection (λ ≈ 261 nm) G->H I Integrate Peak Area H->I Chromatogram J Generate Calibration Curve (Peak Area vs. Conc.) I->J K Calculate Sample Concentration J->K

Caption: Workflow for quantification of this compound by HPLC-UV.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Mobile Phase: Prepare a solution of 20 mM potassium phosphate buffer, adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter. The final mobile phase could be a mix like Acetonitrile:Buffer (20:80 v/v). Rationale: A buffered mobile phase at pH 3.0 ensures the carboxylic acid is protonated, leading to consistent retention on a C18 column.

    • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a good starting point.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample (drug substance or ground tablets) to obtain a theoretical concentration of ~50 µg/mL of the analyte after dilution.

    • Transfer to a suitable volumetric flask, add diluent to about 70% of the volume, sonicate for 15 minutes to dissolve, then dilute to volume.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: Isocratic elution with Acetonitrile:20mM Phosphate Buffer pH 3.0 (20:80 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 261 nm (Note: This should be confirmed by running a UV scan of the analyte).[11]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the calibration standards to establish the standard curve.

    • Inject the sample solutions.

    • Integrate the peak area of this compound.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is tailored for the sensitive quantification of this compound in human plasma.

Workflow Diagram: LC-MS/MS Bioanalysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System A Pipette 100 µL Plasma B Add Internal Standard A->B C Add 300 µL Acetonitrile (Protein Precipitation) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject Sample G->H Transfer to Vial I Gradient Elution on C18 Column H->I J ESI+ Ionization I->J K MRM Detection (e.g., m/z 153.1 -> 108.1) J->K

Caption: Bioanalytical workflow for this compound using LC-MS/MS.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in the protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+).[4]

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (this compound-d3) is ideal. If unavailable, a structurally similar compound like 6-Methylnicotinic acid can be used.[12] Prepare a stock solution in methanol.

    • Standard Stock Solution (1 mg/mL): As described in Protocol 1.

    • Calibration Standards: Prepare calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the stock solution into blank human plasma.

  • Sample Preparation (Protein Precipitation): [5][13]

    • To 100 µL of plasma sample (or standard/QC), add 10 µL of the Internal Standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of Mobile Phase A. Vortex to mix.

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.[4]

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 2.5 min: 5% to 95% B

      • 2.5 - 3.0 min: 95% B

      • 3.0 - 3.1 min: 95% to 5% B

      • 3.1 - 4.0 min: 5% B (Re-equilibration)

    • Mass Spectrometer Settings (to be optimized):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • MRM Transitions (Hypothetical):

        • This compound: Q1: 153.1 -> Q3: 108.1 (Loss of COOH)

        • Internal Standard (e.g., 6-Methylnicotinic acid): Q1: 138.1 -> Q3: 92.0[12]

      • Key Parameters: Optimize declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the Peak Area Ratio against the concentration of the standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Summary of Method Performance (Expected)

The following table summarizes the expected performance characteristics of the described methods. Actual values must be determined during method validation.

Table 3: Expected Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Typical Range 1 - 100 µg/mL1 - 1000 ng/mL
LOQ ~0.5 µg/mL~1 ng/mL[10]
Precision (%RSD) ≤ 2%≤ 15%
Accuracy (%Recovery) 98.0% - 102.0%85.0% - 115.0%
Primary Application Purity, AssayBioanalysis, Trace Impurity

Conclusion

The analytical methods detailed in this document provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method offers a straightforward approach for routine quality control and assay purposes. For applications demanding the highest levels of sensitivity and selectivity, particularly in complex biological fluids, the LC-MS/MS method is superior. Adherence to the principles of method validation outlined by the ICH is mandatory to ensure the generation of high-quality, defensible data in a regulated drug development environment.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-(Methylamino)nicotinic acid. The method utilizes a C18 stationary phase with a buffered mobile phase and ultraviolet (UV) detection, providing a reliable analytical solution for researchers, scientists, and drug development professionals. The causality behind the selection of chromatographic parameters is discussed in detail. Furthermore, a comprehensive validation protocol is presented, designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[1][2][3]

Introduction and Scientific Rationale

This compound is a derivative of nicotinic acid (Vitamin B3). The analysis of such compounds is crucial in various stages of pharmaceutical development, including synthesis process monitoring, purity assessment of drug substances, and stability testing. A reliable and validated analytical method is a prerequisite for ensuring data integrity and regulatory compliance.

The method described herein is founded on the principles of reverse-phase chromatography, the premier separation technique in the pharmaceutical industry. The target analyte possesses both a polar carboxylic acid moiety and a secondary amine, alongside an aromatic pyridine ring. This chemical nature makes it an ideal candidate for separation on a non-polar C18 stationary phase.

Causality of Method Design:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides effective retention for the pyridine ring structure of the analyte.

  • Mobile Phase pH Control: The analyte has two ionizable groups: a carboxylic acid (estimated pKa ~4.5-5.0, similar to nicotinic acid[4]) and a methylamino group (estimated pKa ~10-11). To ensure a single, consistent ionic form and prevent poor peak shape (tailing) associated with the free silanol groups on the silica backbone, the mobile phase pH is controlled at 3.0. At this pH, the carboxylic acid is protonated (neutral), while the pyridine nitrogen and the secondary amine are protonated (positive charge), leading to consistent retention behavior.

  • UV Detection Wavelength: The pyridine ring contains a conjugated π-electron system, which acts as a strong chromophore, making UV detection a highly suitable and sensitive choice. The detection wavelength is set at 265 nm to maximize sensitivity and minimize potential interference from common solvents and excipients.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and a variable wavelength or diode array UV detector.

  • Chromatography Data System (CDS): Agilent ChemStation, Waters Empower, or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Analytical Balance: Mettler Toledo or equivalent, readable to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Filters: 0.45 µm nylon or PVDF syringe filters for sample preparation.

Reagents and Materials
  • This compound Reference Standard: Purity >99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): 85%, ACS grade or higher.

  • Water: Deionized (DI) water, purified to >18 MΩ·cm resistivity (e.g., from a Milli-Q system).

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer, pH 3.0 : Acetonitrile | 85:15 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of DI water.

    • Adjust the pH of the aqueous solution to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm solvent filter.

    • Combine 850 mL of the filtered buffer with 150 mL of acetonitrile.

    • Degas the final mobile phase by sonication or online degasser before use.

  • Diluent (Mobile Phase): A portion of the prepared mobile phase is used as the diluent for preparing standard and sample solutions to ensure compatibility and minimize injection solvent effects.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard and Calibration Solutions (10 - 200 µg/mL):

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired working range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6x150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : ACN (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

HPLC Method Workflow

The overall workflow from preparation to analysis is visualized below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_report Phase 3: Reporting A Prepare Mobile Phase & Diluent B Prepare Standard Stock Solution A->B C Prepare Sample (e.g., Dissolve & Dilute) A->C D Prepare Calibration & QC Solutions B->D H Inject QC & Unknown Samples C->H E Equilibrate HPLC System with Mobile Phase D->E F Perform System Suitability Test (SST) E->F G Inject Calibration Standards (Build Curve) F->G If SST Passes G->H I Process Chromatograms (Integrate Peaks) H->I J Calculate Concentrations Against Calibration Curve I->J K Generate Final Report J->K

Caption: High-level workflow for the HPLC analysis of this compound.

Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended purpose, a full validation was performed according to ICH Q2(R2) guidelines.[1][2][3] The core validation parameters are logically interconnected to build a complete picture of the method's performance.

G center Validated Method A Specificity center->A Proves Identity B Linearity & Range center->B Defines Quantitation C Accuracy center->C Confirms Trueness D Precision center->D Confirms Reliability E LOD / LOQ center->E Defines Limits F Robustness center->F Shows Resilience

Caption: Interrelationship of core validation parameters for a reliable analytical method.

System Suitability

Protocol: Before each validation run, six replicate injections of a 100 µg/mL standard solution were made. Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) for Peak Area and Retention Time: ≤ 2.0%

Specificity

Protocol: The diluent, a placebo solution (containing all excipients except the active ingredient, if applicable), and a standard solution were injected. The chromatograms were examined to ensure no interfering peaks were present at the retention time of the this compound peak. Acceptance Criteria: No significant interference from the diluent or placebo at the analyte's retention time. Peak purity analysis (if using a DAD) should pass.

Linearity and Range

Protocol: Calibration standards were prepared at six concentration levels from 10 µg/mL to 200 µg/mL (10%, 25%, 50%, 100%, 150%, and 200% of the target concentration of 100 µg/mL). Each standard was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (80, 100, and 120 µg/mL). Three replicate preparations were made for each level, and the recovery was calculated. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Protocol:

  • Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the target concentration (100 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system and column lot. Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve. Acceptance Criteria: The LOQ value should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Protocol: The effect of small, deliberate variations in method parameters on the analytical results was evaluated. The tested variations included:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2) Acceptance Criteria: System suitability parameters must be met under all varied conditions, and the change in results should be insignificant.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria, demonstrating its suitability for the intended purpose.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo interferencePass
Linearity (R²) 0.9998≥ 0.999Pass
Range 10 - 200 µg/mL-Pass
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.8%≤ 2.0%Pass
Precision (Intermediate) %RSD = 1.1%≤ 2.0%Pass
LOD 0.5 µg/mL-Pass
LOQ 1.5 µg/mL-Pass
Robustness System suitability passed under all conditionsSST criteria metPass

Conclusion

The HPLC-UV method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This validated procedure is fit for purpose and can be confidently implemented in quality control and research environments for the routine analysis of this compound.

References

Application Notes & Protocols: 6-(Methylamino)nicotinic Acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Pyridine

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties and biological relevance make it a privileged structure. Among the vast array of substituted pyridines, 6-(Methylamino)nicotinic acid emerges as a particularly valuable and versatile synthetic intermediate. This bifunctional molecule, featuring an electron-donating methylamino group and an electron-withdrawing carboxylic acid on the same pyridine ring, offers a rich and tunable reactivity profile. This guide provides an in-depth exploration of its properties, core reactivity, and detailed protocols for its application in key synthetic transformations, designed for researchers and professionals in drug development and chemical synthesis. The strategic placement of its functional groups allows for selective manipulation, making it an ideal starting point for the synthesis of complex molecules, including novel anti-inflammatory agents and other biologically active compounds.[1][2]

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The table below summarizes the key physicochemical data for this compound.

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 41355-33-5
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposes)
Solubility Sparingly soluble in water and common organic solvents; soluble in aqueous base.

Handling & Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed. For long-term storage, refrigeration is recommended. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the interplay between its two functional groups and the pyridine core.

  • The Carboxylic Acid (C3 Position): This group is a classic handle for a variety of transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol. Its electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution, particularly at the C2 and C4 positions.

  • The Methylamino Group (C6 Position): As a strong electron-donating group, the secondary amine activates the pyridine ring, particularly at the C3 and C5 positions, for electrophilic aromatic substitution. It also serves as a nucleophile for reactions like acylation, alkylation, and arylation.

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen provides a site for alkylation or protonation, which can be used to modulate the ring's overall reactivity.

This dual electronic nature allows for highly selective and directed chemical modifications, a critical feature for building molecular complexity efficiently.[1]

Caption: Electronic influences and key reactive sites on the this compound scaffold.

Key Synthetic Transformations & Protocols

The true power of this compound is demonstrated through its application in diverse chemical reactions. Below are detailed protocols for common and high-value transformations.

Amide Bond Formation: Coupling to Amines

Amide coupling is one of the most fundamental reactions in drug discovery. The carboxylic acid moiety of this compound serves as an excellent anchor point for introducing diversity by coupling with various amines.

Protocol: Synthesis of N-benzyl-6-(methylamino)nicotinamide

This protocol details a standard peptide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

  • Materials:

    • This compound (1.0 eq, 152 mg, 1.0 mmol)

    • Benzylamine (1.05 eq, 112 mg, 1.05 mmol)

    • HATU (1.1 eq, 418 mg, 1.1 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 388 mg, 3.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (152 mg, 1.0 mmol) and dissolve it in anhydrous DMF (5 mL).

    • Add HATU (418 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. This pre-activation step is crucial for forming the active O-acylisourea intermediate.

    • Add benzylamine (0.11 mL, 1.05 mmol) dropwise to the activated mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes).

    • Work-up and Purification:

      • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

      • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). The acid wash removes excess DIPEA and any unreacted amine, while the base wash removes unreacted starting acid.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Self-Validation/Characterization:

      • The crude product should be purified by flash column chromatography on silica gel (eluting with a gradient of 20-60% ethyl acetate in hexanes) to yield the pure N-benzyl-6-(methylamino)nicotinamide as a white or off-white solid.

      • Expected Yield: 80-90%.

      • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expect to see characteristic peaks for the benzyl group, the pyridine ring protons, and the methylamino singlet.

Esterification: Protection or Modulation of Properties

Esterification of the carboxylic acid is a common strategy for protecting the acid group, improving solubility in organic solvents, or for use in subsequent reactions like Claisen condensations.[3]

Protocol: Synthesis of Methyl 6-(methylamino)nicotinate

This protocol uses a classic Fischer esterification method, which is cost-effective and straightforward for this substrate.

  • Materials:

    • This compound (1.0 eq, 1.52 g, 10.0 mmol)

    • Methanol (50 mL)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.2 mL)

    • Saturated NaHCO₃ solution, ethyl acetate, brine

  • Step-by-Step Methodology:

    • Suspend this compound (1.52 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

    • Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the suspension. The acid catalyzes the reaction and helps dissolve the starting material.

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor by TLC until the starting material is consumed.

    • Work-up and Purification:

      • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

      • Carefully neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).

      • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

      • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Self-Validation/Characterization:

      • The resulting crude product is typically of high purity but can be further purified by recrystallization from an ethyl acetate/hexanes mixture if necessary.

      • Expected Yield: >90%.

      • Characterization: The formation of the ester is confirmed by ¹H NMR (appearance of a methyl singlet around 3.9 ppm) and the disappearance of the broad carboxylic acid proton peak. IR spectroscopy will show a characteristic C=O ester stretch around 1720-1740 cm⁻¹.

Application Highlight: Multi-step Synthesis of a Bioactive Scaffold

The true utility of an intermediate is showcased in its ability to serve as a cornerstone in a multi-step synthesis. The methyl ester, prepared as described above, is a key precursor in the synthesis of various complex heterocyclic systems, including analogs of naturally occurring compounds like 6-methylnicotine.[3] The following workflow outlines a pathway toward a substituted pyrrolidine ring system, a common motif in pharmacologically active molecules.

G A This compound B Methyl 6-(methylamino)nicotinate A->B Fischer Esterification (MeOH, H₂SO₄) C Ester Condensation Product (β-keto ester) B->C Claisen Condensation (e.g., with γ-butyrolactone, NaH) D Hydrolysis & Decarboxylation (Ketone Intermediate) C->D Acidic Hydrolysis (HCl, heat) E Reductive Amination/ Cyclization D->E Reduction & Cyclization (e.g., NaBH₃CN, NH₄OAc) F Substituted Pyrrolidine Scaffold (Target Core) E->F Final Ring Closure

Caption: Workflow for synthesizing a complex heterocyclic scaffold from this compound.

This synthetic pathway demonstrates how both functional handles of the starting intermediate are strategically employed. The carboxylic acid is first converted to an ester to enable the Claisen condensation, while the methylamino group can be involved in a later-stage cyclization step, showcasing the molecule's designed versatility.

Troubleshooting and Safety

  • Low Yields in Amide Coupling: Ensure all reagents and solvents are anhydrous. The HATU reagent can degrade with moisture. Pre-activation time is also critical; ensure the acid is fully activated before adding the amine.

  • Incomplete Esterification: If the reaction stalls, a small amount of additional sulfuric acid can be added. Ensure the reflux is vigorous enough and the reaction time is sufficient. For base-sensitive substrates, alternative methods like using TMS-diazomethane or Mitsunobu conditions could be explored.

  • Safety: Concentrated acids and strong bases (like NaH used in condensations) are highly corrosive and reactive. Handle them with extreme care in a chemical fume hood. Reactions involving NaH can generate hydrogen gas and should be performed under an inert atmosphere.

Conclusion

This compound is more than just a simple building block; it is a strategic intermediate designed for synthetic efficiency. The orthogonal reactivity of its carboxylic acid and methylamino groups provides chemists with a reliable and versatile platform for constructing diverse and complex molecular architectures. The protocols and insights provided herein serve as a practical guide for researchers to unlock the full potential of this valuable compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for Cell-Based Assays with 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cellular Mechanisms of 6-(Methylamino)nicotinic Acid

This compound, a derivative of nicotinic acid (niacin or Vitamin B3), is a compound of interest for its potential pharmacological activities. Nicotinic acid and its analogues are known to exert a range of effects on cellular metabolism, inflammation, and cell survival, primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1][2] GPR109A is a Gi-coupled receptor whose activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This primary signaling pathway is responsible for many of the well-documented effects of niacin, such as the inhibition of lipolysis in adipocytes.

Furthermore, emerging evidence suggests that GPR109A activation can trigger secondary signaling cascades, including the recruitment of β-arrestin proteins, which can mediate G-protein-independent downstream effects and receptor internalization.[2] The modulation of inflammatory pathways, notably the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade, is another critical consequence of GPR109A activation.[3]

This comprehensive guide provides a suite of detailed, validated protocols for characterizing the cellular effects of this compound. The assays described herein are designed to interrogate the key signaling events downstream of GPR109A activation, enabling a thorough pharmacological profiling of this compound. The protocols are structured to ensure scientific rigor, reproducibility, and a clear understanding of the underlying principles.

I. Foundational Protocols: Cell Line Selection and Culture

The choice of an appropriate cell line is paramount for obtaining meaningful data. The ideal cell line should endogenously express GPR109A at a functional level or be engineered to do so.

Recommended Cell Lines:

Cell LineDescriptionKey CharacteristicsRecommended Use
HEK293 Human Embryonic KidneyEasy to culture and transfect. Low endogenous GPR109A expression, making them ideal for stable or transient overexpression of the receptor.[4][5][6]General purpose host for GPR109A functional assays (cAMP, β-arrestin).
CHO-K1 Chinese Hamster OvarySimilar to HEK293, a robust host for recombinant protein expression.[1]Alternative to HEK293 for stable GPR109A expression and functional screening.
ARPE-19 Human Retinal Pigment EpithelialEndogenously expresses GPR109A; relevant for studying anti-inflammatory effects.[7]Investigating GPR109A-mediated anti-inflammatory responses.
THP-1 Human Monocytic LeukemiaExpresses GPR109A; a model for studying immune cell responses.[8]NF-κB signaling and cytokine modulation studies.

General Cell Culture Protocol (Example: HEK293 Cells):

  • Medium Preparation: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5] For stable cell lines expressing GPR109A, include the appropriate selection antibiotic (e.g., puromycin at 0.5 µg/ml).[9]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HEK293 cells in a 37°C water bath.[5][10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[10]

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable volume of 0.25% Trypsin-EDTA.[11] Neutralize the trypsin with complete growth medium, centrifuge, and re-plate at the desired density (e.g., a 1:3 to 1:6 split ratio).[5]

II. Primary Functional Assay: Gαi Signaling - cAMP Inhibition

This assay directly measures the functional consequence of GPR109A's coupling to the Gαi subunit, which is the inhibition of adenylyl cyclase and the subsequent reduction in intracellular cAMP levels. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for this purpose.

Protocol 2.1: HTRF-Based cAMP Inhibition Assay

Principle: This is a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the cryptate and d2 are in close proximity, a FRET signal is generated. An increase in intracellular cAMP from the cells competes with the d2-labeled cAMP, leading to a decrease in the FRET signal.[12][13] For Gαi-coupled receptors, cells are stimulated with forskolin to elevate basal cAMP levels, allowing for the measurement of inhibition.

Materials:

  • GPR109A-expressing cells (e.g., HEK293-GPR109A)

  • cAMP HTRF Assay Kit (e.g., from Cisbio or Revvity)[14][15]

  • This compound

  • Forskolin

  • Nicotinic acid (positive control)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed GPR109A-expressing cells in a 384-well plate at a density of 2,000-5,000 cells per well in 5 µL of assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (nicotinic acid) in assay buffer at 4x the final desired concentration.

  • Agonist Stimulation: Add 5 µL of the diluted compounds or vehicle control to the appropriate wells.

  • Forskolin Stimulation: Add 5 µL of a 4x forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[15]

  • Lysis and Detection: Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP cryptate antibody, both prepared in the lysis buffer provided with the kit.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[13]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[12]

  • Data Analysis: Calculate the 665/620 ratio and normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition). Plot the percent inhibition against the log concentration of this compound to determine the EC₅₀ value.

Workflow for cAMP Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed GPR109A-expressing cells in 384-well plate a1 Add compound/vehicle to cells p1->a1 p2 Prepare serial dilutions of This compound p2->a1 a2 Add Forskolin to stimulate cAMP a1->a2 a3 Incubate for 30 min a2->a3 a4 Add HTRF lysis & detection reagents a3->a4 a5 Incubate for 60 min a4->a5 d1 Read plate on HTRF reader a5->d1 d2 Calculate signal ratio and % inhibition d1->d2 d3 Determine EC₅₀ d2->d3 GPR109A_Signaling cluster_membrane cluster_gi Gαi Pathway cluster_barrestin β-Arrestin Pathway receptor GPR109A gi Gαi/o receptor->gi activates barrestin β-Arrestin receptor->barrestin recruits ligand This compound ligand->receptor ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka internalization Receptor Internalization barrestin->internalization mapk Downstream Signaling (e.g., ERK) barrestin->mapk

References

Application Notes and Protocols for 6-(Methylamino)nicotinic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biological molecule that serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2] These coenzymes are pivotal in cellular metabolism, participating in a vast array of redox reactions crucial for energy production, DNA repair, and cellular signaling.[1][3] Beyond its physiological role, pharmacological doses of nicotinic acid have been utilized for decades to manage dyslipidemia, primarily due to its ability to lower low-density lipoprotein (LDL) cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol.[4][5][6][7]

The therapeutic effects of nicotinic acid are largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed in adipocytes and immune cells. However, the clinical utility of nicotinic acid is often hampered by a significant side effect profile, most notably cutaneous flushing, which can lead to poor patient compliance.[5] This has spurred considerable interest in the development of novel nicotinic acid derivatives with improved pharmacological properties and reduced side effects.

This document focuses on the potential of 6-substituted nicotinic acids, with a specific emphasis on 6-(Methylamino)nicotinic acid , as a promising scaffold for drug discovery and development. By exploring the synthesis, potential biological targets, and detailed protocols for evaluation, we aim to provide a comprehensive guide for researchers and scientists venturing into this area of medicinal chemistry.

Chemical Properties and Synthesis

While specific literature on the synthesis of this compound is not abundant, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of related 6-substituted nicotinic acid analogs. The following section outlines a hypothetical, yet chemically sound, protocol for the synthesis of this target molecule.

Proposed Synthetic Pathway

A common strategy for introducing an amino group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. Therefore, a logical starting material would be a 6-halonicotinic acid derivative.

dot

Synthetic Pathway for this compound start 6-Chloronicotinic acid intermediate1 Methyl 6-chloronicotinate start->intermediate1 Esterification (e.g., SOCl2, MeOH) intermediate2 Methyl 6-(methylamino)nicotinate intermediate1->intermediate2 Nucleophilic Aromatic Substitution (Methylamine) product This compound intermediate2->product Hydrolysis (e.g., LiOH, H2O)

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 6-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Methylamine (solution in THF or as a gas)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

Step 1: Esterification of 6-Chloronicotinic acid

  • To a stirred suspension of 6-chloronicotinic acid in anhydrous methanol at 0 °C, add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-chloronicotinate. Purify by flash column chromatography if necessary.

Step 2: Nucleophilic Aromatic Substitution with Methylamine

  • Dissolve methyl 6-chloronicotinate in a suitable solvent such as THF in a pressure-sealed tube.

  • Add an excess of methylamine solution (e.g., 2M in THF).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully vent the tube.

  • Remove the solvent under reduced pressure.

  • Purify the crude product, methyl 6-(methylamino)nicotinate, by flash column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve methyl 6-(methylamino)nicotinate in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~4-5 with 1M HCl.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Targets and Therapeutic Applications

The introduction of a methylamino group at the 6-position of the nicotinic acid scaffold can significantly alter its electronic and steric properties, potentially leading to novel biological activities. Below, we explore some plausible targets and therapeutic areas for this compound.

GPR109A Modulation for Dyslipidemia and Inflammation

The most well-established target for nicotinic acid is GPR109A.[6] It is plausible that this compound retains affinity for this receptor. The key questions for drug discovery would be:

  • Agonist or Antagonist Activity: Does it activate or block the receptor?

  • Potency and Efficacy: How does its potency (EC₅₀) and efficacy compare to nicotinic acid?

  • Biased Agonism: Does it preferentially activate certain downstream signaling pathways (e.g., Gαi-mediated inhibition of adenylyl cyclase for anti-lipolytic effects) over others that may be responsible for side effects (e.g., β-arrestin recruitment)?

A biased agonist that retains the therapeutic lipid-modifying effects with a reduced flushing profile would be a significant advancement.

dot

GPR109A Signaling Pathway cluster_cell Adipocyte ligand This compound receptor GPR109A ligand->receptor gi Gαi receptor->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp ATP pka PKA camp->pka hsl Hormone-Sensitive Lipase pka->hsl lipolysis Lipolysis hsl->lipolysis ffa Free Fatty Acids lipolysis->ffa Release into circulation

Caption: Hypothetical GPR109A signaling cascade modulated by this compound.

Enzyme Inhibition: Exploring New Therapeutic Avenues

Derivatives of nicotinic acid have shown activity as enzyme inhibitors. For instance, certain 6-aminonicotinamides have been identified as potent and selective histone deacetylase (HDAC) inhibitors. This suggests that the 6-substituted nicotinic acid scaffold could be a valuable starting point for developing inhibitors for various enzyme classes. Potential targets could include:

  • Histone Deacetylases (HDACs): Important targets in oncology and neurodegenerative diseases.

  • Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair and targeted in cancer therapy.

  • Other Metabolic Enzymes: Given its structural similarity to a key metabolite.

Protocol 2: In Vitro Evaluation of GPR109A Activation

This protocol describes a cell-based assay to measure the effect of this compound on GPR109A activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human GPR109A (or another suitable cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine).

  • This compound and nicotinic acid (as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well or 384-well assay plates.

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (nicotinic acid) in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to the cells and incubate.

    • Add the serially diluted compounds to the respective wells.

    • Add forskolin (an adenylyl cyclase activator) to all wells except the negative control. Forskolin will stimulate cAMP production, and an agonist of GPR109A (a Gαi-coupled receptor) will inhibit this stimulation.

    • Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

    • Compare the potency and efficacy of this compound to that of nicotinic acid.

Data Presentation and Interpretation

Systematic evaluation of novel compounds requires clear and concise data presentation. The following table provides a template for summarizing the pharmacological data for this compound and its analogs.

CompoundGPR109A EC₅₀ (nM)Max. Inhibition of Forskolin-stimulated cAMP (%)Enzyme Target X IC₅₀ (µM)Cell Viability CC₅₀ (µM)
Nicotinic Acid50085>100>100
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Analog 1[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Analog 2[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule in the landscape of drug discovery. Its structural similarity to the well-characterized nicotinic acid, combined with the potential for novel interactions conferred by the 6-methylamino substitution, makes it a compelling candidate for further investigation. The proposed synthetic route and biological evaluation protocols provided herein offer a foundational framework for researchers to synthesize and characterize this compound and its analogs.

Future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis or developing alternative routes to obtain pure this compound for thorough biological evaluation.

  • Broad Biological Screening: Testing the compound against a panel of relevant targets, including GPR109A and various enzyme families, to uncover its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogs to understand how modifications to the nicotinic acid scaffold influence biological activity and selectivity.

  • In Vivo Studies: If promising in vitro activity is identified, progressing lead compounds to in vivo models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the principles of medicinal chemistry and pharmacology, the therapeutic potential of this compound and the broader class of 6-substituted nicotinic acids can be fully elucidated, potentially leading to the development of next-generation therapeutics with improved efficacy and safety.

References

Application Note & Protocols: High-Purity Isolation of Synthesized 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

6-(Methylamino)nicotinic acid is a substituted pyridine-3-carboxylic acid, a structural motif of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) precursor or research compound, its purity is not merely a quality metric but a fundamental prerequisite for reliable, reproducible, and safe downstream applications. The presence of unreacted starting materials, reagents, or synthetic by-products can confound biological assays, introduce toxicity, and compromise the integrity of research data.

This technical guide provides a comprehensive overview of robust, field-proven purification strategies for crude, synthesized this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. The methodologies discussed—acid-base extraction, recrystallization, and column chromatography—are presented as a logical workflow, from initial work-up to final polishing, to achieve high-purity material suitable for the most demanding scientific applications.

Molecular Characteristics & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.

2.1 Physicochemical Properties of this compound

The structure of this compound is fundamentally amphoteric , containing both a basic secondary amine (-NHCH₃) and an acidic carboxylic acid (-COOH) group on a pyridine ring. This dual nature is the cornerstone of its purification.

  • As a Base: The nitrogen atom in the pyridine ring and the exocyclic methylamino group can be protonated by acids to form water-soluble cationic salts.

  • As an Acid: The carboxylic acid group can be deprotonated by bases to form water-soluble anionic carboxylate salts.

  • Isoelectric Point (pI): At a specific pH (its pI), the molecule will exist predominantly as a zwitterion with minimal net charge, leading to its lowest solubility in aqueous media. This property is highly advantageous for selective precipitation.

2.2 Common Potential Impurities

Assuming a typical synthesis route involving nucleophilic aromatic substitution of a 6-halonicotinic acid with methylamine, the crude product may contain:

  • Unreacted Starting Materials: e.g., 6-chloronicotinic acid or 6-bromonicotinic acid.

  • Excess Reagents: Residual methylamine or its salts.

  • Side-Reaction By-products: Potential for isomeric impurities or products from undesired side reactions.[1][2][3]

  • Degradation Products: Compounds formed during the reaction or initial work-up.

Purification Strategy I: Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used as a primary purification step to separate acidic, basic, and neutral compounds from a mixture.[4][5] It leverages the pH-dependent solubility of the amphoteric this compound to efficiently remove neutral impurities and unreacted starting materials.[6][7]

3.1 Principle of Operation

The core principle is to manipulate the pH of an aqueous phase to selectively move the target compound between an organic solvent and the aqueous phase, leaving impurities behind.[7] By converting the target compound into its ionic salt form, its solubility is dramatically increased in the aqueous phase, allowing for separation from neutral organic impurities that remain in the organic phase.[4][6]

3.2 Detailed Protocol for Acid-Base Extraction

  • Dissolution: Dissolve the crude synthetic mixture (approx. 10 g) in a suitable water-immiscible organic solvent such as ethyl acetate (200 mL). If the crude material has poor solubility, dichloromethane may be used.[4]

  • Removal of Acidic Impurities: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate. Drain the lower aqueous layer. This step removes strongly acidic impurities, such as residual 6-halonicotinic acid. Repeat the wash.

  • Extraction of the Target Compound: To the remaining organic layer, add a dilute aqueous acid solution (e.g., 1 M HCl) (100 mL). Shake vigorously. The this compound will be protonated, forming a water-soluble hydrochloride salt, and will partition into the aqueous layer.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the desired product into a clean Erlenmeyer flask. To ensure complete recovery, perform a second extraction of the organic layer with another 50 mL of 1 M HCl and combine the aqueous extracts.

  • Isolation by Precipitation: Place the combined acidic aqueous extracts in an ice bath and stir. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) dropwise to neutralize the solution. Monitor the pH with pH paper or a meter. As the pH approaches the isoelectric point, the neutral/zwitterionic this compound will precipitate out of the solution.

  • Collection: Continue adding base until precipitation is complete (typically around pH 4-6, which should be optimized). Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with two portions of cold deionized water (25 mL each) to remove inorganic salts, followed by a wash with a small amount of cold diethyl ether to aid in drying. Dry the purified solid under vacuum.

3.3 Workflow Diagram

G cluster_start Start cluster_extraction Extraction Process cluster_isolation Product Isolation cluster_end Result start Crude Product in Ethyl Acetate wash_base Wash with aq. NaHCO₃ start->wash_base extract_acid Extract with aq. HCl wash_base->extract_acid Organic Layer impurities1 Acidic Impurities (in aq. NaHCO₃) wash_base->impurities1 Aqueous Layer separate_layers Separate Layers extract_acid->separate_layers neutralize Neutralize Aqueous Layer with Base (e.g., NaOH) separate_layers->neutralize Aqueous Layer (contains protonated product) impurities2 Neutral Impurities (in Ethyl Acetate) separate_layers->impurities2 Organic Layer precipitate Precipitate Product at pI neutralize->precipitate filtrate Filter, Wash & Dry precipitate->filtrate pure_product Purified Solid Product filtrate->pure_product

Caption: Workflow for the purification of this compound via acid-base extraction.

Purification Strategy II: Recrystallization

Recrystallization is the gold-standard technique for purifying solid organic compounds.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9][10] A properly chosen solvent will dissolve the target compound and its impurities when hot, but only the target compound will crystallize upon slow cooling, leaving the impurities behind in the solution.[10]

4.1 Solvent Selection: The Critical Decision

The choice of solvent is paramount for a successful recrystallization. The ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature.

  • Dissolve the target compound completely at or near the solvent's boiling point.

  • Either dissolve impurities very well at all temperatures or not at all.

  • Have a boiling point below the melting point of the target compound.

  • Be chemically inert and easily removable from the purified crystals.

Based on the structure of this compound and solubility data for related compounds like nicotinic acid, suitable solvents and solvent systems can be proposed.[11][12]

Solvent SystemBoiling Point (°C)Rationale & CommentsSuitability
Water (H₂O)100High polarity matches the solute. Nicotinic acid is soluble in hot water.[13] Good for removing non-polar impurities. May require a large volume.★★★★☆
Ethanol (EtOH)78Good general-purpose solvent for moderately polar compounds.★★★☆☆
Ethanol/Water78-100A powerful mixed-solvent system. The ratio can be fine-tuned to achieve ideal solubility characteristics. Often provides excellent crystal quality.★★★★★
Isopropanol82Similar to ethanol but less polar. Can be effective if ethanol is too strong a solvent.★★★☆☆

4.2 Detailed Protocol for Recrystallization

  • Dissolution: Place the crude or acid-base extracted this compound (approx. 5 g) into an Erlenmeyer flask. Add a small volume of the selected solvent (e.g., 50 mL of an 80:20 water:ethanol mixture) and a boiling chip.

  • Heating: Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely at the boiling point. Expert Tip: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[8]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals rather than a precipitate.[8][9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently break the vacuum and wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all traces of solvent.

4.3 Workflow Diagram

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_end Result start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash_cold Wash with Cold Solvent vac_filter->wash_cold mother_liquor Mother Liquor (contains impurities) vac_filter->mother_liquor dry Dry Crystals wash_cold->dry pure_crystals High-Purity Crystals dry->pure_crystals

Caption: General workflow for the purification of solids via recrystallization.

Purification Strategy III: Column Chromatography

For challenging separations where impurities have similar solubility profiles to the product, or for achieving the highest possible purity, column chromatography is the method of choice.[14][15]

5.1 Principle of Operation

This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[16] More polar compounds, like our target molecule, will interact more strongly with the polar silica gel and thus move down the column more slowly than less polar impurities.

5.2 Tackling Challenges: Tailing of Acidic Compounds

A common issue when running acidic compounds on standard silica gel is "tailing," where the spot or peak smears instead of forming a tight band. This is caused by strong, sometimes irreversible, binding of the carboxylic acid to the slightly acidic silica surface. To mitigate this, a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) is added to the mobile phase.[1] This keeps the analyte fully protonated, satisfying the interaction sites on the silica and allowing for sharp, symmetrical elution.

5.3 Detailed Protocol for Flash Column Chromatography

  • Stationary Phase Selection: Use flash-grade silica gel (40-63 µm).

  • Mobile Phase Selection: A typical eluent system would be a mixture of a less polar solvent and a more polar solvent. Good starting points include Dichloromethane/Methanol or Ethyl Acetate/Hexane.

    • Example Eluent: Start with 98:2 Dichloromethane:Methanol, modified with 0.5% Acetic Acid. The polarity can be gradually increased (e.g., to 95:5) to elute the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude compound (e.g., 1 g) in a minimal amount of the eluent or a stronger solvent like pure methanol. Add a small amount of silica gel (approx. 2 g) to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin passing the mobile phase through the column, starting with a lower polarity. Collect the eluent in fractions (e.g., 20 mL per test tube).

  • Monitoring: Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

  • Combining and Evaporation: Once the separation is complete, combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the final, highly purified compound.

5.4 Workflow Diagram

G cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation cluster_end Result pack_column Pack Column with Silica Gel Slurry load_sample Dry Load Sample pack_column->load_sample elute Elute with Mobile Phase (Gradient or Isocratic) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine impure_fractions Impure Fractions monitor->impure_fractions evaporate Evaporate Solvent combine->evaporate pure_product Highly Pure Product evaporate->pure_product

Caption: Workflow for purification via flash column chromatography.

Purity Assessment and Characterization

After purification, the purity and identity of the this compound must be confirmed.

TechniquePurposeExpected Result for Pure Compound
Melting Point Assess purityA sharp, defined melting point range that matches the literature value. Impurities typically broaden and depress the melting range.[10]
HPLC Quantify purityA single, sharp peak in the chromatogram. Purity is often reported as >98% or >99% by peak area.[14][17][18]
¹H and ¹³C NMR Confirm structure & identitySpectra should match the expected chemical shifts and integration for the structure of this compound, with no significant peaks corresponding to impurities.
Mass Spectrometry Confirm molecular weightDetection of the correct molecular ion peak (e.g., [M+H]⁺ in positive ion mode).

Conclusion

The purification of synthesized this compound is a systematic process that leverages the compound's unique amphoteric nature. A logical workflow beginning with a robust acid-base extraction to remove bulk impurities, followed by a meticulous recrystallization from a suitable solvent system like ethanol/water, will yield material of high purity for most applications. For instances requiring the utmost purity, flash column chromatography with an acid-modified eluent provides a powerful final polishing step. The application of these detailed protocols, grounded in sound chemical principles, will enable researchers to consistently obtain high-quality this compound, ensuring the reliability and success of their scientific endeavors.

References

Application Notes and Protocols for the Scalable Synthesis of 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Methylamino)nicotinic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyridine core with both a carboxylic acid and a secondary amine, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The demand for efficient and scalable synthetic routes to this compound is driven by its utility in the development of novel therapeutics. This document provides a comprehensive guide to the scalable synthesis of this compound, focusing on a robust and economically viable method. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss key process parameters for successful scale-up.

Comparative Analysis of Synthetic Strategies

Several synthetic pathways can be envisioned for the preparation of this compound. The selection of an optimal route for large-scale production hinges on factors such as starting material availability and cost, reaction efficiency, operational simplicity, and safety.

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often highly effective method for the formation of C-N bonds on electron-deficient aromatic rings.[1][2] In this case, a 6-halonicotinic acid, such as 6-chloronicotinic acid, can be reacted with methylamine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 6-position of the ring towards nucleophilic attack by methylamine.[3] This method is generally favored for its operational simplicity and the relatively low cost of reagents.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for C-N bond formation. It would involve the reaction of a 6-halonicotinic acid derivative with methylamine in the presence of a palladium catalyst and a suitable phosphine ligand. While often providing high yields and excellent functional group tolerance, the cost of the palladium catalyst and ligands, as well as the need for stringent anaerobic conditions, can be a drawback for large-scale, cost-sensitive syntheses.

  • From 6-Aminonicotinic Acid: Direct methylation of 6-aminonicotinic acid presents challenges in achieving selective mono-methylation of the amino group without competing N-methylation of the pyridine ring or esterification of the carboxylic acid. This lack of selectivity can lead to complex mixtures and difficult purifications, making it less suitable for scalable production.

Selected Strategy: Nucleophilic Aromatic Substitution (SNAr)

For the scalable synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinic acid with methylamine is the recommended approach. This strategy is selected for its straightforward procedure, use of readily available and inexpensive starting materials, and avoidance of costly and sensitive transition metal catalysts. The reaction proceeds through a well-understood addition-elimination mechanism, where the methylamine attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to yield the product.[2]

Visualizing the Synthetic Workflow

The chosen synthetic pathway is a two-step process starting from the commercially available 6-hydroxynicotinic acid. The first step involves the chlorination of the hydroxyl group, followed by the key nucleophilic aromatic substitution with methylamine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination (SNAr) A 6-Hydroxynicotinic Acid B 6-Chloronicotinic Acid A->B  POCl3 / PCl5, Heat   D This compound B->D C Methylamine (aq.) C->D

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and includes considerations for scaling up.

Part 1: Synthesis of 6-Chloronicotinic Acid

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
6-Hydroxynicotinic AcidC₆H₅NO₃139.1113.9 g0.1
Phosphorus OxychloridePOCl₃153.3350 mL0.54
Phosphorus PentachloridePCl₅208.2422.9 g0.11
TolueneC₇H₈92.14100 mL-
IceH₂O18.02As needed-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Charge the flask with 6-hydroxynicotinic acid (13.9 g, 0.1 mol) and phosphorus pentachloride (22.9 g, 0.11 mol).

  • Slow Addition of POCl₃: Slowly add phosphorus oxychloride (50 mL, 0.54 mol) to the flask through the dropping funnel over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Work-up: Slowly and cautiously quench the reaction residue by pouring it onto crushed ice (approx. 300 g) with vigorous stirring in a large beaker.

  • Precipitation and Filtration: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to afford 6-chloronicotinic acid as a white to off-white solid.

Part 2: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
6-Chloronicotinic AcidC₆H₄ClNO₂157.5615.8 g0.1
Methylamine (40% in H₂O)CH₅N31.0638.8 mL0.5
WaterH₂O18.02100 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-

Equipment:

  • 250 mL sealed pressure vessel or a robust round-bottom flask with a tightly sealed reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL pressure vessel, combine 6-chloronicotinic acid (15.8 g, 0.1 mol) and water (100 mL).

  • Addition of Methylamine: To this suspension, add 40% aqueous methylamine solution (38.8 mL, 0.5 mol). Seal the vessel.

  • Heating: Heat the reaction mixture to 120-130 °C with stirring for 6-8 hours. The internal pressure will increase, so ensure the vessel is rated for the reaction conditions.

  • Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure.

  • Acidification: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to the isoelectric point of the product (approximately pH 4-5).

  • Precipitation and Filtration: The product will precipitate as a solid. Stir the mixture in the ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water and then with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield this compound.

Discussion of Key Process Parameters and Causality

  • Choice of Chlorinating Agent: A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is used for the conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid. PCl₅ helps to drive the reaction to completion by reacting with the HCl byproduct.

  • Temperature Control in Amination: The amination reaction is conducted at elevated temperatures (120-130 °C) in a sealed vessel to facilitate the nucleophilic aromatic substitution, which is typically sluggish at lower temperatures. The use of a sealed system is necessary to prevent the volatile methylamine from escaping.

  • Excess Methylamine: A significant excess of methylamine is used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction. This drives the equilibrium towards the product side.

  • pH Adjustment for Isolation: The product, being an amino acid, is amphoteric. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous medium, leading to efficient precipitation and isolation.

Conclusion

The presented two-step synthesis of this compound via a nucleophilic aromatic substitution is a robust, scalable, and economically viable method. The use of readily available starting materials and the avoidance of expensive catalysts make this protocol well-suited for industrial applications. Careful control of reaction parameters, particularly temperature and pH, is crucial for achieving high yields and purity. This application note provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate in required quantities.

References

Troubleshooting & Optimization

optimizing the reaction yield of 6-(Methylamino)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(Methylamino)nicotinic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, field-tested insights to help you optimize your reaction yield and purity. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, enabling you to troubleshoot effectively and make informed decisions in the lab.

Introduction: Navigating the Synthesis

The synthesis of this compound, a key building block in pharmaceutical development, typically involves the substitution of a leaving group at the 6-position of a nicotinic acid scaffold with methylamine. The most common and direct precursor is 6-chloronicotinic acid. While seemingly straightforward, this reaction is often plagued by issues of low yield and the formation of a persistent impurity, 6-hydroxynicotinic acid.

This guide will focus on two primary synthetic strategies:

  • Direct Nucleophilic Aromatic Substitution (SNAr): The classical and most atom-economical approach.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling method that offers a milder, albeit more complex, alternative.

We will explore the intricacies of both methods in a practical, question-and-answer format designed to address the specific problems you are likely to encounter.

Visualized Workflow: A Roadmap to Optimization

Before diving into specific issues, let's visualize the general workflow for synthesizing and optimizing this compound. This decision-making tree illustrates the logical progression from initial synthesis to troubleshooting and final product isolation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization & Isolation start Select Synthetic Route snar S_N_Ar with 6-Chloronicotinic Acid start->snar Cost-Effective bh Buchwald-Hartwig Cross-Coupling start->bh Mild Conditions reaction Perform Initial Reaction snar->reaction bh->reaction analysis Analyze Crude Product (TLC, LC-MS, NMR) reaction->analysis check_yield Is Yield > 85%? analysis->check_yield check_purity Is Purity > 98%? check_yield->check_purity Yes troubleshoot Identify Problem: - Low Conversion - Side Products - Purification Issues check_yield->troubleshoot No purify Purification Strategy: - Recrystallization - Chromatography - Acid/Base Extraction check_purity->purify No final Final Product check_purity->final Yes optimize Optimize Parameters: - Solvent/Base - Temperature/Time - Reagent Stoichiometry troubleshoot->optimize optimize->reaction Re-run Synthesis purify->analysis Check Purity G Start 6-Chloronicotinic Acid Meisenheimer_desired Meisenheimer Complex (Desired Pathway) Start->Meisenheimer_desired + CH₃NH₂ Meisenheimer_side Meisenheimer Complex (Side Reaction) Start->Meisenheimer_side + H₂O / OH⁻ MeNH2 CH₃NH₂ (Methylamine) H2O H₂O / OH⁻ (Water/Hydroxide) Product This compound (Desired Product) Meisenheimer_desired->Product - Cl⁻ SideProduct 6-Hydroxynicotinic Acid (Side Product) Meisenheimer_side->SideProduct - Cl⁻ G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-NH₂R (L)₂]⁺X⁻ OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)-NHR (L)₂ AmineCoord->Deprotonation Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR RedElim->Product ArX Ar-X ArX->OxAdd Amine RNH₂ Amine->AmineCoord Base Base Base->Deprotonation

identifying and minimizing byproducts in 6-(Methylamino)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproduct formation. The information provided herein is curated from established literature and practical experience to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, typically prepared via the nucleophilic substitution of 6-chloronicotinic acid with methylamine.

Problem 1: Low Yield of this compound

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from reaction conditions to starting material quality. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The nucleophilic aromatic substitution of 6-chloronicotinic acid with methylamine is the core of this synthesis. Ensure you are using a sufficient excess of methylamine to drive the reaction to completion. The reaction temperature and time are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

  • Starting Material Purity: The purity of 6-chloronicotinic acid is paramount. Impurities in the starting material can lead to side reactions and a lower yield of the desired product. Verify the purity of your 6-chloronicotinic acid using a suitable analytical method like Nuclear Magnetic Resonance (NMR) or melting point analysis.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Acid-base extraction is commonly used to isolate the amphoteric this compound. Careful pH control during this process is crucial to prevent the product from remaining in the aqueous or organic layers. Recrystallization, while effective for purification, can also lead to yield loss if the solvent system is not optimized or if too much solvent is used.

Problem 2: Presence of Significant Impurities in the Final Product

Q2: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely byproducts and how can I minimize them?

A2: Byproduct formation is a common challenge. The most probable impurities are detailed below, along with strategies for their mitigation.

  • Unreacted 6-Chloronicotinic Acid: The presence of the starting material is a clear indication of an incomplete reaction.

    • Cause: Insufficient reaction time, low temperature, or inadequate amount of methylamine.

    • Minimization: Increase the molar excess of methylamine, extend the reaction time, or moderately increase the reaction temperature. Monitor the reaction closely to avoid the formation of other byproducts at higher temperatures.

  • 6-Hydroxynicotinic Acid: This byproduct arises from the hydrolysis of 6-chloronicotinic acid.[1]

    • Cause: Presence of water in the reaction mixture, especially at elevated temperatures. Some reagents, like aqueous methylamine solutions, introduce water.

    • Minimization: Use anhydrous solvents and reagents where possible. If using an aqueous solution of methylamine, consider using a higher concentration to minimize the amount of water introduced. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • N-Methyl-6-(methylamino)nicotinamide: Formation of the amide can occur if the carboxylic acid group reacts with methylamine.

    • Cause: This is more likely to occur under conditions that activate the carboxylic acid, such as high temperatures or the presence of coupling agents.

    • Minimization: Employ milder reaction conditions. If the reaction requires heating, optimize for the lowest effective temperature.

  • Decarboxylated Byproducts: Nicotinic acid derivatives can undergo decarboxylation at high temperatures.[2][3]

    • Cause: Excessive heating during the reaction or work-up.

    • Minimization: Maintain careful temperature control throughout the synthesis and purification process. Avoid prolonged heating at high temperatures.

A summary of common byproducts and their potential causes is presented in the table below.

ByproductPotential Cause(s)Mitigation Strategy
6-Chloronicotinic AcidIncomplete reactionIncrease methylamine excess, reaction time, or temperature
6-Hydroxynicotinic AcidHydrolysis of starting materialUse anhydrous conditions; minimize water from reagents
N-Methyl-6-(methylamino)nicotinamideAmide formationUse milder reaction conditions; avoid high temperatures
Decarboxylation ProductsExcessive heatMaintain strict temperature control

Frequently Asked Questions (FAQs)

Q3: What is the optimal solvent for the reaction between 6-chloronicotinic acid and methylamine?

A3: The choice of solvent can significantly impact the reaction rate and byproduct profile. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often good choices as they can solvate the ionic intermediates. However, the use of an excess of aqueous methylamine can sometimes serve as both reactant and solvent, simplifying the reaction setup. The optimal choice will depend on the scale of the reaction and the desired work-up procedure.

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the final product.[4] A good solvent system for recrystallization will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Water or ethanol-water mixtures are often suitable for recrystallizing polar compounds like this compound. The use of activated carbon during recrystallization can help to remove colored impurities.[5]

Q5: What analytical techniques are best for identifying the byproducts in my reaction mixture?

A5: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent tool for quantifying the purity of your product and detecting byproducts.[6] Developing a method that provides good separation between the starting material, product, and potential byproducts is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for each separated peak, which is invaluable for identifying unknown byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and any isolated impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinic acid (1 equivalent) in a suitable solvent (e.g., water or a polar aprotic solvent).

  • Reagent Addition: Add an excess of methylamine solution (e.g., 40% in water, 3-5 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for a period determined by reaction monitoring (typically several hours).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with an appropriate acid (e.g., HCl) to a pH where the product precipitates.

    • Collect the precipitate by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for method development. The exact conditions may need to be adjusted for your specific instrument and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. An example gradient could be: 5% B for 2 min, then ramp to 95% B over 10 min, hold for 2 min, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_main Main Reaction cluster_byproducts Byproduct Formation 6-Chloronicotinic Acid 6-Chloronicotinic Acid This compound This compound 6-Chloronicotinic Acid->this compound + Methylamine 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid 6-Chloronicotinic Acid->6-Hydroxynicotinic Acid + H2O (Hydrolysis) Decarboxylation Product Decarboxylation Product This compound->Decarboxylation Product Heat (Decarboxylation)

Caption: Main synthesis pathway and common byproduct formations.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_yield Addressing Low Yield cluster_impurity Addressing Impurities Start Problem Identified LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity CheckReaction Check Reaction Completion LowYield->CheckReaction CheckPurity Assess Starting Material Purity LowYield->CheckPurity OptimizeWorkup Optimize Work-up/Purification LowYield->OptimizeWorkup IdentifyByproduct Identify Byproducts (HPLC/LC-MS) Impurity->IdentifyByproduct AdjustConditions Adjust Reaction Conditions IdentifyByproduct->AdjustConditions

Caption: A logical flow for troubleshooting common synthesis issues.

References

troubleshooting poor solubility of 6-(Methylamino)nicotinic acid in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(Methylamino)nicotinic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This resource is designed to provide you, a fellow scientist, with a deep, mechanistically-grounded understanding of the solubility challenges associated with this compound and to offer a systematic, field-tested approach to overcoming them. My goal is to move beyond simple instructions and explain the causality behind each step, empowering you to make informed decisions in your experiments.

Part 1: Foundational Understanding - The "Why" Behind Poor Solubility

Before troubleshooting, it's critical to understand the inherent chemical nature of this compound. Its structure dictates its behavior in solution.

FAQ: What is this compound, and why is its solubility so dependent on pH?

Answer: this compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has:

  • A carboxylic acid group (-COOH) on the pyridine ring (an acidic site).

  • A pyridine ring nitrogen (a basic site).

  • A methylamino group (-NHCH₃) at the 6-position (another basic site).

Because of these groups, the molecule can exist in different ionization states depending on the pH of the buffer. In solution, it can be cationic (positively charged), anionic (negatively charged), or a neutral zwitterion (containing both a positive and a negative charge, but with a net charge of zero).[1][2]

The poor solubility you are likely observing in standard neutral buffers (like PBS at pH 7.4) is because the molecule exists predominantly as the zwitterion. Zwitterions often exhibit strong intermolecular electrostatic interactions (like N⁺-H···O⁻ hydrogen bonds), which can lead to the formation of a stable crystal lattice that is difficult for water to break apart, resulting in low aqueous solubility.[3][4] The pH at which the concentration of the zwitterionic form is maximal is called the isoelectric point (pI), and this is typically the pH of minimum solubility.

To effectively solubilize this compound, you must adjust the pH of your buffer far away from its isoelectric point. This forces the molecule into a predominantly cationic (at low pH) or anionic (at high pH) state. These charged species are generally much more soluble in aqueous media due to favorable ion-dipole interactions with water molecules.[1][5]

Part 2: Systematic Troubleshooting Workflow

Follow this logical progression to diagnose and solve solubility issues efficiently.

FAQ: I'm seeing precipitate or a cloudy suspension of my compound in a neutral buffer (e.g., PBS pH 7.4). What is my first step?

Answer: Your first step is to stop and diagnose the problem systematically rather than trying random fixes. The issue is almost certainly pH-related. You need to determine the optimal pH range for solubility by performing a rapid solubility assessment.

Below is a standard workflow for addressing this common issue.

Caption: A systematic workflow for troubleshooting poor compound solubility.

FAQ: How do I perform a systematic pH-solubility profile?

Answer: A pH-solubility profile is a cornerstone experiment for characterizing a compound like this. It provides quantitative data to guide your formulation decisions. The Henderson-Hasselbalch equation is the theoretical basis for this relationship between pH, pKa, and solubility.[6][7][8][9][10]

Protocol 1: Step-by-Step pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Use buffers with appropriate buffering capacity for each range (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10).

  • Compound Addition: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The goal is to create a saturated solution with visible solid remaining.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium. This can take anywhere from a few hours to 48 hours. A good starting point is 24 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. Centrifugation at high speed (e.g., >10,000 x g for 15 minutes) is effective. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) if you are sure the compound does not bind to the filter material.

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and measure the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. The resulting curve will typically be "U" shaped, showing high solubility at low and high pH values and a distinct minimum at the isoelectric point (pI).

Part 3: Advanced Solutions & Specific Issues

FAQ: My compound is still not soluble enough, even after adjusting the pH. What are my next options?

Answer: If pH adjustment alone is insufficient, you can employ other formulation strategies. These methods work by altering the properties of the solvent to make it more favorable for the solute.[11][12][13][14]

TechniqueMechanism of ActionCommon ExamplesKey Considerations
Co-solvency Reduces the polarity of the aqueous solvent, decreasing the energy required to solvate the nonpolar regions of the drug molecule.[5][13]Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), Glycerol, DMSO.Must be compatible with your experimental system (e.g., non-toxic to cells). Can affect protein structure or enzyme activity at high concentrations.
Use of Surfactants Form micelles that encapsulate the hydrophobic drug in their nonpolar core, increasing its apparent solubility in the aqueous phase.Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.Can interfere with certain biological assays. Ensure the concentration is above the critical micelle concentration (CMC).
Complexation Host molecules with a hydrophobic interior and hydrophilic exterior (like cyclodextrins) can form inclusion complexes with the drug, shielding it from the aqueous environment.[11]β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Can alter the free concentration of the drug, potentially affecting its activity. Stoichiometry of complexation is important.

Important Note: When using these advanced techniques, always run appropriate vehicle controls in your experiments to account for any effects of the excipients themselves.

FAQ: I need to make a high-concentration stock solution. What is the best practice?

Answer: For high-concentration stocks (e.g., >10 mM), aqueous buffers are often not feasible.

  • Primary Solvent: The standard practice is to use a non-aqueous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.

  • Solubilization Process: Add the solvent to the solid compound. Use gentle warming (not to exceed 40-50°C) and vortexing or sonication to aid dissolution.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the concentrated solution over time.

  • Working Solution: When preparing your final working solution, add the DMSO stock dropwise into your vigorously stirring (vortexing) aqueous buffer. This rapid dilution helps prevent the compound from crashing out of solution. The final concentration of DMSO in your assay should typically be kept low (e.g., <0.5% v/v) to avoid solvent-induced artifacts.

References

Technical Support Center: 6-(Methylamino)nicotinic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the degradation of this compound in solution. As a substituted nicotinic acid derivative, its stability can be influenced by a variety of factors, leading to potential inconsistencies in experimental results. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you ensure the integrity of your solutions.

Troubleshooting Guide: Addressing Degradation of this compound in Solution

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My solution of this compound, which was initially colorless, has developed a yellow or brownish tint. What is the likely cause?

A1: The development of color in a previously colorless solution of an amine-containing aromatic compound is often indicative of oxidative degradation. Arylamines, in general, can be susceptible to atmospheric oxidation, leading to the formation of colored impurities.

Causality and Investigation:

  • Actionable Solutions:

    • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere Overlay: After preparing the solution, flush the headspace of your storage container with an inert gas before sealing.

    • Use of Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream applications.

    • Purify the Compound: If the solid starting material has a slight color, it may already contain oxidized impurities. Consider recrystallization or another suitable purification method before use.

Q2: I've observed a decrease in the concentration of this compound in my stock solution over time, confirmed by HPLC analysis. What are the potential degradation pathways?

A2: A decrease in the parent compound concentration suggests chemical degradation. For this compound, the most probable non-oxidative degradation pathway in aqueous solution is pH-dependent hydrolysis, although other pathways could be at play.

Causality and Investigation:

  • pH-Dependent Instability: While the carboxylic acid group is already hydrolyzed, the stability of the entire molecule can be influenced by pH. For instance, studies on similar compounds like 4-(N,N-dimethylamino)phenol (4-DMAP) have shown that maximum stability in aqueous solution is observed in a slightly acidic pH range of 2.0 to 3.0.[2] Both strongly acidic and alkaline conditions can catalyze degradation.

  • Photodegradation: Nicotinic acid and its derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation. Photolytic degradation of 6-chloronicotinic acid has been demonstrated, indicating the potential for light-induced instability in substituted nicotinic acids.[3]

  • Thermal Degradation: Elevated storage temperatures can accelerate the rate of any degradation reaction.

Actionable Solutions:

  • pH Control: Prepare your solutions in a buffered system. Based on data from analogous compounds, a slightly acidic buffer (e.g., pH 4-6) might be a good starting point to investigate for improved stability. Avoid extremes of pH unless your experimental conditions require it.

  • Light Protection: Always store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[4][5] This is a critical and simple step to prevent photodegradation.

  • Temperature Control: Store your stock solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to slow down the rate of degradation. For many nicotinic acid derivatives, storage at 4°C is effective.[6][7]

Q3: My HPLC analysis shows new, unidentified peaks appearing in my aged solution of this compound. How can I identify these degradation products?

A3: The appearance of new peaks is a clear sign of degradation. Identifying these degradants is crucial for understanding the stability of your compound and ensuring the validity of your experimental data. A forced degradation study is the standard approach to intentionally produce and identify potential degradation products.

Causality and Investigation:

  • Forced Degradation: By exposing your compound to harsh conditions (strong acid, strong base, high heat, oxidizing agents, and intense light), you can accelerate the formation of degradation products that might appear under normal storage conditions over a longer period. This is a key component of stability-indicating method development as per ICH guidelines.[8][9]

  • Potential Degradation Products:

    • Oxidation Products: The methylamino group could be oxidized to a hydroxylamino or nitroso group. The pyridine ring itself could be oxidized to an N-oxide.[8][10]

    • Decarboxylation Product: Under thermal stress, the carboxylic acid group could be lost, resulting in 6-methylaminopyridine.

    • Hydroxylation Products: Microbial degradation pathways of similar compounds often involve hydroxylation of the pyridine ring.[11] While less likely under sterile conditions, it's a theoretical possibility.

Actionable Solutions:

  • Conduct a Forced Degradation Study: Follow the detailed protocol provided in the "Experimental Protocols" section of this guide. This will help you generate the degradation products in a controlled manner.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to analyze the stressed samples. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, which is a critical clue to their identity.

  • Characterize Degradants: If a major degradant is identified, you may need to isolate it for structural elucidation using techniques like NMR spectroscopy.

Frequently Asked Questions (FAQs)

  • What is the best solvent for preparing a stock solution of this compound? For initial solubilization, DMSO or ethanol are common choices for organic molecules. For aqueous experimental buffers, it is recommended to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer to prevent precipitation. Always check the solubility of your compound in the chosen solvent system.

  • How long can I store a solution of this compound? The stability is highly dependent on the storage conditions (solvent, pH, temperature, light exposure). Without specific stability data for your exact conditions, it is best practice to prepare fresh solutions for each experiment. If you need to store solutions, a short-term stability study (e.g., testing the concentration at 0, 24, and 48 hours) under your intended storage conditions is recommended. For methylnicotinate, a related compound, degradation in aqueous solution at 4°C was observed at a rate of about 0.5% per year.[6][7]

  • Is this compound sensitive to freeze-thaw cycles? Many organic molecules can degrade with repeated freeze-thaw cycles. If you need to store your solution frozen, it is advisable to aliquot it into single-use volumes to avoid repeated temperature cycling.

Data Summary and Visualization

Table 1: Recommended Conditions for a Forced Degradation Study
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at 60 °CDegradation of the methylamino group
Base Hydrolysis 0.1 M NaOH24-72 hours at 60 °CDegradation of the methylamino group
Oxidation 3% H₂O₂24 hours at room temp.Oxidation of the methylamino group, N-oxidation of the pyridine ring
Thermal Degradation 80 °C (in solution)48-72 hoursDecarboxylation, general decomposition
Photodegradation ICH Q1B compliant lightExpose until significant degradation or for a defined periodPhotolytic cleavage, oxidation

Diagram 1: Hypothetical Degradation Pathways of this compound

DegradationPathways cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress main This compound n_oxide Pyridine N-oxide derivative main->n_oxide H₂O₂ nitroso 6-(N-methyl-N-nitrosoamino) nicotinic acid main->nitroso Atmospheric O₂ decarboxylated 6-Methylaminopyridine main->decarboxylated Heat (Δ) ring_cleavage Ring Cleavage Products main->ring_cleavage UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Thermal Degradation: Pipette 2 mL of the stock solution into a vial.

    • Control Sample: Pipette 2 mL of the stock solution into a vial and store at 4°C, protected from light.

  • Incubate Samples:

    • Place the acid, base, and thermal degradation vials in a water bath or oven at 60-80°C.

    • Keep the oxidative degradation vial at room temperature, protected from light.

  • Time Points: Withdraw aliquots from each vial at regular intervals (e.g., 0, 4, 8, 24, 48 hours).

  • Neutralize and Dilute: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with your mobile phase.

  • Analyze: Analyze all samples by HPLC-UV and/or LC-MS/MS. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Diagram 2: Workflow for a Forced Degradation Study

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, 60°C) start->acid base Base (0.1M NaOH, 60°C) start->base peroxide Oxidation (3% H₂O₂) start->peroxide heat Thermal (60°C) start->heat light Photolytic (ICH Q1B) start->light sample Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sample base->sample peroxide->sample heat->sample light->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze via HPLC-UV and/or LC-MS/MS neutralize->analyze end Identify Degradants & Assess Peak Purity analyze->end

Caption: General workflow for conducting a forced degradation study.

References

Technical Support Center: A Troubleshooting Guide for Improving Peak Resolution of 6-(Methylamino)nicotinic Acid in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 6-(Methylamino)nicotinic acid. Due to its polar and zwitterionic nature, this compound can present unique chromatographic difficulties, including poor peak shape, insufficient retention, and low resolution.

This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these issues, ensuring the development of robust and reliable analytical methods.

Understanding the Analyte: Physicochemical Properties

This compound possesses both a basic secondary amine and an acidic carboxylic acid group, making it ionizable and highly polar. Its behavior in a chromatographic system is heavily dependent on the mobile phase pH. Understanding these properties is the first step in effective method development.

PropertyDetailsSignificance in HPLC
Chemical Structure Pyridine ring with a carboxylic acid and a methylamino substituentThe presence of both acidic and basic functional groups allows the molecule to carry a positive, negative, or neutral net charge depending on pH.
Molecular Formula C₈H₁₀N₂O₂[1]Indicates a relatively small and polar molecule.
Molecular Weight ~166.18 g/mol [1]Influences diffusion characteristics but is less critical than polarity for peak shape issues.
Key Functional Groups Carboxylic Acid (-COOH), Secondary Amine (-NHCH₃), Pyridine RingThese groups are responsible for the compound's high polarity and its susceptibility to secondary interactions with the HPLC column, particularly residual silanols.[2][3]
Predicted Behavior Zwitterionic, HydrophilicProne to poor retention on traditional reversed-phase (C18) columns and potential for peak tailing due to ionic interactions.
Part 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting

This section addresses the most common issues encountered during the analysis of this compound.

Q1: My peak for this compound is severely tailing. What is the most likely cause and the first thing I should try?

A: Severe peak tailing for this compound is almost certainly due to secondary ionic interactions.[4] The positively charged (protonated) methylamino group can interact strongly with negatively charged (deprotonated) residual silanol groups on the surface of silica-based stationary phases.[2][5]

Your first and most critical step is to control the mobile phase pH. By adjusting the pH, you can suppress the ionization of either the analyte or the silanol groups, thus minimizing these unwanted interactions.

  • Action: Introduce a buffer and lower the mobile phase pH to approximately 2.5-3.0. At this low pH, the residual silanols will be protonated (neutral), significantly reducing their ability to interact with the now positively charged analyte.[6][7]

Q2: I have very little or no retention of my analyte on a standard C18 column, even with a highly aqueous mobile phase. What are my options?

A: This is a classic problem for highly polar compounds.[8] There are two primary strategies:

  • Modify Your Reversed-Phase (RP) Approach: Standard C18 phases can suffer from "dewetting" in highly aqueous mobile phases, leading to a loss of retention. Switch to a column with a polar-embedded or polar-endcapped stationary phase (e.g., Waters T3) which is designed for better retention of polar analytes and compatibility with 100% aqueous conditions.

  • Switch to an Orthogonal Technique: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is often a superior alternative to reversed-phase.[9][10][11] HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes effectively.[12][13]

Q3: My peak is exhibiting fronting. What should I investigate?

A: Peak fronting is less common than tailing but typically points to one of three issues:[14][15]

  • Column Overload: You may be injecting too much sample mass onto the column.[16][17] Action: Reduce your sample concentration or injection volume by a factor of 5 or 10 and reinject.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your starting mobile phase, the analyte can travel too quickly at the column head, causing fronting.[16][18] Action: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Bed Collapse: A physical deformation or void at the head of the column can cause uneven flow paths, leading to fronting.[6][15] This is often accompanied by a sudden drop in backpressure. Action: Replace the column.

Q4: My peak is broad but symmetrical. How can I improve its efficiency?

A: Symmetrical peak broadening suggests a loss of chromatographic efficiency (N), often due to kinetic factors or system dispersion.[19][20]

  • Check for Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter (e.g., 0.005") and shortest possible length between the injector, column, and detector.[21][22]

  • Optimize Flow Rate: Unsuitably low flow rates can increase band broadening.[23] Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions.

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-45°C) reduces mobile phase viscosity, which improves mass transfer and often results in sharper peaks.[19]

  • Use a More Efficient Column: Switching to a column packed with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC) will significantly increase efficiency and sharpen peaks.[24]

Part 2: In-Depth Troubleshooting Workflows

This section provides structured protocols for systematically resolving peak resolution issues.

2.1. Initial Diagnosis of Peak Shape Problems

Before adjusting parameters, correctly identify the nature of your peak shape problem. This diagnostic workflow will guide your troubleshooting efforts.

G A Observe Peak Shape B Tailing Peak (Asymmetry > 1.2) A->B C Fronting Peak (Asymmetry < 0.8) A->C D Broad Symmetrical Peak A->D E Split Peak A->E B_Cause Primary Cause: Secondary Silanol Interactions B->B_Cause C_Cause Primary Causes: Column Overload Solvent Mismatch C->C_Cause D_Cause Primary Causes: Extra-Column Volume Poor Mass Transfer D->D_Cause E_Cause Primary Causes: Clogged Frit Column Void pH near pKa E->E_Cause B_Sol Solution: Adjust Mobile Phase pH Use End-Capped Column B_Cause->B_Sol C_Sol Solution: Reduce Sample Load Match Sample Solvent C_Cause->C_Sol D_Sol Solution: Optimize System Plumbing Increase Temperature D_Cause->D_Sol E_Sol Solution: Replace Column Adjust pH away from pKa E_Cause->E_Sol

Caption: Diagnostic workflow for common HPLC peak shape issues.

2.2. Protocol 1: Optimizing Reversed-Phase HPLC (RP-HPLC) Conditions

This is the most common starting point for analysis. The key is to manage the analyte's ionization state.

Objective: Achieve a sharp, symmetrical peak with adequate retention (k' between 2 and 10).

Step-by-Step Methodology:

  • Select an Appropriate Column:

    • Start with a high-purity, end-capped C18 column. End-capping is a process that neutralizes most of the residual silanol groups, which are the primary cause of peak tailing for basic compounds.[5][25][26]

    • If retention is still poor, select a C18 column with a polar-embedded or polar-endcapped phase. These are designed to prevent phase collapse in high-aqueous mobile phases and offer alternative selectivity for polar analytes.[22]

  • Prepare a Buffered Mobile Phase (Low pH Approach):

    • Aqueous Component (Mobile Phase A): Prepare a 20-25 mM phosphate or formate buffer. Adjust the pH to 2.5 using phosphoric acid or formic acid, respectively. The pH of the mobile phase is a powerful tool that can control retention time, peak shape, and selectivity.[27][28] Operating at a pH at least 2 units away from the analyte's pKa ensures it exists in a single ionic state, preventing split or broadened peaks.[29][30]

    • Organic Component (Mobile Phase B): Use HPLC-grade acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.

    • Filter and Degas: Filter the aqueous buffer through a 0.45 µm filter and degas both mobile phases thoroughly.

  • Establish Initial Gradient Conditions:

    • Flow Rate: Set according to the column's inner diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Column Temperature: Set to 30°C.

    • Initial Gradient: Start with a shallow gradient, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% B

      • 17-18 min: 60% to 5% B

      • 18-25 min: 5% B (Equilibration)

    • Injection: Inject a low concentration of your standard to avoid overload.

  • Evaluate and Optimize:

    • Assess Peak Shape: If tailing persists, the low pH may not be sufficient. Consider adding a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block the remaining active silanol sites, though this can suppress MS signals.

    • Adjust Retention: If the peak elutes too early, decrease the starting percentage of organic (e.g., start at 2% B) or make the gradient shallower. If it elutes too late, increase the starting organic or make the gradient steeper.[31]

2.3. Protocol 2: Implementing Hydrophilic Interaction Chromatography (HILIC)

If RP-HPLC fails to provide adequate retention, HILIC is the logical next step.

Objective: Retain and resolve the highly polar this compound.

The HILIC Mechanism: HILIC operates by partitioning the analyte between a high-organic mobile phase and a water-enriched layer that forms on the surface of a polar stationary phase.[9][13] More polar analytes are more strongly retained.

Caption: Retention mechanism in Hydrophilic Interaction Chromatography (HILIC).

Step-by-Step Methodology:

  • Select a HILIC Column:

    • Bare silica columns are a good starting point.

    • Amide- or diol-bonded phases often offer different selectivity and are more robust.[11]

  • Prepare the Mobile Phase:

    • Aqueous Component (Mobile Phase A): Use a buffered aqueous solution. For example, 10 mM ammonium formate or ammonium acetate adjusted to a desired pH (e.g., 3.0 or 5.0). The salt is crucial for creating a stable water layer and improving peak shape.

    • Organic Component (Mobile Phase B): Use HPLC-grade acetonitrile.

    • Important: The elution order is reversed from RP-HPLC. Increasing the aqueous component (Mobile Phase A) will decrease retention time.[11]

  • Establish Initial HILIC Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: Set to 35-40°C to improve peak shape and reduce viscosity.

    • Initial Gradient:

      • 0-2 min: 95% B

      • 2-15 min: 95% to 70% B (This is the elution gradient)

      • 15-17 min: 70% B

      • 17-18 min: 70% to 95% B

      • 18-30 min: 95% B (Crucial: HILIC requires a much longer equilibration time than RP-HPLC).

    • Sample Solvent: Dissolve the sample in a solvent that mimics the initial mobile phase (e.g., 90-95% Acetonitrile). Injecting in a purely aqueous solvent will cause severe peak distortion.

  • Evaluate and Optimize:

    • Adjust Retention: To increase retention, increase the initial percentage of acetonitrile. To decrease retention, decrease the initial percentage of acetonitrile.

    • Improve Peak Shape: Adjust the buffer concentration (try 10-20 mM) or pH. Small changes in these parameters can significantly impact the peak shape of ionizable compounds in HILIC.

Part 3: Summary of Recommended Starting Conditions

Use these tables as a quick reference for initial method development.

Table 1: Recommended Starting Conditions - Reversed-Phase HPLC

ParameterRecommendationRationale
Column C18, Polar-Embedded/Endcapped, 2.1/4.6 mm ID, <3 µm particlesRobust for polar analytes, high efficiency.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄Buffers the system and suppresses silanol ionization.[6][30]
Mobile Phase B AcetonitrileGood elution strength and often provides sharp peaks.
Flow Rate 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)Column-appropriate flow for optimal efficiency.
Temperature 35°CReduces viscosity and improves mass transfer.[19]
Gradient 5% to 60% B over 15 minutesA good starting point for screening.

Table 2: Recommended Starting Conditions - HILIC

ParameterRecommendationRationale
Column Bare Silica or Amide-bonded, 2.1/4.6 mm ID, <3 µm particlesStandard polar stationary phases for HILIC.[11]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides ions to form the water layer and control analyte ionization.
Mobile Phase B AcetonitrileWeak solvent in HILIC, promotes retention.
Flow Rate 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)Standard flow rates.
Temperature 40°CImproves peak shape and reduces equilibration time.
Gradient 95% to 70% B over 15 minutesElutes compounds by increasing aqueous content.[9]
Equilibration Minimum 10-15 column volumesHILIC requires extensive equilibration for reproducibility.

By systematically applying these principles and protocols, you can overcome the chromatographic challenges associated with this compound and develop a high-resolution, robust, and reliable HPLC method.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 6-(Methylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 6-(Methylamino)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on mitigating matrix effects. The information presented here is grounded in established scientific principles and practical field experience to ensure the integrity and reliability of your bioanalytical data.

Introduction to the Challenge: this compound and Matrix Effects

This compound is a polar, ionizable compound, structurally related to nicotinic acid (Vitamin B3) and its metabolites.[1][2] Its analysis in biological matrices like plasma, urine, or tissue homogenates by LC-MS/MS is often hampered by matrix effects .[3] These effects, caused by co-eluting endogenous components of the sample, can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[4][5] Common interfering components include phospholipids, salts, and other small molecules.[6] This guide provides a systematic approach to identifying, understanding, and overcoming these challenges.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section is structured to help you diagnose and resolve issues based on the symptoms you observe during your LC-MS/MS analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape for a polar compound like this compound is a common issue that can affect integration and, consequently, the accuracy and precision of your results.

Possible Causes & Solutions:

  • Sub-optimal Chromatographic Conditions: For polar analytes, traditional reversed-phase (RP) chromatography may not provide adequate retention, leading to elution near the solvent front where matrix effects are often most pronounced.[7]

    • Solution: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar compounds.[8][9][10] This often results in better separation from less polar matrix components.

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can lead to secondary ionic interactions with the basic nitrogen of this compound, causing peak tailing.

    • Solution:

      • Mobile Phase Additives: Incorporate a small amount of a weak acid, like formic acid or acetic acid, into your mobile phase to suppress the ionization of silanol groups.

      • Column Selection: Opt for a column with end-capping or a different stationary phase chemistry (e.g., amide, cyano) that is less prone to these interactions.[10]

Issue 2: Inconsistent or Low Analyte Response (Ion Suppression)

A significant and variable decrease in the signal intensity of this compound is a classic sign of ion suppression.

Possible Causes & Solutions:

  • Co-elution with Matrix Components: Phospholipids from plasma or serum are notorious for causing ion suppression in electrospray ionization (ESI).[6]

    • Solution: Enhanced Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[4][11]

      • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components.[12]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering components behind. Adjusting the sample pH to two units above the pKa of a basic analyte will render it neutral, facilitating its extraction into an organic solvent.[11]

      • Solid-Phase Extraction (SPE): SPE offers the most comprehensive sample cleanup. For a polar and potentially charged compound like this compound, consider mixed-mode SPE (combining reversed-phase and ion-exchange mechanisms) for the most effective removal of interferences.[11][12]

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueProsConsTypical Matrix Effect Reduction
Protein Precipitation (PPT) Simple, fast, inexpensiveLeast effective at removing phospholipids and other matrix componentsLow
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferencesCan have lower recovery for polar analytes, requires optimizationMedium
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extractsMore complex and costly, requires method developmentHigh
  • Inadequate Chromatographic Separation: If your analyte co-elutes with a region of significant matrix interference, ion suppression is likely.

    • Solution: Chromatographic Optimization:

      • Gradient Modification: Adjust the gradient slope to better separate this compound from the "matrix band."

      • HILIC Chromatography: As mentioned previously, HILIC can provide an orthogonal separation mechanism to reversed-phase, often shifting the elution of polar analytes away from interfering matrix components.[9]

Issue 3: High Variability in Results Between Samples (Relative Matrix Effect)

Inconsistent results across different sample lots or individual samples point towards a relative matrix effect, where the degree of ion suppression or enhancement varies.

Possible Causes & Solutions:

  • Inter-individual Sample Variability: The composition of biological matrices can differ significantly between individuals.[13]

    • Solution: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects.[14][15] A SIL-IS of this compound will have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of ion suppression or enhancement as the analyte.[16][17] The consistent ratio of the analyte to the SIL-IS allows for accurate quantification despite variations in the matrix.[13]

    • Solution: Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and QCs in the same biological matrix as your study samples to mimic the matrix effect observed in the unknown samples.[4][18]

Experimental Workflow for Method Development and Troubleshooting

The following diagram illustrates a logical workflow for developing a robust LC-MS/MS method for this compound, with a focus on mitigating matrix effects.

MethodDevelopmentWorkflow Start Start: Method Development for This compound SamplePrep Sample Preparation Strategy Start->SamplePrep PPT Protein Precipitation (PPT) SamplePrep->PPT Simple LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Cleaner SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Cleanest Chromatography Chromatographic Separation PPT->Chromatography LLE->Chromatography SPE->Chromatography RP Reversed-Phase (RP) Chromatography->RP Initial HILIC HILIC Chromatography->HILIC Polar Analyte MS_Detection MS Detection (with SIL-IS) RP->MS_Detection HILIC->MS_Detection Validation Method Validation (ICH M10) MS_Detection->Validation Troubleshoot Troubleshooting Validation->Troubleshoot End Robust Method Validation->End Successful PoorPeakShape Poor Peak Shape? Troubleshoot->PoorPeakShape IonSuppression Ion Suppression? Troubleshoot->IonSuppression HighVariability High Variability? Troubleshoot->HighVariability OptimizeChrom Optimize Chromatography (Gradient, Column) PoorPeakShape->OptimizeChrom EnhanceSamplePrep Enhance Sample Prep (LLE/SPE) IonSuppression->EnhanceSamplePrep UseSIL_IS Implement SIL-IS HighVariability->UseSIL_IS OptimizeChrom->Validation EnhanceSamplePrep->Validation UseSIL_IS->Validation

Caption: A decision-making workflow for LC-MS/MS method development.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess matrix effects?

A1: The most common method is the post-extraction spike method.[11] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same concentration of the analyte in a neat solution (e.g., mobile phase).

The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. According to regulatory guidelines like ICH M10, the variability of the matrix factor across different lots of matrix should be assessed.[19][20][21]

Q2: My SIL-IS co-elutes perfectly with my analyte, but I still see high variability. What could be the issue?

A2: While a co-eluting SIL-IS is ideal, significant ion suppression can still impact the overall sensitivity of the assay.[11] If the signal of both the analyte and the IS are suppressed to a level close to the limit of quantitation, the precision can be compromised. In such cases, further optimization of sample preparation and chromatography to reduce the source of the suppression is recommended.[12]

Q3: Is HILIC always the better choice for polar analytes like this compound?

A3: HILIC is a powerful technique for retaining and separating polar compounds that are poorly retained in reversed-phase chromatography.[7][8] However, HILIC methods can sometimes be more challenging to develop and may exhibit different matrix effect profiles. The choice between RP and HILIC should be based on empirical data from your specific application and matrix.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[22] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. This strategy is most effective when the analyte concentration is high and the required sensitivity is not a limiting factor.

Q5: What are the key principles of the ICH M10 guideline regarding matrix effects?

A5: The ICH M10 guideline on bioanalytical method validation provides a harmonized framework for assessing matrix effects.[19][20][21][23][24] Key recommendations include:

  • Evaluating matrix effects using at least six different lots of the biological matrix.

  • The precision of the matrix factor across these lots should be ≤15%.

  • This evaluation should be conducted at low and high QC levels.

Adherence to these guidelines ensures the quality and consistency of bioanalytical data for regulatory submissions.[19][24]

References

Technical Support Center: Enhancing the Stability of 6-(Methylamino)nicotinic Acid for Long-Term Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Methylamino)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term stability of this molecule. As a nicotinic acid derivative featuring a secondary amine, this compound possesses functional groups susceptible to degradation, which can compromise the integrity of long-term studies. This guide provides in-depth, field-proven insights, troubleshooting workflows, and validated protocols to ensure the reliability and reproducibility of your experimental outcomes.

Section 1: Understanding the Inherent Instability of this compound

Before implementing stability-enhancing strategies, it is crucial to understand the chemical causality behind the degradation of this compound. The molecule's structure, which combines a pyridine carboxylic acid backbone with a methylamino group, presents specific vulnerabilities.

  • Oxidative Degradation: The secondary amine (-NHCH₃) group is a primary site for oxidation.[1][2][3][4] Atmospheric oxygen or trace peroxide impurities in excipients can lead to the formation of N-oxides or, more drastically, cleavage of the C-N bond.[3][5] The pyridine ring itself, while relatively stable, can also undergo oxidation under harsh conditions.

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to UV light.[6] Prolonged exposure can induce complex reactions, including dimerization, polymerization, or ring-opening, leading to colored degradants and loss of purity. Transforming the compound into a crystalline salt has been shown to effectively inhibit photodecomposition in similar molecules like nicotine.[6]

  • Hydrolytic Instability: While amides are generally stable, the structural context of this compound could present unforeseen hydrolytic pathways under non-neutral pH conditions, although this is generally less common than oxidation for this class of molecule.[7][8]

  • Excipient Interactions: In formulated products, interactions with excipients are a major cause of instability.[9] For instance, lactose can react with amine groups via the Maillard reaction, while impurities like peroxides in polymers (e.g., povidone) can aggressively promote oxidation.[9]

Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for this compound based on its chemical structure and the behavior of related compounds.

G cluster_main MANA This compound Oxidation Oxidation (O₂, Peroxides) MANA->Oxidation Photolysis Photolysis (UV Light) MANA->Photolysis Excipient Excipient Interaction (e.g., Lactose) MANA->Excipient N_Oxide N-Oxide Derivative Oxidation->N_Oxide Cleavage C-N Bond Cleavage Products (e.g., 6-Aminonicotinic acid) Oxidation->Cleavage Photo_Deg Polymeric/Colored Degradants Photolysis->Photo_Deg Maillard Maillard Products Excipient->Maillard

Caption: Potential degradation pathways for this compound.

Section 2: FAQs on Routine Handling & Storage

This section addresses common questions regarding the day-to-day handling of this compound to minimize degradation during routine lab work.

Q1: What are the ideal storage conditions for the solid compound? A: For long-term stability, this compound solid should be stored in a tightly sealed container at -20°C, protected from light.[10] The container should be filled with an inert gas (e.g., argon or nitrogen) to displace oxygen and prevent oxidation. For routine use, storage at 2-8°C is acceptable for shorter periods, but always under inert gas and protected from light. Similar aminonicotinic acids show good thermal stability, often with melting points above 300°C, but this does not preclude slower oxidative degradation at ambient temperatures.[11]

Q2: My compound is supplied in a clear vial. Do I need to take special precautions against light? A: Yes, absolutely. Wrap the vial in aluminum foil or use an amber vial. Pyridine derivatives are often susceptible to photodegradation.[6] As a best practice, all handling of the compound, both in solid and solution form, should be performed under subdued lighting conditions.

Q3: What is the best way to prepare stock solutions for long-term use? A: Prepare stock solutions in a suitable, degassed solvent like DMSO or dimethyl formamide.[10] After dissolving the compound, purge the headspace of the vial with an inert gas before sealing. Store these stock solutions in small, single-use aliquots at -80°C. This practice avoids repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.

Q4: I noticed a slight discoloration (yellowing) of my solid sample over time. Is it still usable? A: Discoloration is a visual indicator of degradation, likely due to photolytic or oxidative processes.[6] While the bulk of the sample may still be intact, the presence of degradants is confirmed. Before use, you must re-qualify the material using a stability-indicating analytical method, such as HPLC-UV, to determine its purity.[12] If the purity is below your experimental threshold, the batch should be discarded.

Section 3: Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to diagnosing and resolving stability problems encountered during your experiments.

Troubleshooting Workflow

G Start Observation: Unexpected result or failed QC Check_Purity 1. Confirm Purity of Starting Material (Use validated HPLC method) Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Review_Handling 2. Review Handling & Storage (Light, Temp, Atmosphere) Purity_OK->Review_Handling Yes Bad_Batch Root Cause: Impure Starting Material ACTION: Obtain new, qualified batch Purity_OK->Bad_Batch No Handling_OK Handling Correct? Review_Handling->Handling_OK Forced_Deg 3. Perform Forced Degradation Study (See Protocol 4.1) Handling_OK->Forced_Deg Yes Handling_Error Root Cause: Improper Handling ACTION: Revise SOPs, retrain personnel Handling_OK->Handling_Error No Compare 4. Compare Degradant Profile (LC-MS analysis) Forced_Deg->Compare Identify 5. Identify Degradation Pathway (Oxidation, Photolysis, etc.) Compare->Identify Remediate 6. Implement Corrective Action (Add antioxidant, change excipient, etc.) Identify->Remediate Re_Test 7. Re-run Experiment & Monitor Stability Remediate->Re_Test

Caption: Systematic workflow for troubleshooting stability issues.

Q&A Troubleshooting

Q1: I'm observing new peaks in my HPLC chromatogram after storing my formulated solution for a week at 4°C. What's happening? A: This is a classic sign of degradation. The first step is to identify the degradation pathway.

  • Causality: The appearance of new peaks indicates that this compound is converting into other chemical entities. The storage conditions (refrigerated, likely in a buffered solution) suggest that hydrolysis or oxidation are probable causes.

  • Action Plan:

    • Characterize the Peaks: Use HPLC-MS to get the mass of the new peaks. An increase of 16 amu often suggests oxidation (formation of an N-oxide).

    • Run a Forced Degradation Study (Protocol 4.1): Compare the retention times and mass spectra of the unknown peaks with those generated under controlled stress conditions (acid, base, peroxide, light, heat).[13][14] This is the most reliable way to identify the degradation pathway.

    • Remediate: If oxidation is confirmed, reformulate your solution using degassed buffers and consider adding an antioxidant like ascorbic acid or sodium metabisulfite. If hydrolysis is the issue, determine the pH of maximum stability and adjust your formulation buffer accordingly.

Q2: My quantitative analysis shows a decrease in the concentration of this compound over time, but I don't see any major new degradation peaks. Where is my compound going? A: This phenomenon, often called "loss of mass balance," can be perplexing.

  • Causality: Several possibilities exist:

    • Precipitation: The compound or a degradant may be precipitating out of solution, especially during storage at lower temperatures.

    • Adsorption: The molecule might be adsorbing to the surface of the storage container (e.g., plastic or glass).

    • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore invisible to your UV detector.

    • Formation of Insoluble Polymers: Photodegradation can sometimes lead to the formation of high molecular weight polymers that do not elute from the HPLC column.

  • Action Plan:

    • Visual Inspection: Check for any precipitate or film in your sample container. Centrifuge the sample and analyze the supernatant to see if the concentration is restored in the soluble fraction.

    • Change Analytical Method: Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in full scan mode to look for non-UV active species.

    • Extraction Study: Rinse the container with a strong solvent to see if you can recover the missing compound, which would indicate adsorption.

    • Protect from Light: If polymerization is suspected, repeat the experiment with rigorous light protection to see if the mass balance issue is resolved.

Section 4: Protocols for Enhancing & Validating Stability

This section provides actionable, step-by-step protocols for proactively assessing and improving the stability of this compound.

Protocol 4.1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[13][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Objective: To purposefully degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Withdraw and neutralize aliquots with 0.1 M HCl for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw aliquots for analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution sample (1 mg/mL) at 60°C. Analyze at timed intervals.

  • Photolytic Degradation: Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[16] Keep a control sample wrapped in foil. Analyze both samples.

  • Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method (see Protocol 4.2). Check for new peaks, peak purity, and mass balance.

Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60 °C24 hPotential for hydrolysis, though likely minimal.
Base Hydrolysis 0.1 M NaOH60 °C24 hPotential for hydrolysis or salt formation effects.
Oxidation 3% H₂O₂Room Temp24 hHigh probability of degradation. Expect N-oxide and other oxidative products.
Thermal (Solid) Dry Heat80 °C48 hLow to moderate degradation expected.
Photolysis ICH Q1B StandardAmbientAs per ICHHigh probability of degradation. Expect discoloration and multiple degradants.
Protocol 4.2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the API from all its potential degradation products, ensuring accurate quantification.[14][17]

Objective: To establish an HPLC method capable of resolving this compound from its process impurities and forced degradation products.

Instrumentation & Columns:

  • HPLC system with a photodiode array (PDA) or multi-wavelength UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 217 nm and 263 nm (monitor multiple wavelengths using PDA).[10]

  • Injection Volume: 10 µL

Method Validation:

  • Specificity: Inject all samples from the forced degradation study (Protocol 4.1). The method is specific if the main API peak is resolved from all degradation peaks (resolution > 1.5). Use a PDA detector to check for peak purity.

  • Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH Q2(R1) guidelines.

Experimental Workflow for Stability Assessment

G cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Prep_Sample Prepare API Sample (Solid & Solution) Stress Apply Stress Conditions (Protocol 4.1) Prep_Sample->Stress Control Prepare Control Samples (Unstressed) Prep_Sample->Control Analyze Analyze All Samples (Stressed & Control) Stress->Analyze Control->Analyze HPLC_Dev Develop HPLC Method (Protocol 4.2) HPLC_Dev->Analyze Data Evaluate Data: - Purity - Mass Balance - New Peaks Analyze->Data Identify Identify Degradants (LC-MS) Data->Identify Pathway Determine Degradation Pathway Identify->Pathway

Caption: Workflow for a comprehensive stability assessment study.

References

strategies to reduce side reactions in 6-(Methylamino)nicotinic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of 6-(Methylamino)nicotinic acid. This molecule presents unique challenges in synthetic chemistry due to its trifunctional nature: a nucleophilic secondary amine, a carboxylic acid, and a pyridine ring, which has a basic nitrogen atom that can interfere with certain reactions.

This guide is structured as a series of troubleshooting questions and answers to directly address common side reactions and experimental pitfalls. Our goal is to provide you not only with protocols but with the underlying chemical principles to empower you to proactively design robust synthetic strategies. We will focus primarily on the two most common derivatization pathways: amide bond formation and esterification of the carboxylic acid.

Section 1: Amide Bond Formation - Troubleshooting & FAQs

Amide coupling is a cornerstone of drug development, but the structure of this compound requires careful selection of reagents and conditions to avoid unwanted byproducts.

FAQ 1: My amide coupling reaction has a low yield, and I see a significant byproduct with a mass corresponding to my coupling reagent adduct. What is happening?

Answer: You are likely observing the formation of an N-acylurea byproduct. This is a classic side reaction when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).[1]

Causality: The reaction of a carboxylic acid with a carbodiimide forms a highly reactive O-acylisourea intermediate.[2] While this intermediate is supposed to react with your desired amine, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable N-acylurea. This rearranged product is unreactive and terminates the reaction pathway for that molecule, reducing your overall yield.[1]

Preventative Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement.[1][2] The amine then reacts with this active ester to form the desired amide.

  • Control Temperature: The rearrangement is often accelerated by heat. Running your coupling reactions at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can significantly suppress this side reaction.[1]

  • Order of Addition: To minimize the lifetime of the highly reactive O-acylisourea, pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine. A short pre-activation time of 5-30 minutes is typically sufficient.[3]

Troubleshooting Workflow for N-acylurea Formation

G cluster_0 Problem Identification cluster_1 Solution Implementation cluster_2 Verification LowYield Low Yield & Unidentified Byproduct LCMS LC-MS Analysis LowYield->LCMS Confirm Confirm Mass = Acid + Coupling Reagent LCMS->Confirm AddHOBt Add Additive (HOBt, Oxyma) Confirm->AddHOBt Primary Cause: O-acylisourea rearrangement ReRun Re-run Reaction AddHOBt->ReRun Temp Lower Reaction Temperature (0°C to RT) Temp->ReRun Order Optimize Order of Addition (Pre-activate) Order->ReRun Analyze Analyze by LC-MS ReRun->Analyze Result Improved Yield, Reduced Byproduct Analyze->Result

Caption: Troubleshooting workflow for N-acylurea side reaction.

FAQ 2: My product purity is low, and I suspect the pyridine nitrogen is interfering with the reaction. Is this possible and how can I prevent it?

Answer: Yes, interference from the pyridine nitrogen is a valid concern. While the pyridine nitrogen is less nucleophilic than the secondary amine you are targeting for acylation, it can still participate in unwanted side reactions, especially with highly reactive intermediates.

Causality: If you convert the carboxylic acid to a very reactive species, such as an acid chloride, the pyridine nitrogen can be acylated to form a pyridinium salt. This consumes your starting material and complicates purification. Similarly, during coupling reactions, the pyridine nitrogen can act as a base, interfering with the optimal pH of the reaction or interacting with reagents.

Preventative Strategies:

  • Use Milder Activation Methods: Avoid converting the carboxylic acid to highly reactive species like acid chlorides.[4] Instead, use carbodiimide-based methods (EDC, DIC) or phosphonium/aminium salt reagents (PyBOP, HATU), which are highly effective but more selective.[5]

  • Protonation as Protection: A simple and effective strategy is to ensure the reaction medium is slightly acidic. The pyridine nitrogen (pKa ~3-4) will be protonated, rendering it non-nucleophilic.[6] This can often be achieved by using the amine component as a hydrochloride salt and adding a non-nucleophilic base like Diisopropylethylamine (DIPEA) to liberate the reacting amine in situ.

  • N-Oxide Formation: For particularly stubborn cases, the pyridine nitrogen can be protected by converting it to an N-oxide. This group is electron-withdrawing, significantly reducing the ring's basicity and nucleophilicity. The N-oxide can be removed later in the synthesis, typically with a reducing agent like PCl₃ or H₂/Pd.

FAQ 3: I am coupling a chiral amine to this compound and observing significant racemization. What is the cause?

Answer: Racemization is a common side reaction in amide coupling, particularly when activating chiral carboxylic acids. However, in your case, the racemization is occurring at the chiral center of the amine component.

Causality: While the activation of the carboxylic acid itself is the more common source of racemization, certain conditions can affect the stereointegrity of the amine. Overly harsh basic conditions or prolonged reaction times at elevated temperatures can lead to epimerization of sensitive chiral centers, especially if the alpha-proton is acidic.

Preventative Strategies:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) instead of stronger bases.[1] For highly sensitive substrates, an even weaker base like sym-collidine may be beneficial.[1]

  • Coupling Reagent Selection: Uronium/aminium salt-based reagents like HATU are known for their high reactivity and low rates of racemization.[2] They often lead to faster reaction times, minimizing the exposure of the chiral substrate to potentially harmful conditions.

  • Use of Additives: Additives like HOBt and, particularly, its 7-aza derivative HOAt, are excellent at suppressing racemization.[5] They form active esters that react cleanly with the amine without requiring harsh conditions.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentClassProsConsBest For
EDC/HOBt CarbodiimideWater-soluble byproduct, cost-effective.[5]Can form N-acylurea, moderate racemization risk.[1]General purpose, aqueous couplings.
HATU Uronium/AminiumHigh reactivity, very low racemization, fast.[2]Higher cost, can form guanidinium byproduct.Sterically hindered couplings, N-methylated amines, sensitive substrates.[7]
PyBOP PhosphoniumHigh efficiency, no guanidinium byproduct.Generates carcinogenic HMPA byproduct.Use is discouraged; PyAOP is a safer alternative.
SOCl₂ Acid ChlorideHighly reactive, inexpensive.Low functional group tolerance, high risk of side reactions with pyridine N.[4]Simple, robust substrates where other functional groups are absent or protected.

Section 2: Esterification - Troubleshooting & FAQs

Esterification of the carboxylic acid group is another common derivatization. While seemingly straightforward, side reactions involving the secondary amine can occur.

FAQ 4: I am trying to perform a Fischer esterification with methanol and a strong acid catalyst (H₂SO₄), but my yields are very low and the reaction is messy.

Answer: This is a classic case of incompatible functional groups. The strong acid required for Fischer esterification will protonate the basic secondary amine and the pyridine nitrogen, but the harsh conditions can lead to degradation and unwanted side reactions.

Causality: The secondary amine remains nucleophilic enough under these conditions to potentially react with another activated carboxylic acid molecule, leading to amide formation and oligomerization. The strongly acidic and often hot conditions can also lead to decomposition.

Preventative Strategies:

  • Mild Esterification with TMSCl: A highly effective method for esterifying amino acids is using trimethylchlorosilane (TMSCl) in an alcohol solvent (e.g., methanol) at room temperature.[8] TMSCl reacts with the alcohol to generate HCl in situ, which catalyzes the esterification under much milder conditions than traditional methods. The amine groups are safely protonated as hydrochloride salts.[8]

  • Activation and Trapping: Convert the carboxylic acid to an activated species (e.g., using EDC/HOBt as in amide coupling) but then react it with an alcohol instead of an amine. The presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) is often required, but use it in catalytic amounts (0.1 eq) to minimize racemization if there are chiral centers nearby.[5]

  • Protection of the Amine: The most robust, albeit longer, method is to protect the secondary amine before esterification.[9] A tert-butyloxycarbonyl (Boc) group is ideal as it is stable to many esterification conditions and can be easily removed later with mild acid (e.g., TFA), which would not cleave the newly formed ester.[9]

Protocol: Esterification using TMSCl in Methanol [8]

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add trimethylchlorosilane (TMSCl) (2.0 eq) dropwise to the stirred suspension.

  • Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator to yield the methyl ester hydrochloride salt.

Section 3: Proactive Strategy - The Role of Protecting Groups

For complex syntheses, proactively protecting reactive functional groups is often more efficient than troubleshooting side reactions.[6][10]

FAQ 5: When should I consider using a protecting group for the secondary amine?

Answer: You should consider amine protection when you plan to use harsh reagents that do not discriminate between different nucleophiles or basic sites on your molecule.

Causality: Reagents like acid chlorides, strong acids/bases, or certain oxidizing/reducing agents can react with the secondary amine.[6] By temporarily converting the amine into a less reactive functional group (like a carbamate), you can perform the desired chemistry on the carboxylic acid and then remove the protection to restore the amine.[11]

Visualizing the Protecting Group Strategy

G Start This compound Protect Protect Amine (e.g., with Boc₂O) Start->Protect ProtectedAcid N-Boc Protected Acid Protect->ProtectedAcid Derivatize Derivatize Carboxylic Acid (Esterification or Amide Coupling) ProtectedAcid->Derivatize ProtectedProduct Protected Product Derivatize->ProtectedProduct Deprotect Deprotect Amine (e.g., with TFA) ProtectedProduct->Deprotect FinalProduct Final Derivatized Product Deprotect->FinalProduct

Caption: Workflow showing the use of a protecting group strategy.

Recommended Protecting Groups for the Secondary Amine:

  • tert-Butoxycarbonyl (Boc): Introduced using Boc anhydride (Boc₂O). It is stable to basic and nucleophilic conditions but is easily removed with mild acids like trifluoroacetic acid (TFA).[9] This is often the best choice.

  • Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate. It is stable to acidic conditions but is removed by catalytic hydrogenolysis.[11]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions but removed by mild bases like piperidine.[10] This is common in solid-phase peptide synthesis.

By understanding the mechanisms of potential side reactions and employing these preventative and troubleshooting strategies, you can significantly improve the yield, purity, and success rate of your this compound derivatization experiments.

References

Technical Support Center: Method Refinement for Consistent Results in 6-(Methylamino)nicotinic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(methylamino)nicotinic acid assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving consistent and reliable results. Here, we will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analysis of this compound, providing quick and actionable answers.

Q1: What are the most common analytical methods for this compound?

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the analysis of this compound and its analogs.[1] HPLC offers high sensitivity and selectivity, especially when coupled with UV or mass spectrometry (MS) detection.[1] For routine analysis, reversed-phase HPLC with a C18 column is a common starting point.[2] More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide even greater specificity and sensitivity, which is crucial for bioanalytical applications where the analyte may be present in complex matrices at low concentrations.[3][4][5]

Q2: What are the key stability and storage considerations for this compound?

This compound is generally stable in its dry form and in solution.[1] However, it is good practice to store the solid compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] For solutions, especially those used for calibration standards and quality controls, it is recommended to store them at 2-8°C to minimize any potential degradation.[7] While some related compounds like methylnicotinate have shown excellent long-term stability in aqueous solutions at 4°C, it is crucial to perform your own stability studies under your specific experimental conditions.[8][9]

Q3: How does pH affect the analysis of this compound?

The pH of the mobile phase and sample solution can significantly impact the chromatographic behavior of this compound. As a nicotinic acid derivative, its ionization state is pH-dependent.[10] In acidic conditions, the carboxylic acid group is protonated, making the molecule less polar, which can affect its retention on a reversed-phase column. Conversely, at higher pH, the carboxylic acid group will be deprotonated, increasing its polarity. Consistent and precise pH control of the mobile phase is therefore critical for reproducible retention times and peak shapes.[11]

Q4: What are the best practices for sample preparation?

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. For plasma or serum samples, protein precipitation is a common first step, often followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.[3][12] The choice of extraction method will depend on the complexity of the matrix and the required sensitivity of the assay.[4] It is essential to validate your sample preparation method to ensure high and consistent recovery of the analyte.

Q5: Where can I obtain a reliable reference standard for this compound?

Certified reference standards are crucial for accurate quantification. These can be sourced from various chemical suppliers. It is important to obtain a standard with a certificate of analysis that specifies its purity. For regulated pharmaceutical analysis, using a pharmacopeial reference standard, if available, is recommended.[13]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during this compound assays.

Issue 1: Inconsistent or Drifting Retention Times

Unstable retention times are a frequent problem in HPLC analysis and can compromise the reliability of your results.[11]

Potential Cause Troubleshooting Steps Scientific Rationale
Mobile Phase Composition 1. Prepare fresh mobile phase daily.[14] 2. Ensure all components are accurately measured and fully dissolved. 3. Degas the mobile phase thoroughly before and during use.[11]Minor variations in solvent ratios or buffer concentration can alter the polarity of the mobile phase, directly affecting analyte retention. Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline instability.[14]
Column Equilibration 1. Increase the column equilibration time before starting a run.[14] 2. Always equilibrate with the initial mobile phase composition for a sufficient duration.The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable and reproducible surface chemistry for analyte interaction.
Pump Performance 1. Check for leaks in the pump and fittings.[14] 2. Purge the pump to remove any air bubbles.[14] 3. Verify the flow rate using a calibrated flow meter.Leaks or air in the pump head will lead to an inconsistent flow rate and pressure fluctuations, causing retention times to shift.[11]
Temperature Fluctuations 1. Use a column oven to maintain a constant temperature.[14]Analyte retention is temperature-dependent. Even minor room temperature changes can affect retention times if the column is not thermostatically controlled.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Suboptimal peak shapes can make accurate integration and quantification difficult.[11]

Potential Cause Troubleshooting Steps Scientific Rationale
Peak Tailing 1. Check the pH of the mobile phase; it may need adjustment. 2. Consider using a high-purity silica column to minimize silanol interactions. 3. Reduce the sample load by diluting the sample or injecting a smaller volume.[15]Peak tailing can occur due to secondary interactions between the analyte and active sites on the stationary phase, such as residual silanols.[15] Overloading the column can also lead to tailing.
Peak Fronting 1. Ensure the injection solvent is weaker than or the same as the mobile phase.If the sample is dissolved in a solvent stronger than the mobile phase, the analyte can travel through the column too quickly at the point of injection, leading to a fronting peak.[11]
Split Peaks 1. Check for a partially blocked column frit or a void in the column packing. 2. Ensure the injector is functioning correctly and not causing sample dispersion.[11]A physical disruption in the column or a faulty injection can cause the sample band to split as it enters the column.[11]
Issue 3: High Background Noise or Drifting Baseline

A noisy or drifting baseline can obscure small peaks and lead to inaccurate quantification.[11]

Potential Cause Troubleshooting Steps Scientific Rationale
Contaminated Mobile Phase 1. Use high-purity, HPLC-grade solvents and reagents.[11] 2. Filter the mobile phase through a 0.45 µm filter.Impurities in the mobile phase can elute from the column and cause a noisy or rising baseline, especially during gradient elution.
Detector Issues 1. Check the detector lamp for signs of aging (low energy).[14] 2. Clean the detector flow cell.[14]A failing lamp can produce an unstable signal. Contamination in the flow cell can absorb or scatter light, leading to baseline disturbances.
Air Bubbles in the System 1. Degas the mobile phase thoroughly.[14] 2. Purge the system to remove any trapped air.Air bubbles passing through the detector will cause sharp spikes in the baseline.[14]
Issue 4: Poor Reproducibility and Accuracy

Inconsistent results between runs or batches can invalidate your assay.

Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Sample Preparation 1. Standardize and validate the entire sample preparation workflow. 2. Use an internal standard to correct for variations in extraction recovery and injection volume.[3]Variability in sample handling, extraction, and reconstitution can lead to inconsistent analyte concentrations being injected. An internal standard helps to normalize these variations.
Matrix Effects 1. Evaluate for matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent. 2. If matrix effects are present, consider a more rigorous sample cleanup method or a stable isotope-labeled internal standard.Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[12]
Calibration Curve Issues 1. Prepare fresh calibration standards for each run. 2. Ensure the calibration range brackets the expected sample concentrations.[16] 3. Use a sufficient number of calibration points (at least 5-6) and an appropriate regression model.[17]An inaccurate or improperly prepared calibration curve will lead to biased results. The calibration range should be validated for linearity, accuracy, and precision.[18]

Section 3: Experimental Workflows and Diagrams

To ensure a robust and reproducible assay, a systematic workflow is essential.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Objectives B Select Column (e.g., C18) A->B C Choose Initial Mobile Phase (e.g., ACN/Water with buffer) B->C D Set Initial Wavelength (UV) or Mass Transitions (MS) C->D E Optimize Mobile Phase Composition (Gradient/Isocratic) D->E Inject Standard F Adjust pH E->F G Optimize Flow Rate and Temperature F->G H Assess Specificity, Linearity, Range G->H Optimized Method I Determine Accuracy and Precision H->I J Evaluate Robustness and Stability I->J Troubleshooting_Logic cluster_System System Checks cluster_Sample Sample Prep Checks cluster_Method Method Parameter Checks Problem Inconsistent Results Check_System Check HPLC System Suitability Problem->Check_System Check_Sample_Prep Review Sample Preparation Problem->Check_Sample_Prep Check_Method Evaluate Method Parameters Problem->Check_Method Pressure Stable Pressure? Check_System->Pressure Recovery Consistent Recovery? Check_Sample_Prep->Recovery Mobile_Phase Fresh Mobile Phase? Check_Method->Mobile_Phase Baseline Stable Baseline? Pressure->Baseline Retention_Time Consistent RT? Baseline->Retention_Time Solution Isolate and Resolve Issue Retention_Time->Solution Matrix_Effect Matrix Effects Assessed? Recovery->Matrix_Effect Matrix_Effect->Solution Column_Health Column Condition OK? Mobile_Phase->Column_Health Column_Health->Solution

References

troubleshooting unexpected results in biological assays with 6-(Methylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in biological assays involving this compound. As a nicotinic acid derivative, this compound is primarily investigated for its activity as an agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This receptor is a key target in studies related to dyslipidemia, inflammation, and neuroprotection.[2][3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Unexpected Assay Results

This section addresses common problems encountered during biological assays with this compound in a question-and-answer format.

Question 1: I am observing lower than expected potency (high EC50/IC50) or a complete lack of activity in my cell-based assay.

Answer:

This is a frequent issue that can stem from several factors, from the compound itself to the assay conditions. Here is a systematic approach to troubleshooting this problem:

1. Verify Compound Integrity and Purity:

  • Purity: Impurities from the synthesis of this compound can compete with the active compound or have an antagonistic effect. The synthesis of related compounds like 6-methylnicotinic acid can involve strong oxidizing agents like nitric acid, which may lead to byproducts.[5] Always use a compound with the highest possible purity, verified by analytical techniques such as HPLC and mass spectrometry.

  • Identity Confirmation: Confirm the identity of your compound stock using techniques like NMR or mass spectrometry.

2. Assess Compound Stability and Solubility:

  • Solubility in Assay Buffer: Nicotinic acid and its derivatives can have pH-dependent solubility.[6] this compound may precipitate in your assay medium, reducing its effective concentration.

    • Troubleshooting Step: Before your experiment, perform a solubility test by preparing the highest intended concentration of the compound in your assay buffer. Visually inspect for precipitates and consider using a nephelometer for a more sensitive assessment.

  • Stock Solution Stability: While nicotinic acid is generally stable, its derivatives' stability in solvents like DMSO should be verified.[7]

    • Troubleshooting Step: Prepare fresh stock solutions in an appropriate solvent like anhydrous DMSO. For aqueous solutions, be aware that related compounds like methylnicotinate show slow degradation over time.[8][9][10] It is best practice to use freshly prepared aqueous solutions or store them for a limited time at 4°C.

3. Optimize Cell-Based Assay Conditions:

  • Cell Line and Receptor Expression: Ensure your chosen cell line endogenously expresses GPR109A at a sufficient level or has been successfully transfected.

    • Troubleshooting Step: Validate GPR109A expression using qPCR, Western blot, or flow cytometry.

  • Ligand-Receptor Binding: The binding of nicotinic acid analogs to GPR109A is sensitive to specific amino acid residues in the binding pocket.[1]

    • Troubleshooting Step: Include a positive control, such as nicotinic acid, in your assay to confirm that the receptor is functional and responsive in your cell system.

  • Assay Incubation Time and Temperature: The kinetics of receptor activation and downstream signaling can vary.

    • Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.

Question 2: I am observing high background noise or inconsistent results between replicate wells.

Answer:

High variability can mask the true effect of the compound. Here’s how to address this:

1. Review Cell Culture and Seeding Practices:

  • Consistent Cell Seeding: Uneven cell seeding is a common source of variability in cell-based assays.[11][12]

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and use calibrated pipettes. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.

  • Cell Health and Passage Number: Cells at a high passage number can exhibit altered physiology and receptor expression.[13]

    • Troubleshooting Step: Use cells within a defined low passage number range and regularly check for mycoplasma contamination.

2. Check for Compound-Related Issues:

  • Compound Precipitation: As mentioned, precipitation can lead to inconsistent concentrations across wells.

    • Troubleshooting Step: Visually inspect your assay plates under a microscope for any signs of compound precipitation. Consider lowering the final concentration or adding a solubilizing agent if compatible with your assay.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells.

    • Troubleshooting Step: Keep the final DMSO concentration in your assay wells below 0.5% and ensure that the vehicle control wells contain the same DMSO concentration.

3. Optimize Assay Protocol:

  • Washing Steps: Inadequate washing can lead to high background signals.

    • Troubleshooting Step: Optimize the number and vigor of washing steps to reduce background without detaching cells.

  • Reagent Addition: Inconsistent timing or volume of reagent addition can increase variability.

    • Troubleshooting Step: Use multichannel pipettes or automated liquid handlers for precise and consistent reagent addition.

Question 3: I am observing off-target effects or cellular toxicity that are not consistent with GPR109A activation.

Answer:

Off-target effects can complicate data interpretation. It is crucial to distinguish between GPR109A-mediated and non-specific effects.

1. Investigate Potential Off-Target Mechanisms:

  • GPR109A-Independent Effects: Not all effects of nicotinic acid are mediated by GPR109A.[2]

    • Troubleshooting Step: Use a GPR109A knockout or knockdown cell line as a negative control to determine if the observed effect is dependent on the receptor.

  • Beta-Arrestin Signaling: GPR109A can signal through G proteins and β-arrestins, leading to different downstream effects. For instance, the flushing response to nicotinic acid is mediated by β-arrestin1.[14]

    • Troubleshooting Step: If possible, use assays that can differentiate between G protein- and β-arrestin-mediated signaling pathways.

2. Assess Cytotoxicity:

  • Cell Viability Assays: The observed effect might be due to compound-induced cytotoxicity.

    • Troubleshooting Step: Run a parallel cytotoxicity assay (e.g., LDH release or a cell viability assay) using the same concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an analog of nicotinic acid and is expected to act as an agonist for the G protein-coupled receptor GPR109A.[1][2] Activation of GPR109A, which is highly expressed in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on lipid metabolism and inflammation.[2][15]

Q2: What are the best practices for preparing and storing this compound solutions?

A2: For stock solutions, use a high-quality, anhydrous solvent such as DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] For aqueous working solutions, it is recommended to prepare them fresh for each experiment. If storage is necessary, keep them at 4°C for a short duration. Be aware that the stability of nicotinic acid derivatives in aqueous solution can be limited.[8][10]

Q3: What are some expected biological activities of this compound?

A3: Based on its structural similarity to nicotinic acid, this compound is expected to have anti-lipolytic effects, leading to a reduction in free fatty acids in plasma.[3] It may also possess anti-inflammatory properties by modulating immune cell responses through GPR109A.[2][15]

Q4: Are there any known off-target effects for nicotinic acid derivatives?

A4: While the primary target is GPR109A, high concentrations of nicotinic acid and its derivatives may have off-target effects. Some effects of nicotinic acid on lipid metabolism have been shown to be independent of GPR109A.[2] It is crucial to include appropriate controls in your experiments to verify the specificity of the observed effects.

Experimental Protocols

Protocol: In Vitro GPR109A Activation Assay using a cAMP Detection Kit

This protocol provides a general framework for assessing the agonist activity of this compound on GPR109A-expressing cells.

Materials:

  • GPR109A-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR109A)

  • Cell culture medium and supplements

  • This compound

  • Nicotinic acid (positive control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Forskolin (or another adenylyl cyclase activator)

  • 384-well white opaque assay plates

Procedure:

  • Cell Culture and Seeding:

    • Culture GPR109A-expressing cells according to standard protocols.

    • On the day of the assay, harvest cells and resuspend them in assay buffer at the desired density.

    • Seed the cells into a 384-well plate and incubate for the recommended time.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in assay buffer to create a dose-response curve. Also, prepare dilutions of nicotinic acid as a positive control.

  • Assay Protocol:

    • Add the diluted compounds and controls to the respective wells of the assay plate.

    • Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

    • Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).

    • Lyse the cells and detect cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration.

    • Plot the dose-response curve and determine the EC50 value for this compound and nicotinic acid.

Quantitative Data Summary

CompoundTargetAssay TypeReported Activity (EC50/IC50)Reference
Nicotinic AcidGPR109AcAMP Inhibition~0.1 - 1 µM[2]
This compoundGPR109AcAMP InhibitionData not available in searched literature. Expected to be in a similar range to nicotinic acid.N/A

Visualizations

Signaling Pathway of GPR109A Activation

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->GPR109A Binds to Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., decreased lipolysis) PKA->Downstream Phosphorylates

Caption: GPR109A signaling cascade upon agonist binding.

Troubleshooting Workflow for Low Potency

Troubleshooting_Workflow Start Start: Low Potency Observed Check_Compound Verify Compound Purity & Identity Start->Check_Compound Check_Solubility Assess Solubility in Assay Buffer Check_Compound->Check_Solubility Check_Stability Evaluate Stock Solution Stability Check_Solubility->Check_Stability Optimize_Assay Optimize Assay Conditions Check_Stability->Optimize_Assay Check_Receptor Validate Receptor Expression Optimize_Assay->Check_Receptor Positive_Control Run Positive Control (Nicotinic Acid) Check_Receptor->Positive_Control Result_Improved Result Improved? Positive_Control->Result_Improved End End: Problem Resolved Result_Improved->End Yes Further_Investigation Further Investigation Needed Result_Improved->Further_Investigation No

Caption: A logical workflow for troubleshooting low potency results.

References

Validation & Comparative

A Head-to-Head Comparison of Biological Activity: 6-(Methylamino)nicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Proposed Comparative Study

Introduction

Nicotinic acid, a well-established dyslipidemic agent, has been a cornerstone in the management of cardiovascular disease for decades. Its ability to favorably modulate lipid profiles is primarily attributed to its action on the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This interaction triggers a cascade of intracellular events, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4] However, the therapeutic utility of nicotinic acid is often hampered by a conspicuous and unpleasant side effect: cutaneous flushing. This has spurred the quest for analogs with improved pharmacological profiles.

This guide provides a comparative framework for evaluating the biological activity of a structurally related compound, 6-(Methylamino)nicotinic acid, against its well-characterized predecessor, nicotinic acid. In the absence of direct comparative data in the public domain for this compound, this document outlines a comprehensive, technically detailed, and scientifically rigorous experimental plan to elucidate its potential as a novel therapeutic agent. We will delve into the established biological activities of nicotinic acid and propose a series of in vitro and in vivo studies to thoroughly characterize and compare the two molecules.

Unraveling the Biological Activity of Nicotinic Acid: The Knowns

Nicotinic acid's primary biological effects are mediated through the activation of the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells such as neutrophils and macrophages.[2][3] Upon binding, nicotinic acid initiates a Gi/o-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]

This reduction in cAMP has two major downstream consequences:

  • Inhibition of Lipolysis in Adipocytes: The decrease in cAMP levels reduces the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs).[4] This suppression of lipolysis curtails the release of FFAs from adipose tissue into the circulation, thereby reducing the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).[2]

  • Anti-inflammatory Effects: GPR109A activation in immune cells has been shown to exert anti-inflammatory effects, which may contribute to the overall cardiovascular benefits of nicotinic acid.[2]

Proposed Experimental Plan for a Comparative Analysis

To objectively compare the biological activity of this compound with nicotinic acid, a multi-tiered experimental approach is proposed, encompassing chemical synthesis, in vitro characterization, and in vivo validation.

Part 1: Synthesis of this compound

Proposed Synthetic Workflow:

start 6-Chloronicotinic Acid intermediate1 Methyl 6-chloronicotinate start->intermediate1 Esterification (MeOH, H+) intermediate2 Methyl 6-(methylamino)nicotinate intermediate1->intermediate2 Nucleophilic Substitution (Methylamine) product This compound intermediate2->product Hydrolysis (NaOH, H2O)

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology:

  • Esterification: 6-Chloronicotinic acid will be esterified to methyl 6-chloronicotinate using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Nucleophilic Substitution: The resulting ester will be subjected to a nucleophilic substitution reaction with methylamine to replace the chloro group with a methylamino group, yielding methyl 6-(methylamino)nicotinate.

  • Hydrolysis: Finally, the methyl ester will be hydrolyzed under basic conditions (e.g., sodium hydroxide), followed by acidification to yield the desired product, this compound.

Purification and characterization of the final product will be performed using standard techniques such as recrystallization, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure high purity.

Part 2: In Vitro Characterization

The in vitro assays are designed to assess the direct interaction of the compounds with the GPR109A receptor and their immediate functional consequences at the cellular level.

A. GPR109A Receptor Binding Affinity

A competitive radioligand binding assay will be employed to determine the binding affinities (Ki) of this compound and nicotinic acid for the human GPR109A receptor.[7]

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: CHO-K1 cells stably expressing the human GPR109A receptor will be cultured to confluence.[3]

  • Membrane Preparation: Cell membranes will be prepared by homogenization and centrifugation.

  • Binding Assay: Membranes will be incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-nicotinic acid) and increasing concentrations of the unlabeled test compounds (nicotinic acid and this compound).

  • Separation and Detection: Bound and free radioligand will be separated by rapid filtration, and the radioactivity of the filters will be measured using a scintillation counter.

  • Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 values, which will then be converted to Ki values using the Cheng-Prusoff equation.

B. GPR109A Functional Activity: cAMP Inhibition Assay

This assay will quantify the ability of the compounds to activate GPR109A and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][8][9]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: CHO-K1 cells expressing human GPR109A will be seeded in 384-well plates.

  • Compound Treatment: Cells will be pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of increasing concentrations of the test compounds.

  • Adenylyl Cyclase Stimulation: Forskolin will be added to stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Measurement: Intracellular cAMP levels will be measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP assay kit.[10]

  • Data Analysis: The concentration-response curves will be plotted, and the EC50 values for cAMP inhibition will be determined.

C. Adipocyte Lipolysis Assay

To assess the primary physiological effect of GPR109A activation, an in vitro lipolysis assay will be performed using primary adipocytes.[11][12]

Experimental Protocol: Adipocyte Lipolysis Assay

  • Adipocyte Isolation: Primary adipocytes will be isolated from the epididymal fat pads of rats or mice by collagenase digestion.[13]

  • Lipolysis Stimulation: Adipocytes will be incubated with a lipolytic agent (e.g., isoproterenol or norepinephrine) in the presence of increasing concentrations of the test compounds.[12]

  • Glycerol and FFA Measurement: The release of glycerol and free fatty acids into the incubation medium will be quantified using commercially available colorimetric assay kits.

  • Data Analysis: The inhibitory effect of the compounds on stimulated lipolysis will be calculated, and IC50 values will be determined.

Comparative Data Summary (Hypothetical)

ParameterNicotinic Acid (Expected)This compound (Hypothetical)
GPR109A Binding Affinity (Ki) ~1 µMTo be determined
cAMP Inhibition (EC50) ~10 µMTo be determined
Lipolysis Inhibition (IC50) ~30 µMTo be determined
Part 3: In Vivo Evaluation

In vivo studies are crucial to assess the overall pharmacological effects of the compounds in a complex biological system, including their impact on lipid metabolism and potential side effects.

A. Lipid-Lowering Efficacy in a Mouse Model of Dyslipidemia

The lipid-lowering effects of this compound and nicotinic acid will be evaluated in a well-established mouse model of dyslipidemia, such as C57BL/6J mice fed a high-fat diet.[14][15]

Experimental Protocol: In Vivo Lipid-Lowering Study

  • Animal Model: Male C57BL/6J mice will be fed a high-fat diet for 8-12 weeks to induce dyslipidemia.[16]

  • Compound Administration: The mice will be orally administered with vehicle, nicotinic acid, or this compound daily for a period of 4 weeks.

  • Blood Sampling and Lipid Analysis: Blood samples will be collected at baseline and at the end of the treatment period. Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides will be measured using enzymatic colorimetric assays.[17][18]

  • Data Analysis: Changes in lipid parameters from baseline will be calculated and compared between the treatment groups.

B. Assessment of Flushing Potential

A key aspect of this comparative study is to evaluate the potential of this compound to induce the flushing side effect. This can be assessed by measuring changes in ear temperature in mice following compound administration.

Experimental Protocol: Mouse Ear Flushing Assay

  • Animal Model: Normal C57BL/6J mice will be used.

  • Compound Administration: Mice will be orally administered with vehicle, nicotinic acid, or this compound.

  • Temperature Measurement: Ear surface temperature will be measured at various time points post-administration using a non-contact infrared thermometer.

  • Data Analysis: The change in ear temperature over time will be plotted for each treatment group to assess the magnitude and duration of the flushing response.

Workflow for In Vivo Evaluation:

start Dyslipidemic Mouse Model treatment Oral Administration of Compounds start->treatment blood_sampling Blood Sampling & Lipid Profiling treatment->blood_sampling flushing_assay Ear Flushing Assessment treatment->flushing_assay data_analysis Comparative Data Analysis blood_sampling->data_analysis flushing_assay->data_analysis

Caption: Workflow for the in vivo evaluation of the test compounds.

Conclusion

This guide outlines a comprehensive and scientifically sound experimental framework for the comparative analysis of the biological activities of this compound and nicotinic acid. By systematically evaluating their receptor binding, functional activity, and in vivo efficacy and side-effect profile, this proposed study will provide the critical data needed to determine if this compound represents a promising new therapeutic agent with an improved pharmacological profile over its predecessor. The successful execution of these experiments will not only advance our understanding of the structure-activity relationships of nicotinic acid analogs but also has the potential to deliver a novel treatment option for dyslipidemia with enhanced patient compliance.

References

A Comparative Guide to the Functional Activities of 6-(Methylamino)nicotinic Acid and 6-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and chemical biology, the nuanced effects of minor structural modifications to a parent molecule can lead to profound differences in biological activity. This guide provides a comparative analysis of two closely related nicotinic acid derivatives: 6-(Methylamino)nicotinic acid and 6-aminonicotinic acid. While 6-aminonicotinic acid has been characterized as a versatile building block in pharmaceutical synthesis with known antibacterial properties[1][2][3], its N-methylated counterpart, this compound, remains largely unexplored.

This document will delve into the known functional aspects of 6-aminonicotinic acid and propose a framework for the systematic functional evaluation of this compound. By presenting detailed experimental protocols for relevant functional assays, we aim to provide researchers with the necessary tools to elucidate the bioactivity of this understudied compound and draw meaningful comparisons with its demethylated analog. The central hypothesis is that the addition of a methyl group to the 6-amino position will modulate the compound's interaction with its biological targets, potentially altering its potency, selectivity, and overall pharmacological profile.

Structural Comparison and Physicochemical Properties

The key structural difference between the two compounds is the presence of a methyl group on the amino substituent at the 6-position of the pyridine ring in this compound. This seemingly minor alteration can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn can influence its binding affinity to biological targets and its pharmacokinetic properties.

Property6-Aminonicotinic AcidThis compound
Molecular Formula C6H6N2O2[1][4][5]C7H8N2O2[6]
Molecular Weight 138.12 g/mol [1][5]152.15 g/mol [6]
Appearance White to off-white crystalline solid[7]Solid
Melting Point >300 °C[1][3][4]Not available
CAS Number 3167-49-5[1][2][4]262296-02-6[6]

Known Biological Activities of 6-Aminonicotinic Acid

6-Aminonicotinic acid is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals[1][2][4]. Its biological activities are primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication[1][3]. This positions 6-aminonicotinic acid and its derivatives as potential candidates for the development of novel antibiotics.

Furthermore, as a nicotinic acid analog, there is a potential for interaction with nicotinic acid receptors, such as GPR109A (Hydroxycarboxylic Acid Receptor 2), which is involved in lipid metabolism[4][8].

Proposed Functional Assays for Comparative Analysis

To comprehensively compare the functional activities of this compound and 6-aminonicotinic acid, a panel of in vitro assays targeting their presumed biological pathways is proposed.

Antibacterial Activity: Targeting Bacterial Topoisomerases

Given the known inhibitory effects of 6-aminonicotinic acid on bacterial DNA gyrase and topoisomerase IV, a direct comparison of the antibacterial efficacy of both compounds is warranted.

This assay assesses the ability of the compounds to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Staphylococcus aureus Topoisomerase IV and 5X Assay Buffer (50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)

  • Kinetoplast DNA (kDNA)

  • This compound and 6-aminonicotinic acid (dissolved in DMSO)

  • Quinolone antibiotic (e.g., ciprofloxacin) as a positive control

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1X Assay Buffer, 200 ng of kDNA, and varying concentrations of the test compounds (e.g., 0.1 µM to 100 µM).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of Topoisomerase IV to each tube. Include a no-enzyme control and a solvent (DMSO) control.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. Quantify the band intensities to determine the concentration of each compound required to inhibit 50% of the enzyme's decatenation activity (IC50).

Expected Outcome:

This assay will determine the relative potency of this compound and 6-aminonicotinic acid as topoisomerase IV inhibitors. A lower IC50 value for this compound would suggest that the methyl group enhances its inhibitory activity.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, kDNA, Compound) add_enzyme Add Topoisomerase IV prep_mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize and Quantify Bands gel->visualize calculate Calculate IC50 visualize->calculate

Figure 1. Experimental workflow for the in vitro Topoisomerase IV decatenation assay.

G-Protein Coupled Receptor Activation: Targeting GPR109A

The structural similarity of both compounds to nicotinic acid suggests they may act as agonists for the GPR109A receptor.

This cell-based assay measures the ability of the compounds to activate GPR109A, which couples to Gi protein and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and reagents

  • Forskolin (an adenylyl cyclase activator)

  • Nicotinic acid as a positive control

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • This compound and 6-aminonicotinic acid (dissolved in an appropriate solvent)

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into a 96-well or 384-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds or nicotinic acid for a specified period.

  • Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the compound concentrations to generate dose-response curves and calculate the EC50 value for each compound.

Expected Outcome:

This assay will reveal whether this compound and 6-aminonicotinic acid are agonists of the GPR109A receptor and will allow for a comparison of their potencies. A lower EC50 value would indicate a more potent agonist.

G cluster_pathway GPR109A Signaling Pathway Ligand Agonist (Nicotinic Acid Analog) GPR109A GPR109A Ligand->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 2. Simplified signaling pathway of GPR109A activation.

Comparative Data Summary

The following table summarizes the known data for 6-aminonicotinic acid and provides a template for recording the experimental results for this compound.

Functional AssayParameter6-Aminonicotinic AcidThis compound
Topoisomerase IV Inhibition IC50 (µM)Data to be determinedData to be determined
GPR109A Activation EC50 (µM)Data to be determinedData to be determined
Antibacterial Activity (MIC) S. aureus (µg/mL)Potent inhibitor[3]Data to be determined
E. coli (µg/mL)Potent inhibitor[3]Data to be determined

Conclusion

This guide has outlined a systematic approach to compare the functional activities of this compound and 6-aminonicotinic acid. While 6-aminonicotinic acid has established roles as a synthetic intermediate and an antibacterial agent, the biological profile of its N-methylated analog remains to be elucidated. The proposed functional assays, targeting bacterial topoisomerases and the GPR109A receptor, will provide crucial data to understand the structure-activity relationship and the impact of N-methylation on the bioactivity of this class of compounds. The results from these studies will be invaluable for researchers in medicinal chemistry and drug development, potentially uncovering new therapeutic applications for these nicotinic acid derivatives.

References

The Pivotal Role of the 6-(Methylamino) Group in Nicotinic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinic acid scaffold, a fundamental component of the essential vitamin B3, has long served as a versatile template in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, from enzyme inhibition to receptor modulation. Within this diverse chemical space, the introduction of a methylamino group at the 6-position of the pyridine ring has emerged as a critical determinant of biological activity, particularly in the realm of kinase inhibition. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 6-(methylamino)nicotinic acid derivatives, with a primary focus on their potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed experimental protocols to empower researchers in this field.

The 6-Amino Moiety: A Gateway to Potent Kinase Inhibition

The rationale for exploring substitutions at the 6-position of the nicotinic acid core stems from the desire to modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. Early investigations into nicotinamide and its analogs as inhibitors of various enzymes, such as histone deacetylases (HDACs) and succinate dehydrogenase (SDH), revealed that modifications to the pyridine ring could significantly impact potency and selectivity.[1][2]

The introduction of an amino group at the 6-position, particularly a methylamino substituent, has proven to be a particularly fruitful strategy. This modification can introduce a key hydrogen bond donor and alter the electron density of the pyridine ring, which can be crucial for binding to the ATP-binding pocket of kinases. The methyl group provides a degree of lipophilicity and can occupy small hydrophobic pockets within the enzyme's active site, further enhancing binding affinity.

Comparative Analysis: this compound Derivatives as EGFR Tyrosine Kinase Inhibitors

A seminal body of work in this area has focused on a series of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine derivatives. While technically a fused nicotinamide system, the SAR of the 6-substituent provides invaluable insights directly applicable to simpler this compound derivatives. The pyridopyrimidine core mimics the hinge-binding properties of many kinase inhibitors, and the 6-(methylamino) group extends into a region of the ATP binding site where modifications can fine-tune potency and selectivity.

The parent compound in this series, PD 158780, with a simple 6-methylamino group, is a highly potent inhibitor of EGFR tyrosine kinase with an IC50 value of 0.08 nM.[3] This remarkable potency underscores the significance of the 6-(methylamino) substituent. To explore the SAR of this position further, a series of analogs were synthesized with various solubilizing groups appended to the 6-methylamino moiety.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of key this compound derivatives against EGFR tyrosine kinase and their cellular activity in inhibiting EGFR autophosphorylation in A431 human epidermoid carcinoma cells.

Compound IDR Group (on 6-N-methyl)EGFR Kinase IC50 (nM)A431 Cellular Autophosphorylation IC50 (nM)
PD 158780 -H0.088
1 -CH2CH2N(CH3)20.0520
2 -CH2CH2CH2N(CH3)20.0615
3 -CH2CH2OH0.12100
4 -CH2COOH>100>1000
5 -CH2CH2-morpholino0.0730

Data synthesized from Rewcastle et al., 1998.[3]

Causality Behind Experimental Choices and SAR Insights

The selection of weakly basic substituents attached via a secondary amine linkage was a deliberate strategy to enhance aqueous solubility, a critical property for drug development, without sacrificing potency.[3]

  • Impact of Basic Side Chains: The data clearly demonstrates that the introduction of weakly basic side chains, such as dimethylaminoethyl (Compound 1) and dimethylaminopropyl (Compound 2), maintains potent enzymatic inhibition (IC50 values of 0.05 nM and 0.06 nM, respectively). This suggests that the 6-position of the pyridopyrimidine scaffold can tolerate bulk and that the introduction of a positive charge at physiological pH does not disrupt binding to the ATP pocket. The slight increase in cellular IC50 values for these compounds compared to the parent compound may be attributed to differences in cell permeability.

  • Role of Hydrophobicity and Hydrogen Bonding: The presence of a hydroxyl group (Compound 3) leads to a slight decrease in enzymatic potency (IC50 = 0.12 nM) and a more significant drop in cellular activity (IC50 = 100 nM). This highlights the delicate balance between hydrophilicity and lipophilicity required for optimal activity. The carboxyl group in Compound 4 results in a dramatic loss of both enzymatic and cellular activity, likely due to the introduction of a negative charge which may be electrostatically unfavorable within the ATP binding site.

  • Bulk Tolerance: The morpholino-containing analog (Compound 5) retains high enzymatic potency (IC50 = 0.07 nM), indicating that the region around the 6-substituent can accommodate relatively bulky groups.[3] This finding is crucial for guiding further lead optimization efforts, as it opens up possibilities for introducing other functional groups to modulate pharmacokinetic properties.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays used to evaluate the activity of this compound derivatives as EGFR inhibitors.

In Vitro EGFR Tyrosine Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM MnCl2, 0.1 mg/mL BSA).

  • Compound Preparation: Test compounds are serially diluted in DMSO to achieve a range of concentrations.

  • Kinase Reaction: The EGFR enzyme is pre-incubated with the test compounds or DMSO (vehicle control) for a specified period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (at a concentration close to its Km value).

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves terminating the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and detection of the newly synthesized ATP via a luciferase-based luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percent inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Cellular EGFR Autophosphorylation Assay in A431 Cells

This cell-based assay assesses the ability of the compounds to inhibit EGFR autophosphorylation in a cellular context, providing insights into their cell permeability and activity at the target in its native environment.

Methodology:

  • Cell Culture: A431 cells, which overexpress EGFR, are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until they reach 80-90% confluency.

  • Serum Starvation: The cells are then serum-starved for 16-24 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • EGF Stimulation: The cells are then stimulated with a saturating concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce EGFR autophosphorylation.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA-based Detection: The level of phosphorylated EGFR in the cell lysates is quantified using a sandwich ELISA. Wells are coated with an anti-EGFR capture antibody. The cell lysates are added, followed by a detection antibody that specifically recognizes the phosphorylated tyrosine residues of EGFR (e.g., anti-phospho-EGFR [pY1068]). A horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate are then used for detection.

  • Data Analysis: The absorbance is read using a microplate reader. The results for phospho-EGFR are often normalized to the total EGFR levels, which can be measured in parallel wells using an anti-total EGFR antibody for detection. IC50 values are calculated from the dose-response curves.

Visualization of Key Relationships and Workflows

To visually summarize the critical concepts discussed, the following diagrams have been generated using Graphviz.

EGFR Signaling Pathway and Inhibition by this compound Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF Ligand EGF->EGFR Binds Inhibitor 6-(Methylamino)nicotinic Acid Derivative Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 6-chloronicotinic acid) Synthesis Synthesis of 6-(Methylamino)nicotinic Acid Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical In Vitro Kinase Assay (EGFR Inhibition) Purification->Biochemical Cellular Cellular Autophosphorylation Assay (A431 cells) Purification->Cellular Biochemical->Cellular Confirms Cellular Activity SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives, particularly as exemplified by the potent EGFR inhibitors derived from the 4-anilino-pyridopyrimidine scaffold, underscores the critical importance of the 6-substituent in achieving high-affinity interactions with kinase ATP binding sites. The methylamino group serves as a key anchor, with further modifications to the nitrogen atom offering a valuable handle for fine-tuning physicochemical properties such as solubility, without compromising core binding interactions.

Future research in this area should focus on expanding the diversity of the 6-substituents to further probe the steric and electronic requirements of the target kinase. The exploration of non-fused this compound and nicotinamide derivatives as kinase inhibitors is a promising avenue for discovering novel chemical entities with improved drug-like properties. Moreover, the detailed experimental protocols provided herein should serve as a robust foundation for the rigorous evaluation of these next-generation inhibitors, ultimately contributing to the development of more effective targeted therapies.

References

comparative analysis of the efficacy of 6-(Methylamino)nicotinic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Efficacy of 6-(Methylamino)nicotinic Acid Analogs as Kinase Inhibitors

A Senior Application Scientist's Guide for Drug Discovery Professionals

This document offers a detailed comparative analysis of the efficacy of key analogs of this compound. Tailored for researchers, medicinal chemists, and drug development scientists, this guide provides an in-depth examination of structure-activity relationships (SAR), supported by experimental data and detailed protocols. The objective is to furnish a robust scientific foundation for selecting and optimizing lead compounds in kinase inhibitor discovery programs.

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold

The nicotinic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The this compound core, in particular, offers a versatile platform for developing targeted therapies. Its structural rigidity and the presence of key hydrogen bond donors and acceptors allow for precise interactions with biological targets, most notably the ATP-binding pocket of protein kinases.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This guide will conduct a comparative analysis of rationally designed this compound analogs to elucidate the structural determinants of kinase inhibitory activity.

Analog Design and Structural Rationale

To investigate the structure-activity relationship, a series of analogs based on the this compound scaffold were synthesized. The design strategy involves systematic modifications at the 5-position of the pyridine ring, a common site for substitutions that can influence electronic properties and steric interactions within a kinase active site.

Analog Chemical Name R Group (5-position) Key Structural Feature
Compound A This compound-HThe parent scaffold.
Compound B 5-Bromo-6-(methylamino)nicotinic acid-BrIntroduction of a bulky, electron-withdrawing halogen.
Compound C 5-Cyano-6-(methylamino)nicotinic acid-CNAddition of a linear, strongly electron-withdrawing cyano group.
Compound D 5-Methoxy-6-(methylamino)nicotinic acid-OCH3Incorporation of an electron-donating methoxy group.

These selected modifications allow for a systematic evaluation of how electronics and sterics at the 5-position impact target engagement and overall efficacy.

Comparative Efficacy: In Vitro Kinase Inhibition

The primary evaluation of these analogs was conducted using an in vitro biochemical assay against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase implicated in tumor angiogenesis.[2] The goal is to determine the direct inhibitory potency of each compound against its molecular target.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescent)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Causality Behind Experimental Choices: A luminescent ATP-based assay (such as Kinase-Glo®) was chosen for its high sensitivity, broad dynamic range, and straightforward workflow. It measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and thus weaker inhibition. This method is an industry standard for high-throughput screening and lead optimization.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine Triphosphate (ATP)

  • Test Compounds (Analogs A-D) dissolved in DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each analog in DMSO. Transfer 50 nL of each dilution into the wells of a 384-well assay plate using an acoustic liquid handler. Include DMSO-only wells for high-activity controls and a known potent VEGFR-2 inhibitor (e.g., Sorafenib) for low-activity controls.

  • Enzyme Addition: Prepare a solution of VEGFR-2 in assay buffer. Add 5 µL of the enzyme solution to each well.

  • Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in assay buffer. The ATP concentration should be set to its Michaelis-Menten constant (Km) for VEGFR-2 to ensure competitive inhibitors are accurately evaluated. Add 5 µL of this solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 10 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Luminescence Detection: Incubate the plate for an additional 10 minutes in the dark to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the high and low controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the resulting curve using a four-parameter logistic model to calculate the IC50 value.

In Vitro Efficacy Data and SAR Analysis

The following table summarizes the IC50 values for each analog against VEGFR-2.

Analog R Group VEGFR-2 IC50 (µM) Interpretation
Compound A -H15.2Weak potency
Compound B -Br0.15High potency
Compound C -CN0.08Highest potency
Compound D -OCH3> 50Inactive

Structure-Activity Relationship (SAR) Insights:

  • Parent Scaffold (Compound A): The unsubstituted core shows only weak activity, indicating that modifications are necessary for potent inhibition.

  • Halogenation (Compound B): The introduction of a bromine atom at the 5-position results in a ~100-fold increase in potency. This suggests a favorable interaction, possibly through a halogen bond with a backbone carbonyl in the kinase hinge region, and the electron-withdrawing nature of bromine may also contribute positively.

  • Cyano Substitution (Compound C): The cyano group, a strong electron-withdrawing group and hydrogen bond acceptor, provides the most potent inhibition, nearly doubling the activity of the bromo-analog. This indicates that the specific electronic and hydrogen-bonding capabilities of the cyano group are highly favorable for binding to the VEGFR-2 active site.[2]

  • Methoxy Substitution (Compound D): The electron-donating methoxy group completely abolishes activity. This is likely due to a combination of steric hindrance and unfavorable electronic effects that disrupt the required binding conformation.

This analysis clearly indicates that small, electron-withdrawing substituents at the 5-position are critical for potent VEGFR-2 inhibition.

Cellular Efficacy: Inhibition of VEGFR-2 Signaling in a Human Cancer Cell Line

To determine if the in vitro potency translates to a biological effect in a relevant cellular system, the analogs were tested for their ability to inhibit VEGF-induced phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs), a standard model for studying angiogenesis.

Experimental Protocol: Cellular Western Blot for Phospho-VEGFR-2

Causality Behind Experimental Choices: A Western blot is the gold-standard method for directly measuring the phosphorylation status of a specific protein within a cell. This assay provides direct evidence of target engagement by quantifying the inhibition of the kinase's activity on its downstream substrate in a physiological context. It validates that the compound can permeate the cell membrane and interact with its target.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Recombinant human VEGF-A

  • Test Compounds (Analogs A-D)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-total-VEGFR-2

  • HRP-conjugated goat anti-rabbit secondary antibody

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc) and densitometry software

Step-by-Step Methodology:

  • Cell Culture: Plate HUVECs and grow to ~80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds (or DMSO vehicle) for 2 hours.

  • VEGF Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load 20 µg of protein per lane and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the anti-phospho-VEGFR-2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect bands using ECL substrate and an imager.

  • Re-probing: Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to serve as a loading control.

  • Quantification: Measure the band intensity using densitometry software. Normalize the phospho-VEGFR-2 signal to the total-VEGFR-2 signal. Determine the cellular EC50 (half-maximal effective concentration) for inhibition of phosphorylation.

Cellular Efficacy Data
Analog Cellular EC50 (µM) Correlation with In Vitro Data
Compound A > 50Correlates (inactive)
Compound B 0.85Good correlation
Compound C 0.42Good correlation, most potent
Compound D > 50Correlates (inactive)

The cellular data strongly correlates with the biochemical assay results, confirming that Compounds B and C are cell-permeable and effectively inhibit VEGFR-2 signaling in a biological setting. Compound C remains the most potent analog.

Visualization of Workflow and Signaling Pathway

The following diagrams provide a visual summary of the experimental process and the targeted biological pathway.

G cluster_synthesis Analog Synthesis & Design cluster_invitro In Vitro Evaluation cluster_cellular Cellular Validation Scaffold This compound Modification 5-Position Modification (-H, -Br, -CN, -OCH3) Scaffold->Modification Analogs Compounds A, B, C, D Modification->Analogs Kinase_Assay VEGFR-2 Luminescent Assay Analogs->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 SAR SAR Analysis IC50->SAR Cell_Treatment Treat HUVECs with Analogs SAR->Cell_Treatment Western_Blot p-VEGFR-2 Western Blot Cell_Treatment->Western_Blot EC50 Determine Cellular EC50 Western_Blot->EC50 G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Response Angiogenesis Cell Proliferation Downstream->Response Inhibitor Compound C (Analog) Inhibitor->Dimerization Inhibits ATP Binding

References

A Practical Guide to Inter-Laboratory Cross-Validation of 6-(Methylamino)nicotinic Acid Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data across different laboratories is paramount. When a study involves sample analysis at multiple sites, a robust inter-laboratory cross-validation is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth, experience-driven approach to designing and executing a cross-validation study for a hypothetical small molecule, 6-(Methylamino)nicotinic acid, using a common bioanalytical technique such as LC-MS/MS.

The principles and methodologies detailed herein are grounded in the U.S. Food and Drug Administration (FDA) "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4] This guide will not only outline the necessary steps but also delve into the rationale behind these experimental choices to foster a deeper understanding of the process.

The Imperative of Cross-Validation

Cross-validation serves to demonstrate that a bioanalytical method, when implemented in different laboratories, can produce comparable and reliable data.[3][5] This is crucial in multi-site clinical trials or when transitioning an assay from a discovery to a regulated environment. The primary objective is to identify and mitigate any systematic bias between laboratories that could compromise the integrity of the study data.[6]

The following sections will detail a comprehensive protocol for a two-laboratory cross-validation of a this compound assay, from initial planning to data interpretation.

Pre-Validation: Aligning the Foundation

Before embarking on a cross-validation study, it is critical that each participating laboratory has independently and successfully performed a full validation of the analytical method. This includes establishing parameters such as accuracy, precision, selectivity, sensitivity, and stability, in accordance with regulatory guidelines.[2][7][8]

Key Pre-Validation Steps:

  • Harmonization of the Analytical Procedure: Both laboratories must agree upon and use the identical analytical procedure. This includes, but is not limited to, the same sample preparation steps, chromatographic conditions, mass spectrometric parameters, and data processing methods.

  • Shared Reagents and Reference Standards: To minimize variability, both laboratories should ideally use the same lots of critical reagents, including the reference standard for this compound and any internal standards.

  • Standardized Reporting: A common template for reporting results should be established to ensure consistency in data presentation and to facilitate direct comparison.

Experimental Design for Cross-Validation

The cross-validation experiment should be designed to assess both within-laboratory and between-laboratory variability. A well-structured design will involve the analysis of both quality control (QC) samples and incurred study samples.

Diagram of the Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Preparation Phase cluster_labA Laboratory A cluster_labB Laboratory B cluster_analysis Data Analysis & Reporting Prep Harmonize Analytical Procedure & Reagents QC_Prep Prepare & Split QC and Incurred Samples Prep->QC_Prep Analysis_A Analyze Samples (QC & Incurred) QC_Prep->Analysis_A Analysis_B Analyze Samples (QC & Incurred) QC_Prep->Analysis_B Data_A Generate Analytical Data Analysis_A->Data_A Compare Statistical Comparison of Lab A & Lab B Data Data_A->Compare Data_B Generate Analytical Data Analysis_B->Data_B Data_B->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for Inter-Laboratory Cross-Validation.

Step-by-Step Experimental Protocol

1. Preparation of Cross-Validation Samples:

  • Quality Control (QC) Samples: Prepare a set of QC samples in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high. These QCs should be prepared from a different stock solution than that used for the calibration standards.

  • Incurred Samples: Select a set of incurred samples from the study population. These are invaluable as they represent the true state of the analyte in a biological system.

  • Sample Blinding and Distribution: Aliquot and split the QC and incurred samples. A portion of each sample is retained by the originating laboratory, and the other portion is sent to the participating laboratory. It is good practice to blind the samples to the analysts.

2. Sample Analysis:

  • Each laboratory will analyze the received set of QC and incurred samples in a single analytical run.

  • The analysis should be performed by a qualified analyst who is proficient with the method.

  • The analytical run must meet the pre-defined acceptance criteria for the calibration curve and QC samples.

Data Analysis and Interpretation

The core of the cross-validation lies in the statistical comparison of the data generated by each laboratory. The goal is to assess the agreement between the two sets of results.

Statistical Approaches

Several statistical methods can be employed for data comparison. While correlation coefficients and t-tests are sometimes used, they are not sufficient to demonstrate interchangeability.[9] A more robust approach involves assessing the bias between the methods.

  • Percent Difference: For each sample, calculate the percent difference between the concentrations measured by the two laboratories:

    % Difference = [(Conc_LabA - Conc_LabB) / Mean(Conc_LabA, Conc_LabB)] * 100

  • Acceptance Criteria: A common acceptance criterion is that for at least two-thirds of the samples, the percent difference should be within ±20% of the mean concentration.

  • Bland-Altman Plot: This graphical method is highly recommended for visualizing the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. This plot helps to identify any systematic bias or trends in the differences across the concentration range.

Diagram of Data Evaluation Logic

Data Evaluation Logic Start Receive Data from Lab A & Lab B Calc_Diff Calculate % Difference for each Sample Start->Calc_Diff Check_Criteria Are ≥ 2/3 of Samples within ±20% Difference? Calc_Diff->Check_Criteria Bland_Altman Generate Bland-Altman Plot Check_Criteria->Bland_Altman Yes Fail Investigation Required Check_Criteria->Fail No Assess_Bias Assess for Systematic Bias and Concentration Trends Bland_Altman->Assess_Bias Pass Cross-Validation Successful Assess_Bias->Pass Assess_Bias->Fail Bias Detected

Caption: Logical Flow for Cross-Validation Data Assessment.

Hypothetical Data Presentation

The following tables illustrate how the comparative data for the cross-validation of the this compound assay could be presented.

Table 1: Comparison of Quality Control Sample Results

QC LevelLab A (ng/mL)Lab B (ng/mL)Mean (ng/mL)% Difference
Low QC5.25.55.35-5.6%
Mid QC48.951.250.05-4.6%
High QC195.3188.7192.03.4%

Table 2: Comparison of Incurred Sample Results

Sample IDLab A (ng/mL)Lab B (ng/mL)Mean (ng/mL)% Difference
IS-00112.813.513.15-5.3%
IS-00285.489.187.25-4.2%
IS-003152.7145.9149.34.6%
IS-00425.628.126.85-9.3%
IS-005110.2105.8108.04.1%

Troubleshooting and Addressing Discrepancies

If the cross-validation fails to meet the acceptance criteria, a thorough investigation is warranted. Potential root causes could include:

  • Differences in sample handling and storage.

  • Variations in instrument performance.

  • Analyst error.

  • Subtle, undocumented differences in the analytical procedure.

A systematic investigation, potentially involving the re-analysis of samples and a detailed review of the entire analytical process at both sites, is necessary to identify and rectify the source of the discrepancy.

Conclusion

A successful inter-laboratory cross-validation provides confidence that a bioanalytical method is robust and transferable, ensuring the consistency and reliability of data generated across multiple sites. By adhering to the principles outlined in regulatory guidelines and employing a scientifically sound experimental design and data analysis strategy, researchers can effectively validate the interchangeability of their analytical methods. This rigorous approach is fundamental to the integrity of drug development programs and ultimately contributes to the generation of high-quality, defensible data for regulatory submissions.

References

A Researcher's Guide to Assessing the Specificity of Novel Nicotinic Acid Derivatives in Biological Systems: The Case of 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of novel compounds. We will use the hypothetical nicotinic acid derivative, 6-(Methylamino)nicotinic acid, as our primary example to illustrate a robust, multi-faceted validation process. This document emphasizes the causality behind experimental choices, striving for a self-validating system of protocols to ensure scientific integrity.

Introduction: The Significance of Specificity in Nicotinic Acid-Based Therapeutics

Nicotinic acid (Niacin or Vitamin B3) is a well-established therapeutic agent, primarily known for its beneficial effects on lipid profiles.[1][2][3] Its primary mechanism for lipid modification involves the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells.[2][3] This activation leads to a decrease in free fatty acids in the bloodstream, subsequently reducing the liver's production of triglycerides and VLDL, and ultimately lowering LDL cholesterol while increasing HDL cholesterol.[3][4] Beyond this primary target, nicotinic acid and its metabolites, such as nicotinamide, are precursors to the essential coenzymes NAD and NADP, which are involved in hundreds of redox reactions critical for cellular metabolism, DNA repair, and cell signaling.[1][5]

The therapeutic utility of nicotinic acid is often hampered by off-target effects, most notably a cutaneous vasodilation known as flushing, which is also mediated by GPR109A activation in skin cells.[2] This highlights a critical challenge in drug development: distinguishing between on-target and off-target effects and developing derivatives with improved specificity and therapeutic windows.

When a novel derivative like this compound is synthesized, a key question arises: does the modification alter its interaction with the known targets of the parent compound, and does it introduce new, unintended interactions? This guide will walk through a systematic approach to answering these questions.

The Hierarchical Approach to Specificity Assessment

A thorough assessment of a compound's specificity should be approached in a tiered manner, starting with broad, high-throughput methods and progressively moving towards more focused, hypothesis-driven experiments in physiologically relevant systems.

G T1_1 Biochemical Assays (e.g., Radioligand Binding) T1_2 Broad Kinase/GPCR Panels T1_1->T1_2 Initial Hit Validation T1_3 Thermal Shift Assays (DSF) T1_2->T1_3 Orthogonal Validation T2_1 Cell-Based Reporter Assays (e.g., cAMP for GPR109A) T1_3->T2_1 Proceed with validated hits T2_2 Target Knockdown/Knockout Models (siRNA, CRISPR) T2_1->T2_2 Confirming Target Dependence T2_3 Cellular Thermal Shift Assay (CETSA) T2_2->T2_3 In-Cell Target Engagement T3_1 Proteome-wide Profiling (e.g., Chemical Proteomics) T2_3->T3_1 Investigate cellular specificity T3_2 Transcriptomic/Proteomic Analysis T3_1->T3_2 Identifying Affected Pathways T3_3 Metabolomic Profiling T3_2->T3_3 Assessing Metabolic Impact

Caption: A tiered workflow for assessing small molecule specificity.

Experimental Protocols and Data Interpretation

Tier 1: Initial Target Engagement and Broad Profiling

The first step is to determine if this compound retains affinity for the primary target of nicotinic acid, GPR109A, and to perform a broad screen for potential off-targets.

Protocol 1: Competitive Radioligand Binding Assay for GPR109A

  • Objective: To quantify the binding affinity of this compound for GPR109A compared to nicotinic acid.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A.

    • Incubate the membranes with a constant concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid).

    • Add increasing concentrations of unlabeled nicotinic acid (positive control) or this compound (test compound).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki (inhibition constant).

  • Causality: This assay directly measures the ability of the test compound to displace a known ligand from the receptor's binding pocket. It is a gold-standard method for quantifying receptor affinity.[6]

Protocol 2: Broad Off-Target Screening (Example: Kinase Panel)

  • Objective: To identify potential unintended interactions with a large panel of diverse protein targets.

  • Methodology:

    • Submit this compound to a commercial service for screening against a panel of, for example, 400+ kinases at a fixed concentration (e.g., 10 µM).

    • The service will typically use in vitro enzymatic assays to measure the percent inhibition of each kinase by the compound.

    • Follow up on any significant "hits" (e.g., >50% inhibition) with dose-response curves to determine the IC₅₀ for those specific kinases.

  • Causality: While nicotinic acid is not primarily a kinase inhibitor, broad screening is crucial for identifying unexpected off-target activities of a novel derivative. This proactive approach helps to de-risk a compound early in development.[7]

Data Presentation: Tier 1 Comparative Analysis

CompoundGPR109A Ki (nM)Select Kinase Hit (IC₅₀, µM)
Nicotinic Acid150> 50
This compound 250 Kinase Z: 8.5
Nicotinamide> 10,000> 50

Interpretation: The hypothetical data suggests that this compound retains moderate affinity for GPR109A, albeit slightly weaker than the parent compound. Importantly, an off-target interaction with "Kinase Z" was identified, which warrants further investigation. Nicotinamide, as expected, shows no affinity for GPR109A.

Tier 2: Cellular Target Validation

The next step is to confirm that the binding observed in biochemical assays translates to functional activity in a cellular context.

Protocol 3: GPR109A-Mediated cAMP Inhibition Assay

  • Objective: To measure the functional potency of this compound as an agonist or antagonist of GPR109A in a cellular environment.

  • Methodology:

    • Use a CHO cell line stably expressing GPR109A.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Add increasing concentrations of nicotinic acid or this compound.

    • Incubate and then lyse the cells.

    • Measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

    • Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ (half-maximal effective concentration).

  • Causality: GPR109A is a Gi-coupled receptor.[3] Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. This functional assay confirms that the compound not only binds to the receptor but also elicits the expected downstream signaling event.

Protocol 4: Target Validation using siRNA

  • Objective: To confirm that the observed cellular effect is dependent on the presence of GPR109A.

  • Methodology:

    • Transfect GPR109A-expressing cells with either a non-targeting control siRNA or an siRNA specifically targeting GPR109A mRNA.

    • After 48-72 hours, confirm GPR109A knockdown by qPCR or Western blot.

    • Perform the cAMP inhibition assay (Protocol 3) on both control and knockdown cells using a fixed concentration of this compound.

  • Causality: If the compound's effect (cAMP reduction) is significantly diminished in the GPR109A knockdown cells compared to the control cells, this provides strong evidence that the activity is mediated through the intended target.[8]

G compound This compound receptor GPR109A compound->receptor Binds & Activates gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac Substrate response Cellular Response camp->response Mediates

Caption: Signaling pathway for GPR109A activation and cAMP inhibition.

Data Presentation: Tier 2 Comparative Analysis

CompoundGPR109A cAMP Inhibition EC₅₀ (nM)Effect in GPR109A Knockdown (% of Control)
Nicotinic Acid3008%
This compound 550 12%
NicotinamideNo effectN/A

Interpretation: The cellular data corroborates the binding data. This compound is a functional agonist at GPR109A, and its activity is clearly dependent on the receptor's presence. Its potency is slightly lower than that of nicotinic acid.

Advanced Specificity Profiling: Uncovering the Unknown

For compounds progressing towards clinical development, a deeper understanding of potential off-target liabilities and overall cellular impact is essential.

Chemical Proteomics: Techniques like affinity-based protein profiling can be employed to pull down binding partners of this compound from a whole-cell lysate, providing an unbiased view of its interactome.

Metabolomic Analysis: Given the role of nicotinic acid in NAD metabolism, it is crucial to assess how the new derivative affects the broader metabolic landscape. Does it, like nicotinamide, get incorporated into the NAD salvage pathway, or does it perturb other metabolic nodes? Mass spectrometry-based metabolomics can provide a global snapshot of these changes.[9]

Conclusion: Synthesizing a Specificity Profile

The assessment of this compound's specificity is a multi-step process that builds a weight of evidence. Our hypothetical investigation revealed that:

  • The compound is a bona fide agonist of GPR109A, with slightly reduced potency compared to nicotinic acid.

  • Its cellular activity is demonstrably on-target.

  • A potential off-target liability (Kinase Z) was identified early, allowing for targeted counter-screening and structure-activity relationship (SAR) studies to mitigate this interaction in future derivatives.

This systematic and evidence-based approach ensures a thorough understanding of a compound's biological interactions, which is fundamental to the development of safer and more effective therapeutics. It moves beyond simple validation to create a comprehensive profile of a molecule's behavior in a complex biological system.

References

A Head-to-Head Comparison Framework: 6-(Methylamino)nicotinic Acid versus Nicotinic Acid in GPR109A Receptor Activation and Downstream Lipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (Niacin), a long-established therapeutic agent, exerts profound effects on lipid metabolism, primarily through the activation of the G protein-coupled receptor GPR109A (HCA₂).[1][2] Its ability to lower atherogenic lipoproteins and raise high-density lipoprotein (HDL) levels has made it a cornerstone in the management of dyslipidemia.[3][4] The exploration of nicotinic acid analogs, such as 6-(Methylamino)nicotinic acid, is a promising avenue for the development of novel therapeutics with potentially improved efficacy or side-effect profiles.

This guide provides a comprehensive framework for a head-to-head comparison of this compound with the standard compound, Nicotinic Acid. Due to the limited publicly available biological data for this compound, this document will detail the established properties and biological activities of Nicotinic Acid and present a rigorous experimental roadmap for the characterization and comparative analysis of this compound. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary scientific context and detailed methodologies to conduct a thorough and meaningful comparison.

The Standard Compound: Nicotinic Acid (Niacin)

Nicotinic acid is a water-soluble B vitamin that, at pharmacological doses, functions as a broad-spectrum lipid-lowering drug.[5] Its primary mechanism of action involves the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[1][6]

Chemical Properties of Nicotinic Acid
PropertyValueSource
Chemical Formula C₆H₅NO₂[5]
Molar Mass 123.111 g·mol⁻¹[1]
Appearance White, translucent crystals[1]
Melting Point 237 °C[1]
Solubility in water 18 g L⁻¹[1]
pKa 2.0, 4.85[1]
Mechanism of Action and Biological Effects of Nicotinic Acid

Activation of GPR109A by nicotinic acid initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7] This reduction in cAMP attenuates the activity of hormone-sensitive lipase in adipocytes, thereby decreasing the release of free fatty acids (FFAs) into circulation.[8] The diminished flux of FFAs to the liver reduces the substrate available for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[8][9]

Furthermore, nicotinic acid has been shown to directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[1] It also modulates the expression of genes involved in lipid metabolism, including those related to HDL cholesterol.[10] The increase in HDL-C is a complex process that is not fully understood but is thought to involve decreased hepatic uptake of apolipoprotein A-I, a major component of HDL.[1][9]

Comparative Experimental Roadmap for this compound

To facilitate a direct and meaningful comparison with nicotinic acid, a series of in vitro and cell-based assays must be performed to characterize the pharmacological profile of this compound.

Part 1: GPR109A Receptor Activation

The initial and most critical step is to determine if this compound is an agonist of the GPR109A receptor and to quantify its potency and efficacy relative to nicotinic acid.

This assay measures the ability of a compound to inhibit the production of cAMP in cells expressing the GPR109A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A

  • Assay medium: HBSS with 20 mM HEPES and 1 mM IBMX

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • This compound

  • Nicotinic acid (as a positive control)

Procedure:

  • Cell Seeding: Seed GPR109A-expressing cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and nicotinic acid in assay medium.

  • Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

CompoundIC₅₀ (nM) at GPR109A
Nicotinic Acid Literature Value (e.g., 200 nM in primary human adipocytes)[11]
This compound To be determined experimentally
Part 2: Downstream Effects on Lipid Metabolism

Following the initial receptor-level characterization, it is crucial to investigate the functional consequences of GPR109A activation by this compound on key aspects of lipid metabolism.

This assay measures the inhibition of free fatty acid (FFA) release from adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes or primary human adipocytes

  • Assay buffer: Krebs-Ringer bicarbonate buffer with 2% BSA

  • Isoproterenol (or another β-adrenergic agonist)

  • FFA quantification kit

  • This compound

  • Nicotinic acid

Procedure:

  • Cell Preparation: Differentiated adipocytes are washed and pre-incubated in assay buffer.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or nicotinic acid for a specified time.

  • Lipolysis Stimulation: Isoproterenol is added to stimulate lipolysis, and the cells are incubated for a further period (e.g., 1-2 hours).

  • Sample Collection: The assay buffer (supernatant) is collected.

  • FFA Quantification: The concentration of FFAs in the supernatant is measured using a commercially available kit.

  • Data Analysis: The percentage inhibition of isoproterenol-stimulated FFA release is calculated for each compound concentration, and IC₅₀ values are determined.

CompoundIC₅₀ (nM) for Inhibition of Lipolysis
Nicotinic Acid To be determined experimentally
This compound To be determined experimentally

Visualizing the Scientific Framework

To further elucidate the experimental logic and the underlying biological processes, the following diagrams are provided.

Signaling Pathway of GPR109A Activation

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi/o Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP Ligand Nicotinic Acid or This compound Ligand->GPR109A Binds Gi->AC Inhibits PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis (FFA Release) HSL->Lipolysis

Caption: Agonist binding to GPR109A inhibits lipolysis via a Gi-mediated decrease in cAMP.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro & Cell-Based Assays cluster_data Data Analysis NA Nicotinic Acid (Standard) Assay1 GPR109A cAMP Assay NA->Assay1 Assay2 Adipocyte Lipolysis Assay NA->Assay2 MNA This compound (Test) MNA->Assay1 MNA->Assay2 Data1 Determine IC₅₀ for GPR109A Activation Assay1->Data1 Data2 Determine IC₅₀ for Lipolysis Inhibition Assay2->Data2 Comparison Head-to-Head Comparison (Potency & Efficacy) Data1->Comparison Data2->Comparison

Caption: Workflow for the comparative assessment of nicotinic acid analogs.

Conclusion

The provided framework outlines a systematic and scientifically rigorous approach to conduct a head-to-head comparison of this compound with the well-characterized standard, nicotinic acid. By following the detailed experimental protocols and utilizing the conceptual diagrams, researchers can generate the necessary data to elucidate the pharmacological profile of this novel analog. The resulting comparative data will be invaluable for assessing its potential as a next-generation therapeutic for dyslipidemia and related metabolic disorders. This structured approach ensures that the evaluation is not only comprehensive but also directly comparable to the wealth of existing knowledge on nicotinic acid, thereby accelerating the drug discovery and development process.

References

A Guide to Ensuring Experimental Reproducibility with 6-(Methylamino)nicotinic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Chemical Biology

In the fields of drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. A lack of reproducibility not only undermines confidence in published findings but also leads to a significant waste of resources. The chemical reagents we use are a frequent and often overlooked source of experimental variability. A compound's true identity, purity, and stability are critical variables that must be rigorously controlled.

This guide provides a comprehensive framework for validating experiments involving 6-(Methylamino)nicotinic acid, a substituted pyridine carboxylic acid. While specific literature on this exact molecule is sparse, we will draw upon established methodologies for closely related and well-documented analogs, such as nicotinic acid (Niacin, Vitamin B3) and 6-methylnicotinic acid.[1][2][3] The principles and protocols outlined here serve as a robust, self-validating system to ensure that your starting material is well-characterized, leading to reliable and reproducible downstream experimental data. We will compare various synthesis, purification, and analytical techniques, explaining the causality behind each choice to empower researchers to make informed decisions.

Part 1: The Foundation of Reproducibility - Synthesis and Purification

The journey to reproducible data begins with the source of the molecule itself. Variations in synthetic routes and purification methods can introduce different impurity profiles, which may have off-target effects in biological assays.

Exemplar Synthesis Route

A plausible, though not definitively published, route to this compound could involve the selective oxidation of a precursor like 2-methyl-5-alkylpyridine, a method established for producing related nicotinic acids.[4] An alternative could be nucleophilic aromatic substitution on a 6-halonicotinic acid derivative. The choice of synthesis directly impacts the types of byproducts, such as unreacted starting materials, regioisomers, or over-methylated species, that must be removed.

Comparison of Purification Strategies

Once synthesized, the crude product requires rigorous purification. The choice of method is critical for achieving the high purity (>99%) required for most biological experiments.

Purification MethodPrincipleProsConsIdeal for Removing
Recrystallization Differential solubility of the compound and impurities in a solvent system at varying temperatures.Scalable, cost-effective, can yield highly crystalline material.Solvent selection can be challenging; may not remove impurities with similar solubility profiles.Gross impurities, inorganic salts.
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).Excellent for separating structurally similar compounds.Can be labor-intensive, uses large solvent volumes, potential for product degradation on silica.Isomers, non-polar byproducts.
Preparative HPLC High-resolution separation based on principles of analytical HPLC, but on a larger scale.Highest resolution, can achieve >99.5% purity.Expensive, limited capacity, requires specialized equipment.Trace impurities, closely related analogs.
Ion Exchange Separation based on charge; useful for acidic compounds like nicotinic acid derivatives.Highly selective for charged molecules, effective for removing neutral or oppositely charged impurities.Requires specific ion-exchange resins; pH control is critical.Salts, non-acidic impurities.[5]

Expert Insight: For a compound like this compound, a two-step purification process is recommended for maximum reproducibility. Initial purification via recrystallization[6] or flash column chromatography can remove the bulk of impurities, followed by a final polishing step with preparative HPLC to ensure the highest possible purity for use in sensitive assays.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Validation Start Starting Materials (e.g., 6-chloronicotinic acid) Reaction Chemical Reaction (e.g., Amination) Start->Reaction Crude Crude Product Reaction->Crude Purify1 Primary Purification (e.g., Recrystallization) Crude->Purify1 Purify2 Secondary Purification (e.g., Prep HPLC) Purify1->Purify2 QC Quality Control Analysis (NMR, LC-MS, HPLC Purity) Purify2->QC Final Validated Compound (>99% Purity) QC->Final

Caption: High-level workflow for producing a validated chemical probe.

Part 2: A Multi-Modal Approach to Analytical Characterization

A single analytical technique is insufficient to confirm both the identity and purity of a compound. A self-validating system employs multiple, orthogonal methods. Each technique should confirm the findings of the others while providing unique information.

Method 1: Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for elucidating molecular structure.

  • Why it's critical: NMR provides definitive proof of the compound's covalent structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. It can reveal subtle isomeric impurities that are difficult to detect by other means.

  • Expected ¹H NMR Spectrum for this compound:

    • A singlet for the methyl (–CH₃) protons.

    • A signal for the amine (–NH) proton, which may be broad.

    • Three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. Their splitting patterns (e.g., doublet, doublet of doublets) and coupling constants confirm their relative positions.[7][8]

Protocol: NMR Sample Preparation and Analysis

  • Sample Weighing: Accurately weigh ~5 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of exchangeable protons like -COOH and -NH.

  • Internal Standard: Add a trace amount of a reference standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the data and compare the observed chemical shifts, integration values, and coupling constants to the expected structure.

Method 2: Molecular Weight Verification via Mass Spectrometry (MS)

MS confirms the molecular weight of the compound, providing a crucial piece of identity verification.

  • Why it's critical: MS provides a precise mass-to-charge (m/z) ratio, which should match the calculated molecular weight of this compound (C₇H₈N₂O₂, Mol. Wt.: 152.15 g/mol ). High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

  • Technique Comparison:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like this, typically showing the protonated molecule [M+H]⁺ at m/z 153.16.[9]

    • Electron Ionization (EI): A harder technique that causes fragmentation, providing a "fingerprint" pattern that can aid in structural confirmation.[2]

Method 3: Purity and Stability Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing purity and monitoring stability.

  • Why it's critical: HPLC separates the target compound from any impurities. The area under the peak for the main compound, as a percentage of the total area of all peaks, provides a quantitative measure of purity. It is also essential for stability studies, detecting degradation products over time.

  • Choosing a Method: For polar, ionizable compounds like nicotinic acid derivatives, several HPLC modes can be effective.

HPLC ModeStationary PhaseMobile Phase PrincipleBest For
Reversed-Phase (RP) Non-polar (e.g., C18)Polar mobile phase (e.g., water/acetonitrile) with an acidic modifier (e.g., formic acid) to suppress ionization.General-purpose purity analysis.[9]
Hydrophilic Interaction (HILIC) Polar (e.g., silica, amide)High organic mobile phase with a small amount of aqueous buffer.Better retention of very polar compounds that elute early in RP.[10][11]
Mixed-Mode Combines RP and ion-exchange characteristics.Offers tunable selectivity for complex mixtures.Separating compounds with diverse polarities and charge states.[5][12]

Protocol: Generic HPLC Purity Method Development

  • Column & Mobile Phase: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Use a gradient elution from 95% Water (with 0.1% Formic Acid) to 95% Acetonitrile (with 0.1% Formic Acid) over 15-20 minutes.[9]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

  • Injection & Detection: Inject 10 µL and monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., ~260 nm).

  • Purity Calculation: Integrate all peaks. Calculate purity as: (Area of Main Peak / Sum of All Peak Areas) * 100. The goal is a single, sharp, symmetrical peak.

QC_Pyramid The Analytical Validation Pyramid Purity Purity (>99%) (HPLC-UV) MW Molecular Weight (LC-MS) MW->Purity Structure Definitive Structure (1H & 13C NMR) Structure->MW

Caption: Foundational analytical techniques for compound validation.

Part 3: The Impact on Application - A Reproducibility Case Study

The ultimate test of a compound's validation is its performance in a downstream application. Using a poorly characterized reagent can lead to misleading and irreproducible results.

Let's consider a hypothetical cell-based assay to measure the inhibition of a target enzyme by this compound.

  • Batch A: Validated using the multi-modal approach described above. Purity confirmed at 99.7% by HPLC. Identity confirmed by NMR and HRMS.

  • Batch B: Purchased from a different source with only a stated purity of ">95%". No analytical data provided. In-house analysis reveals 94.1% purity with two significant impurities.

Hypothetical Experimental Outcome: Enzyme Inhibition Assay (IC₅₀)

Batch IDPurity (HPLC)Observed IC₅₀ (nM) (n=3)Standard DeviationReproducibility Issue?
Batch A 99.7%152.3, 155.1, 149.82.7No. Tight, reproducible data.
Batch B 94.1%210.5, 175.4, 240.133.1Yes. High variability.
Batch B (Impurity 1) N/A>10,000 (Inactive)N/AImpurity is not the active component.
Batch B (Impurity 2) N/A85.2 (Potent)N/AConfounding Variable! Impurity is more potent than the main compound.

Final Recommendations

  • Always Validate: Never assume a label is sufficient. Perform, at a minimum, LC-MS and HPLC purity analysis on every new batch of a critical reagent.

  • Establish a Standard: For ongoing projects, designate a single, highly purified and thoroughly characterized "gold standard" batch of the compound to which all new batches can be compared.

  • Document Everything: Attach the analytical data (spectra, chromatograms) for the specific batch of compound used to the experimental record. This is crucial for troubleshooting irreproducibility.

By implementing this rigorous, multi-modal validation framework, researchers can eliminate the compound itself as a source of variability, paving the way for truly robust and reproducible scientific discoveries.

References

A Comparative Guide to Establishing the Purity of 6-(Methylamino)nicotinic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the life sciences, the integrity of in vivo studies is paramount. The validity of experimental outcomes hinges directly on the quality of the materials used, and no factor is more critical than the purity of the active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to comprehensively establish the purity of 6-(Methylamino)nicotinic acid, a key heterocyclic compound, ensuring its suitability for preclinical and clinical research.

The fundamental principle underpinning a robust purity assessment is the use of an orthogonal approach . This strategy leverages multiple analytical techniques, each relying on different chemical and physical principles, to build a complete and validated profile of the compound. A purity value derived from a single method, such as High-Performance Liquid Chromatography (HPLC), is insufficient as it cannot detect all potential impurities. This guide will dissect a multi-faceted workflow, explaining the causality behind each experimental choice and providing the technical protocols necessary for its implementation.

The Imperative of Purity: Understanding Potential Contaminants

This compound (C₇H₈N₂O₂) is a substituted pyridine carboxylic acid. Its synthesis can introduce a variety of process-related impurities, while its structure makes it susceptible to specific degradation pathways. A comprehensive purity analysis must therefore anticipate and screen for:

  • Organic Impurities: Starting materials (e.g., 6-chloronicotinic acid), intermediates, by-products (e.g., isomers, over/under-methylated species), and degradation products.

  • Inorganic Impurities: Reagents, ligands, and catalysts used during synthesis.[1][2]

  • Residual Solvents: Volatile organic compounds remaining from the manufacturing and purification process.[1]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that define thresholds for reporting, identifying, and qualifying such impurities in new drug substances.[3][4][5] Adherence to these standards is not merely a regulatory hurdle; it is a prerequisite for ensuring the safety, toxicity, and efficacy data from in vivo studies are reliable and reproducible.

G cluster_0 Orthogonal Purity Assessment Strategy API This compound Sample HPLC HPLC-UV (Organic Purity, Quantification) API->HPLC LCMS LC-MS (Impurity ID) API->LCMS NMR NMR Spectroscopy (Structural ID, qNMR) API->NMR EA Elemental Analysis (Empirical Formula) API->EA GC GC-HS (Residual Solvents) API->GC Report Comprehensive Purity Report HPLC->Report LCMS->Report NMR->Report EA->Report GC->Report

Caption: Orthogonal strategy for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the workhorse for quantifying the main component and profiling non-volatile organic impurities.[6][7][8] For a molecule like this compound, which contains both aromatic and polar functional groups, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point.

Causality of Method Design:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic pyridine ring.

  • Mobile Phase: A gradient of a weak acid in water (Solvent A) and an organic solvent like acetonitrile (Solvent B) is used. The acid (e.g., 0.1% formic acid) serves a critical purpose: it protonates the carboxylic acid and basic nitrogen atoms, ensuring a consistent charge state and leading to sharp, symmetrical peak shapes. Without it, peak tailing would severely compromise resolution and accuracy.

  • Detector: A UV detector is ideal, as the pyridine ring possesses a strong chromophore, allowing for sensitive detection. A Photodiode Array (PDA) detector is preferred as it captures the entire UV spectrum for each peak, helping to identify co-eluting impurities and confirm peak purity.

Experimental Protocol: RP-HPLC for Purity
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring at the λmax of the main peak (e.g., 275 nm) and scanning from 200-400 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Data Summary: HPLC Purity Analysis
Peak IDRetention Time (min)Area (%)Notes
Impurity 14.50.08Potential polar impurity
Impurity 210.20.15Unknown
Main Compound 12.1 99.72 This compound
Impurity 315.80.05Potential non-polar impurity
Total Purity 99.72% By area normalization

Trustworthiness Check: This method is self-validating through system suitability tests (e.g., tailing factor, plate count) and should be fully validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, and precision.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV quantifies impurities, it does not identify them. LC-MS is the definitive technique for this purpose, providing the molecular weight of each component as it elutes from the column.[9][10][11] This is crucial for meeting ICH identification thresholds.[3]

Causality of Method Design:

  • Coupling: The HPLC method described above is directly compatible with mass spectrometry because it uses a volatile buffer (formic acid). Non-volatile buffers like phosphate would precipitate and damage the MS source.[11][12]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar, thermally labile molecules, minimizing fragmentation and clearly showing the molecular ion.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements (sub-ppm), which allows for the confident generation of molecular formulas for unknown impurities.[11]

Experimental Protocol: LC-MS Impurity Identification
  • LC System: Utilize the same RP-HPLC method as described above.

  • MS System: Q-TOF Mass Spectrometer.

  • Ionization Source: ESI, positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Gas Flow: 10 L/min

    • Mass Range: 50-1000 m/z

  • Data Acquisition: Perform both full scan MS to detect all ions and targeted MS/MS on impurity peaks to obtain structural fragments.

Data Summary: Impurity Identification
RT (min)Observed m/z [M+H]⁺Accurate MassProposed FormulaProposed Identity
10.2138.0553138.0558C₇H₈NO₂6-Methylnicotinic acid (Starting Material)
12.1 153.0710 153.0715 C₇H₉N₂O₂ This compound
15.8167.0866167.0871C₈H₁₁N₂O₂6-(Dimethylamino)nicotinic acid (Over-methylation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides unambiguous confirmation of the molecular structure and is a powerful tool for identifying isomers that may be difficult to separate chromatographically.[13][14] Furthermore, Quantitative NMR (qNMR) can determine purity without the need for a specific reference standard of the analyte, providing an orthogonal check on the HPLC assay value.

Causality of Method Design:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This confirms the arrangement of substituents on the pyridine ring.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • qNMR: By integrating the area of a known proton signal from the analyte against the signal of a certified internal standard of known purity and weight, a direct, absolute purity value can be calculated. Maleic anhydride is a suitable standard as its protons are in a simple environment and resonate in a clear region of the spectrum.

Experimental Protocol: ¹H NMR for Structural ID and qNMR for Purity
  • Instrumentation: 600 MHz NMR Spectrometer.

  • Sample Preparation (ID): Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation (qNMR): Accurately weigh ~20 mg of the sample and ~10 mg of a certified maleic anhydride internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure full signal relaxation for accurate integration.

Data Summary: NMR Analysis
Data TypeParameterExpected ValueObserved ValueConclusion
Structure ID ¹H Chemical Shifts (δ, ppm)H2: ~8.5, H4: ~7.9, H5: ~6.5, NH: ~7.0, CH₃: ~2.8Matches expected patternStructure Confirmed
Purity (qNMR) Purity Calculation-99.6% (w/w)Orthogonal confirmation of HPLC result

Orthogonal Checks: Elemental and Residual Solvent Analysis

To complete the purity profile, two additional techniques are essential.

Elemental Analysis (CHNS)

This technique confirms the fundamental elemental composition of the compound.[15][16] It involves combusting the sample and quantifying the resulting CO₂, H₂O, and N₂ gases. The measured weight percentages of Carbon, Hydrogen, and Nitrogen must align with the theoretical values calculated from the molecular formula.

Data Summary: Elemental Analysis

ElementTheoretical %Experimental %DifferenceAcceptance Criteria
Carbon (C)55.2655.15-0.11± 0.4%
Hydrogen (H)5.305.35+0.05± 0.4%
Nitrogen (N)18.4118.33-0.08± 0.4%
Gas Chromatography (GC) for Residual Solvents

In vivo studies are highly sensitive to residual solvents, which can have their own toxicological effects. Headspace GC is the standard method for quantifying these volatile impurities. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, separating the solvents for quantification.

G cluster_workflow Purity Verification Workflow start Batch Received hplc_uv Perform HPLC-UV Purity Screen start->hplc_uv check_purity Purity > 99.5% and No Impurity > 0.1%? hplc_uv->check_purity lcms_id Identify Impurities > 0.1% via LC-MS check_purity->lcms_id No nmr_confirm Confirm Structure via ¹H/¹³C NMR check_purity->nmr_confirm Yes fail Reject Batch or Re-purify lcms_id->fail final_checks Perform Elemental Analysis, Residual Solvents (GC-HS) nmr_confirm->final_checks pass Release for In Vivo Study final_checks->pass

Caption: Decision workflow for batch release based on purity.

Conclusion: A Synthesis of Data

Establishing the purity of this compound for in vivo studies is a rigorous, multi-step process that cannot be shortcut. No single analytical technique is sufficient. By employing an orthogonal strategy—combining RP-HPLC for quantification, LC-MS for identification, NMR for structural verification, and specific tests for elemental and solvent impurities—a researcher can build a comprehensive and trustworthy purity profile. This meticulous approach ensures that the biological data generated is sound, reproducible, and directly attributable to the compound of interest, forming the bedrock of successful drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(Methylamino)nicotinic Acid in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of scientific research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. For drug development professionals and researchers handling novel compounds like 6-(Methylamino)nicotinic acid, adherence to proper disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification: The Foundation of Safe Disposal

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is classified with specific hazards that necessitate careful handling.[1]

According to available Safety Data Sheets (SDS), the primary hazards are:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate that this compound be treated as hazardous waste. The causality is clear: improper disposal, such as discarding in general trash or washing down the drain, could lead to accidental exposure for sanitation workers, environmental contamination, and potential harm to aquatic life.[1][2]

Hazard StatementClassificationGHS Pictogram
H315 Skin Irritation (Category 2)Exclamation Mark
H319 Eye Irritation (Category 2A)Exclamation Mark
H335 Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationExclamation Mark

The Core Directive: Prohibited Disposal Methods

Under no circumstances should this compound or its rinseate be disposed of via standard laboratory sinks or in the general solid waste stream.[3][4] This principle is aligned with federal and local regulations designed to prevent chemical pollutants from entering waterways and landfills. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which research chemicals in a drug development context are managed.[5] Evaporation in a fume hood is also not a permissible disposal method.[4][6]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

When preparing this compound for disposal, appropriate PPE is essential to mitigate the risks of skin, eye, and respiratory irritation.[1]

  • Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[2]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is clean and buttoned.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[2]

Step-by-Step Disposal Protocol for Waste Chemical

The disposal of unwanted or expired solid this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[3]

Step 1: Containerization

Collect the waste chemical in a sturdy, leak-proof container that is chemically compatible with the substance.[3][7] Ideally, use the original manufacturer's container. If that is not feasible, a high-density polyethylene (HDPE) container is a suitable alternative. The container must have a secure, tightly sealing lid and be kept closed except when adding waste.[3][6]

Step 2: Labeling

As soon as the first portion of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[3][7] The label must include:

  • The words "Hazardous Waste"[7]

  • The full chemical name: "this compound" (no abbreviations)

  • The approximate quantity or percentage of the chemical

  • The date accumulation started

  • The specific hazards (e.g., "Irritant")

Step 3: Segregation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be away from sinks or floor drains.[8] Crucially, segregate the container from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[1][7]

Step 4: Arranging for Disposal

Once the waste container is full or you no longer need to add to it, submit a chemical waste collection request to your EHS department.[3][4] Do not transport hazardous waste across the facility yourself; this must be done by trained EHS personnel.[4][6] The ultimate disposal will likely involve a licensed professional waste disposal service that utilizes high-temperature chemical incineration.[2]

Protocol for Decontaminating Empty Containers

An "empty" container that once held this compound is not yet safe for disposal in the regular trash. Trace residues must be managed as hazardous waste.[3][4]

Step 1: Initial Rinse

Rinse the container thoroughly with a suitable solvent, such as water or another solvent in which the compound is soluble. The first rinse must be collected and disposed of as hazardous waste.[3] Pour this first rinseate into a designated hazardous waste container for aqueous or solvent waste, following the containerization and labeling procedures described above.

Step 2: Subsequent Rinses

For a standard hazardous chemical, a triple rinse is best practice.[4][8] While only the first rinse is mandated for collection for this type of chemical, collecting all three rinses is a conservative and recommended approach.

Step 3: Final Container Disposal

After triple rinsing and air-drying, the container can be disposed of in the appropriate solid waste stream (e.g., glass recycling). Before doing so, you must obliterate, deface, or remove the original chemical label to prevent confusion.[3][4]

Spill Cleanup and Disposal

In the event of a small spill, the cleanup materials must also be treated as hazardous waste.

  • Ensure Safety: Alert colleagues and ensure the area is well-ventilated. Wear the appropriate PPE.

  • Contain and Absorb: For a solid spill, carefully sweep or vacuum the material and place it into a hazardous waste container.[1][2] Avoid creating dust.[2]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials (gloves, absorbent pads, wipes) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.

G Disposal Workflow for this compound cluster_material Material to Dispose cluster_path Disposal Pathway start Identify Waste Material waste_chem Unused/Waste Chemical start->waste_chem Solid Chemical empty_cont Empty Container start->empty_cont Used Container spill_debris Spill Debris start->spill_debris Spill Cleanup Material hw_container Place in Labeled Hazardous Waste Container waste_chem->hw_container rinse Triple Rinse Container empty_cont->rinse spill_debris->hw_container ehs_pickup Store in SAA & Request EHS Pickup hw_container->ehs_pickup collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse First Rinse trash Deface Label & Dispose of Container in Regular Trash/Recycling rinse->trash After Rinsing collect_rinse->hw_container

Caption: Decision workflow for handling waste this compound.

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 6-(Methylamino)nicotinic acid (CAS No. 262296-02-6). As researchers and drug development professionals, our primary commitment is to safety, which is the bedrock of innovative and reproducible science. This document moves beyond a simple checklist to provide a deep, procedural understanding of why specific personal protective equipment (PPE) and handling strategies are critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety practices. We will explore the nature of the chemical's hazards, the specific equipment needed to mitigate those risks, and the operational workflows that ensure your protection from the moment you enter the lab to the final disposal of waste.

Hazard Analysis: Understanding the Risks of this compound

Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazard statements.[1][2] This is not merely regulatory information; it is the scientific basis for our safety protocols.

Hazard StatementGHS ClassificationImplication for Laboratory Handling
H315: Causes skin irritation Skin Irritation (Category 2)Direct contact with the solid or solutions can lead to redness, itching, inflammation, or blistering. This necessitates robust skin protection.[1][2]
H319: Causes serious eye irritation Eye Irritation (Category 2A)The compound poses a significant risk to vision. Accidental contact from splashes or airborne dust can cause severe pain, redness, and potential damage.[1][2]
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3)Inhalation of the dust can irritate the lungs and respiratory system, leading to discomfort and potential respiratory issues.[1][2]

The signal word associated with this compound is "Warning" .[1][2] This indicates a moderate level of hazard, requiring diligent and consistent use of PPE and engineering controls.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your primary defense against the hazards outlined above is a correctly chosen and properly worn PPE ensemble. Each component is selected to counteract a specific risk.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary and most critical safety measure is the use of a certified chemical fume hood. All handling of this compound powder, including weighing and preparing solutions, must be conducted within a fume hood to control airborne dust and prevent inhalation.[1][3]

A. Eye and Face Protection

Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.

Causality: Standard safety glasses are insufficient. The "serious eye irritation" (H319) hazard means that any splash or fine particle exposure could be injurious. Chemical splash goggles form a complete seal around the eyes, offering protection from splashes, aerosols, and dust that can easily bypass the gaps in safety glasses.[1][4][5] For procedures with a higher risk of splashing, such as transferring large volumes of a solution, a full-face shield should be worn over the goggles.

B. Hand Protection

Requirement: Nitrile gloves.

Causality: To prevent skin irritation (H315), gloves are mandatory. Nitrile is selected for its broad chemical resistance and durability. Always inspect gloves for any signs of damage before use.[3][6] The technique for removing gloves is as important as wearing them to prevent contaminating your skin with residue from the glove's outer surface.

C. Body Protection

Requirement: A buttoned laboratory coat and closed-toe shoes.

Causality: A lab coat provides a removable barrier to protect your skin and personal clothing from accidental spills and contamination.[1][4] In the event of a significant spill, the contaminated coat can be removed quickly to minimize your exposure. Closed-toe shoes are a fundamental laboratory requirement to protect your feet from spills and falling objects.

D. Respiratory Protection

Requirement: Generally not required when handling within a chemical fume hood.

Causality: The fume hood is designed to prevent you from breathing in hazardous dust (H335).[1] However, in specific situations where engineering controls are not available or are insufficient—such as during a large spill cleanup outside of a hood—respiratory protection is necessary. In such cases, a particulate respirator (e.g., N95, P95, or FFP2) would be the minimum requirement.[3][6]

Operational Plan: Step-by-Step Safety Protocols

Trustworthiness in the lab comes from repeatable, validated procedures. The following workflows integrate PPE use into the practical handling of this compound.

Protocol 1: Preparation and PPE Donning

This protocol ensures you and your workspace are prepared before the chemical container is opened.

  • Verify Engineering Controls: Confirm that the chemical fume hood is on, functioning correctly, and has a valid inspection date.

  • Clear the Workspace: Ensure the fume hood contains only the items necessary for the procedure to minimize contamination and clutter.

  • Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood.

  • Don PPE (Donning Sequence):

    • Put on your laboratory coat and ensure it is fully buttoned.

    • Put on your chemical splash goggles.

    • Wash and dry your hands thoroughly.

    • Put on your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. For added safety, a second pair of gloves can be worn over the first.

Protocol 2: Doffing PPE and Decontamination

The order of removal is critical to prevent re-contaminating yourself with a hazardous substance.

  • Initial Decontamination: While still wearing gloves, wipe down any contaminated surfaces in the fume hood. Dispose of contaminated wipes in a designated hazardous waste container.

  • Doff PPE (Doffing Sequence):

    • Remove outer gloves (if wearing two pairs).

    • Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location or place it in a laundry bin if contaminated.

    • Remove chemical splash goggles.

    • Remove inner gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the outside).

    • Dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.[1]

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning PPE Donning (Outside Lab Area) cluster_doffing PPE Doffing (At Lab Exit) don1 1. Lab Coat don2 2. Goggles don1->don2 don3 3. Wash Hands don2->don3 don4 4. Gloves don3->don4 end_proc don4->end_proc Enter Lab & Perform Work doff1 1. Remove Lab Coat doff2 2. Remove Goggles doff1->doff2 doff3 3. Remove Gloves doff2->doff3 doff4 4. Wash Hands doff3->doff4 start start->don1 end_proc->doff1

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Emergency and Disposal Plans

Spill Management Protocol (Small Solid Spill)

A small spill (<1 gram) of this compound powder inside a fume hood can be managed safely with the correct procedure.

  • Alert & Restrict: Alert colleagues in the immediate area. Ensure access to the area is restricted.

  • Assess PPE: Ensure you are wearing your full PPE ensemble (lab coat, goggles, nitrile gloves).

  • Contain & Clean:

    • Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad) to prevent the dust from becoming airborne.[1]

    • Do not use water, as this may create a solution that is harder to contain.

    • Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[3][6][7] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol or as dictated by your institution's safety office), starting from the outside and working inward.

  • Dispose: Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional policy.

Diagram: Small Spill Response Procedure

Spill_Response spill Small Spill Occurs alert 1. Alert Colleagues & Restrict Area spill->alert ppe 2. Assess & Don Full PPE alert->ppe contain 3. Gently Cover with Inert Absorbent ppe->contain collect 4. Scoop into Hazardous Waste Container contain->collect decon 5. Decontaminate Area with Solvent Wipe collect->decon dispose 6. Dispose of All Contaminated Materials decon->dispose report 7. Report Spill to Supervisor/EHS dispose->report end Area is Safe report->end

Caption: Step-by-step procedure for managing a small laboratory chemical spill.

Waste Disposal Plan

Proper disposal is a critical part of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Contaminated PPE: Used gloves, absorbent pads from spills, and disposable lab coats should be placed in a designated solid hazardous waste container. Do not discard them in the regular trash.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1]

    • Collect waste in a clearly labeled, sealed, and appropriate container.

    • The label should include the chemical name, concentration, and hazard warnings.

    • Never mix this waste with other incompatible waste streams.

  • Consult Regulations: Always follow your institution's EHS guidelines, which are designed to comply with local, state, and federal hazardous waste regulations.[1] Do not pour any amount of this chemical down the drain.[1][3][6]

By adhering to these detailed protocols, you build a deep and resilient culture of safety, ensuring that your valuable research is conducted with the utmost integrity and care for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylamino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(Methylamino)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.